molecular formula C6H11Cl2N3 B1376306 5-(Aminomethyl)pyridin-2-amine dihydrochloride CAS No. 260794-33-0

5-(Aminomethyl)pyridin-2-amine dihydrochloride

Cat. No.: B1376306
CAS No.: 260794-33-0
M. Wt: 196.07 g/mol
InChI Key: HSHJMEDEJJTZND-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridin-2-amine dihydrochloride (CAS 260794-33-0) is a valuable chemical building block in scientific research, with a molecular formula of C6H11Cl2N3 and a molecular weight of 196.08 g/mol . This compound, featuring both a pyridine ring and multiple amine functional groups, is of significant interest in coordination chemistry and catalysis. It serves as a key precursor for the synthesis of more complex multidentate ligands, such as tris(2-pyridylmethyl)amine, which are crucial in constructing transition metal complexes . These complexes, including those with ruthenium, have demonstrated important applications in catalytic processes like transfer hydrogenation . The dihydrochloride salt form offers enhanced stability and solubility for handling in various experimental protocols. Researchers value this compound for its ability to act as a bidentate ligand, coordinating to metal centers through its pyridine and amine nitrogen atoms, which can influence the electronic properties and reactivity of the resulting complex . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(aminomethyl)pyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c7-3-5-1-2-6(8)9-4-5;;/h1-2,4H,3,7H2,(H2,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHJMEDEJJTZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(Aminomethyl)pyridin-2-amine dihydrochloride synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-(Aminomethyl)pyridin-2-amine Dihydrochloride

Introduction

5-(Aminomethyl)pyridin-2-amine is a critical pyridine-based building block in medicinal chemistry and drug development. Its bifunctional nature, featuring both a primary aromatic amine at the 2-position and a primary alkyl amine at the 5-position, makes it a versatile scaffold for constructing complex molecular architectures. The dihydrochloride salt form is typically preferred due to its enhanced stability, crystallinity, and solubility in aqueous media, facilitating its use in subsequent synthetic steps and in the formulation of active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of the primary synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices and presenting self-validating protocols for researchers and drug development professionals.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct strategic directions. The choice of route often depends on the availability and cost of starting materials, scalability, and the desired purity profile of the final product. The two most prevalent and logical strategies involve:

  • Route A: Reduction of a Cyano Precursor. This pathway leverages the well-established chemistry of reducing a nitrile group. It begins with the synthesis of 2-Amino-5-cyanopyridine, which is then subjected to reduction to yield the target diamine.

  • Route B: Functionalization of a Methyl Precursor. This approach starts with a readily available methylpyridine derivative, such as 2-Amino-5-methylpyridine. The methyl group is first activated via halogenation and then converted to the aminomethyl group through nucleophilic substitution.

This guide will dissect each route, providing a mechanistic rationale for each transformation and detailed experimental protocols.

Route A: Synthesis via Reduction of 2-Amino-5-cyanopyridine

This route is highly effective and proceeds in two key stages: the synthesis of the cyanopyridine intermediate and its subsequent reduction. The nitrile group serves as a stable and readily available precursor to the aminomethyl functionality.

Logical Flow for Route A

Route A start 2-Amino-5-nitropyridine step1 2-Bromo-5-nitropyridine start->step1 Sandmeyer Reaction (HBr, NaNO₂) step2 2-Cyano-5-nitropyridine step1->step2 Cyanation (CuCN) step3 5-Amino-2-cyanopyridine step2->step3 Nitro Reduction (Fe, Acid) step4 5-(Aminomethyl)pyridin-2-amine step3->step4 Nitrile Reduction (Catalytic Hydrogenation) final 5-(Aminomethyl)pyridin-2-amine dihydrochloride step4->final Salt Formation (HCl) Route B start 2-Amino-5-methylpyridine step1 5-(Bromomethyl)pyridin-2-amine start->step1 Radical Bromination (NBS, AIBN) step2 5-(Azidomethyl)pyridin-2-amine step1->step2 Azide Substitution (NaN₃) step3 5-(Aminomethyl)pyridin-2-amine step2->step3 Azide Reduction (H₂, Pd/C) final 5-(Aminomethyl)pyridin-2-amine dihydrochloride step3->final Salt Formation (HCl)

An In-depth Technical Guide to 5-(Aminomethyl)pyridin-2-amine Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-(Aminomethyl)pyridin-2-amine dihydrochloride, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. Recognizing the limited availability of specific data for the dihydrochloride salt, this document synthesizes information on the free base, 5-(Aminomethyl)pyridin-2-amine, and provides expert insights into the expected properties and behavior of its dihydrochloride form. This approach ensures a scientifically grounded and practical resource for researchers, chemists, and professionals in the pharmaceutical industry.

Introduction: A Versatile Scaffold for Modern Drug Design

5-(Aminomethyl)pyridin-2-amine is a disubstituted pyridine derivative featuring a primary aliphatic amine and a primary aromatic amine. This unique arrangement of functional groups makes it a highly valuable scaffold in the design and synthesis of novel therapeutic agents. The pyridine ring, a common motif in pharmaceuticals, offers favorable pharmacokinetic properties, while the two distinct amine groups provide reactive handles for a variety of chemical transformations.

The dihydrochloride salt form of this compound is of particular interest for drug development. The protonation of the basic nitrogen centers significantly enhances aqueous solubility and stability, facilitating its use in biological assays and formulation studies. This guide will delve into the chemical properties, synthesis, and potential applications of this important research chemical.

Physicochemical Properties: A Tale of Two Forms

The following tables summarize the known properties of the free base, 5-(Aminomethyl)pyridin-2-amine, and the expected properties of its dihydrochloride salt.

Table 1: Physicochemical Properties of 5-(Aminomethyl)pyridin-2-amine (Free Base)

PropertyValueSource
CAS Number 156973-09-0--INVALID-LINK--[1]
Molecular Formula C₆H₉N₃--INVALID-LINK--[2]
Molecular Weight 123.16 g/mol --INVALID-LINK--[2]
Boiling Point 292.6°C at 760 mmHg--INVALID-LINK--[1]
Flash Point 155.8°C--INVALID-LINK--[1]
Appearance Expected to be a solid or oil-
Solubility Soluble in organic solvents like methanol and ethanol-

Table 2: Expected Physicochemical Properties of this compound

PropertyExpected ValueRationale
Molecular Formula C₆H₁₁Cl₂N₃Addition of two HCl molecules
Molecular Weight 196.08 g/mol Addition of two HCl molecules
Appearance White to off-white crystalline solidTypical for amine hydrochloride salts
Melting Point Significantly higher than the free baseSalt formation increases lattice energy
Solubility High solubility in water and polar protic solventsIonic nature of the salt
Stability More stable to air and oxidation than the free baseProtonation of amines reduces reactivity

Synthesis and Characterization: From Free Base to Dihydrochloride Salt

The synthesis of this compound is typically achieved in a two-step process: synthesis of the free base followed by salt formation.

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Synthesis of the Free Base cluster_step2 Step 2: Dihydrochloride Salt Formation start Starting Material (e.g., 2-amino-5-cyanopyridine) reduction Reduction of Nitrile (e.g., with LiAlH4 or catalytic hydrogenation) start->reduction free_base 5-(Aminomethyl)pyridin-2-amine (Free Base) reduction->free_base salt_formation Treatment with Hydrochloric Acid (e.g., HCl in ethanol) free_base->salt_formation product This compound salt_formation->product SignalingPathway Hypothetical Drug Action on a Kinase Pathway cluster_pathway Cellular Signaling cluster_drug Therapeutic Intervention Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation CellularResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->CellularResponse Gene Expression Drug Drug Derivative of 5-(Aminomethyl)pyridin-2-amine Drug->Kinase1 Inhibition

References

An Investigator's Technical Guide to the Biological Activity of 5-(Aminomethyl)pyridin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting the Unexplored Potential of a Novel Aminopyridine

To the hands of the innovator—the researcher, the scientist, the pioneer in drug development—this document serves not as a static data sheet, but as a strategic roadmap. The compound , 5-(Aminomethyl)pyridin-2-amine dihydrochloride, represents a largely unexplored entity within the vast and pharmacologically rich class of aminopyridines. Direct literature on this specific molecule is sparse; therefore, this guide is constructed upon a foundation of expert-driven inference and established methodologies. We will leverage the well-documented biological activities of the aminopyridine scaffold to hypothesize potential targets and construct a rigorous, multi-tiered experimental plan to elucidate its true biological character.

This guide is designed to be a self-validating system of inquiry. Each proposed experimental step is not merely a suggestion but a logical progression, designed to build a comprehensive biological profile of the compound, from broad cytotoxicity to specific molecular interactions. We will proceed with the intellectual rigor required to transform a novel chemical entity into a well-characterized pharmacological tool, and perhaps, a therapeutic lead.

Molecular Profile and Physicochemical Characteristics

This compound belongs to the aminopyridine family, organic compounds containing both a pyridine ring and an amino group.[1] The presence of the pyridine nitrogen atom makes it a unique heterocyclic compound, capable of hydrogen bonding with biological receptors, which can enhance pharmacokinetic properties.[2] The dihydrochloride salt form suggests enhanced aqueous solubility, a desirable trait for biological testing.[3]

PropertyPredicted CharacteristicRationale & Significance
Molecular Formula C₆H₁₁Cl₂N₃Based on core structure and dihydrochloride salt.
Appearance White to light brown crystalline solid.[4]Typical for aminopyridine salts.
Solubility Soluble in water and alcohols.[4]Dihydrochloride salt form enhances polarity and solubility in aqueous buffers used for biological assays.
Basicity (pKa) Two basic centers: the pyridine nitrogen and the exocyclic amino groups.[1]Influences ionization state at physiological pH, affecting membrane permeability and receptor interactions.
Reactivity The amino groups can act as nucleophiles.[3]Potential for covalent interactions or metabolic transformation.

Hypothesized Biological Targets and Therapeutic Areas

The aminopyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs for a range of indications including oncology and central nervous system (CNS) disorders.[2] Based on the activities of structurally related compounds, we can formulate a set of primary hypotheses for the biological activity of this compound.

  • Neuropharmacology: Many aminopyridines interact with the CNS. 4-Aminopyridine is known to block potassium channels, leading to its use in neurological conditions.[5] Furthermore, derivatives have been developed as potent 5-HT1A receptor agonists with antidepressant potential.[6]

  • Oncology: The pyridine ring is a key pharmacophore in numerous anticancer agents.[2] Aminopyridine derivatives have shown promise as inhibitors of receptor tyrosine kinases like c-Met[7] and as androgen receptor antagonists for prostate cancer.[8]

  • Enzyme Inhibition: The structural motifs present suggest potential as an enzyme inhibitor. For instance, specific aminopyridines are potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[9]

This leads to our primary investigational pathways:

  • General Cytotoxicity and Antiproliferative Activity

  • Modulation of CNS Targets (Ion Channels, Receptors)

  • Specific Enzyme Inhibition (e.g., NOS isoforms)

  • Cardiovascular Safety (hERG Channel Activity)

A Phased Experimental Workflow for Biological Characterization

A logical, phased approach is critical to efficiently and comprehensively characterize a novel compound. We will proceed from broad, high-throughput in vitro screens to more specific mechanistic studies, followed by targeted in vivo validation.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Mechanistic Elucidation (Based on Phase 1 Hits) cluster_2 Phase 3: In Vivo Model Validation P1_Start Compound Synthesis & QC P1_A General Cytotoxicity Screen (e.g., MTT/XTT Assay) P1_Start->P1_A P1_B hERG Safety Screen (Automated Patch-Clamp) P1_Start->P1_B P1_C Broad Receptor/Enzyme Panel P1_Start->P1_C P2_A Anticancer Pathway Analysis (e.g., Apoptosis, Cell Cycle) P1_A->P2_A If Cytotoxic P2_B Specific CNS Target Validation (e.g., Radioligand Binding) P1_C->P2_B If CNS Hit P2_C Enzyme Kinetics (IC50 Determination) P1_C->P2_C If Enzyme Hit P3_A Xenograft Tumor Model P2_A->P3_A P3_B Neurological/Behavioral Model (e.g., Forced Swim Test) P2_B->P3_B P3_End Candidate Profile Established P3_A->P3_End P3_B->P3_End

Phased workflow for compound characterization.
Phase 1: In Vitro Profiling - The Broad Net

The initial phase aims to quickly assess the compound's general bioactivity and identify potential safety liabilities.

This assay assesses a compound's effect on cell metabolic activity, serving as an indicator of cell viability and proliferation.[10]

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-malignant control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound or vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth). A promising anticancer agent should show a significantly lower IC₅₀ in cancer cells compared to non-malignant cells.[14]

Assessing cardiotoxicity early is crucial. Inhibition of the hERG potassium channel can prolong the QT interval, increasing the risk of fatal arrhythmias.[15]

Principle: An automated patch-clamp system measures the ionic currents through hERG channels stably expressed in a cell line (e.g., HEK293). The inhibition of this current by the test compound is quantified.[15][16]

Step-by-Step Methodology:

  • Cell Preparation: Culture hERG-expressing HEK293 cells and harvest them on the day of the experiment. Resuspend the cells in an external buffer solution at a density of 1-2 x 10⁶ cells/mL.[15]

  • System Setup: Prime the automated patch-clamp system (e.g., QPatch) with internal and external solutions.[16]

  • Compound Plate Preparation: Prepare a plate with serial dilutions of the test compound. Include a vehicle control (e.g., 0.5% DMSO) and a known hERG inhibitor as a positive control (e.g., E-4031).[15][16]

  • Experiment Execution: The automated system performs cell capture, sealing, and whole-cell configuration. A specific voltage protocol is applied to elicit hERG currents.[15][17]

    • Holding Potential: -80 mV

    • Depolarization Step: +20 mV

    • Repolarization Step: -50 mV (to measure the peak tail current)

  • Data Acquisition: Record baseline currents, then apply the vehicle control followed by increasing concentrations of the test compound. Measure the peak tail current at each concentration until a steady-state block is achieved.[15]

  • Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the vehicle control. Fit the data to a concentration-response curve to determine the IC₅₀ value.

Phase 2: Mechanistic Deep Dive

If Phase 1 reveals promising activity in a particular area, the next step is to elucidate the mechanism of action.

If CNS activity is suspected, a radioligand binding assay can determine the compound's affinity for a specific target, such as the 5-HT1A receptor.[6]

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]8-OH-DPAT) for binding to the 5-HT1A receptor in a membrane preparation.[6][18]

G cluster_0 Assay Components cluster_1 Binding Outcome Receptor 5-HT1A Receptor (Membrane Prep) BoundComplex [3H]8-OH-DPAT-Receptor Complex (Measured Radioactivity) Receptor->BoundComplex Binding Equilibrium Radioligand [3H]8-OH-DPAT (Radioligand) Radioligand->Receptor TestCompound Test Compound (Unlabeled Competitor) TestCompound->Receptor TestCompound->BoundComplex Inhibits

Principle of the competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat hippocampus) or cells expressing the 5-HT1A receptor in an ice-cold buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.[6]

  • Assay Setup (96-well plate):

    • Total Binding: Add membrane preparation, radioligand ([³H]8-OH-DPAT), and assay buffer.[6]

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM Serotonin).[6]

    • Competitive Binding: Add membrane preparation, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.[19]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold buffer.[19]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[19]

  • Data Analysis: Calculate specific binding (Total - Non-specific). Determine the IC₅₀ of the test compound and convert it to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Phase 3: In Vivo Validation

Promising in vitro candidates must be evaluated in a living system to assess efficacy and overall physiological effects.

This model is the gold standard for evaluating the in vivo efficacy of a potential anticancer drug.[20]

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[20][21]

Step-by-Step Methodology:

  • Cell Preparation: Culture a human cancer cell line (e.g., A549) that showed sensitivity in vitro. Harvest the cells and resuspend them in a sterile solution (e.g., PBS mixed 1:1 with Matrigel) at a concentration of ~5 x 10⁷ cells/mL.[20]

  • Animal Implantation: Subcutaneously inject 100 µL of the cell suspension (~5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[20][22]

  • Tumor Growth and Grouping: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[20]

  • Treatment Administration: Administer the test compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length) / 2).[20][22] Monitor the body weight and overall health of the animals.

  • Endpoint and Analysis: At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice, excise the tumors, and weigh them. Compare the tumor growth and final tumor weights between the treated and control groups to determine efficacy.

This is a common behavioral model used to screen for antidepressant-like effects.[23][24]

Principle: The test is based on the observation that when placed in an inescapable cylinder of water, rats will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors (swimming, climbing) and reduce the duration of immobility.[23][24]

Step-by-Step Methodology:

  • Apparatus: A transparent cylinder (40-50 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom.[25]

  • Pre-test Session (Day 1): Place each rat in the cylinder for a 15-minute session. This induces a baseline level of immobility for the test session. Remove, dry, and return the rats to their home cages.[23][24]

  • Drug Administration: Administer the test compound, a positive control (e.g., Imipramine), or vehicle at specific time points before the test session (e.g., 24h, 5h, and 1h prior).[25]

  • Test Session (Day 2): 24 hours after the pre-test, place the rats back in the water for a 5-minute test session. The session is typically video-recorded for later analysis.[23]

  • Behavioral Scoring: A trained observer, blind to the treatment groups, scores the video for the duration of time spent in three behaviors:

    • Immobility: Making only the movements necessary to keep the head above water.

    • Swimming: Actively moving around the cylinder.

    • Climbing: Making active upward-directed movements with forepaws against the cylinder wall.

  • Data Analysis: Compare the duration of immobility between the treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.[24]

Summary & Future Directions

This guide outlines a comprehensive, hypothesis-driven strategy to systematically investigate the biological activity of this compound. By progressing through this workflow, researchers can build a robust data package that defines the compound's cytotoxic profile, identifies its molecular targets, and validates its efficacy in preclinical models. A positive result in any of these pathways—be it selective anticancer activity or potent CNS modulation—would warrant further investigation into its mechanism of action, pharmacokinetics, and toxicology, paving the way for its development as a novel pharmacological agent. The journey from a chemical structure to a potential therapeutic begins with a logical and rigorous plan of inquiry, as detailed herein.

References

An In-Depth Technical Guide to the Research Applications of 5-(Aminomethyl)pyridin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide delves into the potential research applications of a specific, yet underexplored derivative: 5-(Aminomethyl)pyridin-2-amine dihydrochloride. While direct literature on this compound is sparse, its structural components—the 2-aminopyridine core and the 5-(aminomethyl) substituent—provide a strong foundation for predicting its utility in several key areas of drug discovery and chemical biology. This document will explore its potential as a kinase inhibitor, an ion channel modulator, and an antimicrobial agent, offering scientifically grounded hypotheses, detailed experimental protocols, and a roadmap for future investigation.

The 2-Aminopyridine Scaffold: A Foundation of Versatility

The 2-aminopyridine moiety is a low molecular weight, functionalized heterocycle that serves as a versatile building block in the synthesis of diverse bioactive molecules.[2] Its simple design allows for straightforward chemical modifications, leading to compounds with a wide array of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[1][3] Several FDA-approved drugs, such as the anti-inflammatory piroxicam and the antibacterial sulfapyridine, feature the 2-aminopyridine core, underscoring its therapeutic relevance.[1]

The nitrogen atoms in the 2-aminopyridine scaffold can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzymes and receptors.[4] This inherent binding capability is a key reason for its success in drug discovery programs.

Structural and Physicochemical Profile of this compound

This compound is characterized by a pyridine ring substituted with an amino group at the 2-position and an aminomethyl group at the 5-position. The dihydrochloride salt form enhances its aqueous solubility, a crucial property for biological testing and potential formulation.

PropertyPredicted CharacteristicRationale
Molecular Formula C₆H₁₁Cl₂N₃Based on chemical structure
Molecular Weight 200.08 g/mol Calculated from the molecular formula
Solubility High in aqueous solutionsPresence of two primary amine groups and the dihydrochloride salt form
pKa Multiple values expectedDue to the two basic amine groups and the pyridine nitrogen
Reactivity Nucleophilic primary aminesThe amino and aminomethyl groups can participate in various chemical reactions for further derivatization

The presence of the aminomethyl group is significant, as this functionality is found in numerous pharmaceuticals and can influence pharmacokinetic and pharmacodynamic properties.[5][6][7][8] It can act as a flexible linker, allowing the molecule to adopt different conformations to bind effectively to a target.

Potential Research Application I: Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[9] Numerous aminopyridine derivatives have been developed as potent inhibitors of various kinases, including c-Jun N-terminal kinases (JNK),[10] cyclin-dependent kinases (CDKs),[11][12][13][14] epidermal growth factor receptor (EGFR),[15] and tropomyosin receptor kinase (TRK).[16]

Hypothesis: this compound can serve as a scaffold for the development of novel kinase inhibitors. The 2-amino group can form key hydrogen bonds with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The 5-(aminomethyl) group provides a vector for synthetic elaboration to target specific sub-pockets within the kinase domain, thereby enhancing potency and selectivity.

Experimental Workflow: Kinase Inhibitor Screening

G cluster_0 Initial Screening cluster_1 Hit Validation & Potency Determination cluster_2 Mechanism of Action & Cellular Activity cluster_3 Lead Optimization A Synthesize 5-(Aminomethyl)pyridin-2-amine dihydrochloride and derivatives B Primary Kinase Panel Screening (e.g., broad panel of >100 kinases) A->B Test at a single high concentration (e.g., 10 µM) C Identify preliminary hits (>50% inhibition) B->C D Determine IC50 values for hit kinases C->D Dose-response assays E Mechanism of Action Studies (e.g., ATP competition assays) D->E F Cellular Assays (e.g., proliferation, apoptosis) E->F Confirm target engagement in cells G Structure-Activity Relationship (SAR) Studies F->G H In vivo efficacy studies in animal models G->H Improve potency, selectivity, and ADME properties

Caption: Workflow for kinase inhibitor discovery using this compound.

Protocol: In Vitro Kinase Inhibition Assay (Example: JNK1)
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to obtain a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Mixture: In a 96-well plate, combine the kinase buffer, a fluorescently labeled peptide substrate, ATP, and the test compound.

  • Enzyme Addition: Initiate the reaction by adding recombinant JNK1 enzyme.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution that separates the phosphorylated and non-phosphorylated substrate.

  • Detection: Read the fluorescence signal on a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Potential Research Application II: Ion Channel Modulation

Aminopyridines are well-known modulators of voltage-gated potassium (K+) channels.[4][17][18][19] 4-Aminopyridine (fampridine) is a clinically approved drug that improves walking in patients with multiple sclerosis by blocking K+ channels and enhancing action potential conduction in demyelinated axons.[20] Recent studies have also shown that aminopyridines can potentiate voltage-activated calcium (Ca2+) channels, suggesting a broader role in regulating neuronal excitability and neurotransmitter release.[21]

Hypothesis: this compound may act as a modulator of voltage-gated ion channels. The aminopyridine core can interact with the pore region of K+ channels, while the positively charged aminomethyl group at the 5-position could influence the binding affinity and selectivity for different channel subtypes. Its potential dual action on both K+ and Ca2+ channels could have significant implications for treating neurological disorders.

Experimental Workflow: Ion Channel Modulator Characterization

G cluster_0 Initial Electrophysiological Screening cluster_1 Potency and Selectivity cluster_2 Mechanism of Action cluster_3 Functional Assays A Prepare cell lines expressing specific ion channel subtypes (e.g., Kv1.1, Nav1.7) B Whole-cell patch-clamp recordings A->B Apply compound and measure changes in ion currents C Determine IC50 or EC50 values B->C D Screen against a panel of different ion channels to assess selectivity C->D Compare potency across subtypes E Investigate state-dependence of block (resting, open, inactivated) D->E F Site-directed mutagenesis to identify binding site residues E->F Elucidate molecular interactions G Neuronal culture assays (e.g., measuring action potential firing) F->G H In vivo models of neurological disease G->H Assess functional consequences

Caption: Workflow for characterizing the ion channel modulating activity of the compound.

Protocol: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Culture: Culture cells stably expressing the ion channel of interest (e.g., HEK293 cells expressing Kv1.1).

  • Pipette Preparation: Pull glass micropipettes and fill them with an appropriate intracellular solution.

  • Patching: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell's interior.

  • Recording: Apply voltage protocols to elicit ion currents and record the baseline activity.

  • Compound Application: Perfuse the cell with an extracellular solution containing this compound at various concentrations.

  • Data Acquisition and Analysis: Record the changes in current amplitude and kinetics. Analyze the data to determine the effect of the compound on channel function.

Potential Research Application III: Antimicrobial Agents

The 2-aminopyridine scaffold is present in various compounds with demonstrated antibacterial and antifungal activity.[1][3][22] These compounds can act through diverse mechanisms, including inhibition of essential enzymes or disruption of cell membrane integrity. The increasing prevalence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.

Hypothesis: this compound could serve as a lead structure for the development of new antimicrobial agents. The basic amine functionalities may facilitate interaction with and disruption of the negatively charged bacterial cell envelope. Furthermore, this scaffold can be derivatized to target specific microbial enzymes. Its potential applications could extend to agents against neglected tropical diseases, where aminopyridine derivatives have shown promise.[23]

Experimental Workflow: Antimicrobial Agent Discovery

G cluster_0 Primary Screening cluster_1 Spectrum of Activity and Toxicity cluster_2 Mechanism of Action Studies cluster_3 In Vivo Efficacy A Synthesize compound and derivatives B Broth microdilution assay against a panel of pathogenic bacteria and fungi A->B Determine Minimum Inhibitory Concentration (MIC) C Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) B->C D Assess cytotoxicity against mammalian cell lines (e.g., HeLa, HepG2) C->D Evaluate therapeutic index E Macromolecular synthesis assays (DNA, RNA, protein, cell wall) D->E F Membrane permeabilization assays E->F Identify cellular target G Resistance development studies F->G H Infection models in animals (e.g., murine sepsis model) G->H Evaluate in vivo antimicrobial activity

Caption: Workflow for the discovery of antimicrobial agents based on the compound.

Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Prepare a standardized suspension of the microbial strain to be tested.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in a suitable growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Controls: Include positive (no compound) and negative (no inoculum) growth controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis of this compound

Proposed Synthetic Route:

  • Starting Material: 2-Chloro-5-(chloromethyl)pyridine.

  • Amination of the Chloromethyl Group: Reaction with a protected amine source (e.g., potassium phthalimide followed by hydrazinolysis) or direct amination with ammonia under pressure to yield 5-(aminomethyl)-2-chloropyridine.[24]

  • Nucleophilic Aromatic Substitution: The chloro group at the 2-position can be displaced by an amino group. This can be achieved through various methods, such as reaction with ammonia or a protected amine in the presence of a copper or palladium catalyst (Buchwald-Hartwig amination).

  • Deprotection (if necessary) and Salt Formation: Removal of any protecting groups and subsequent treatment with hydrochloric acid to afford the final product, this compound.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, chemical entity. Its structural features, particularly the privileged 2-aminopyridine scaffold, suggest a high potential for biological activity. The most promising avenues for immediate research lie in its evaluation as a scaffold for kinase inhibitors, a modulator of neuronal ion channels, and a novel class of antimicrobial agents. The proposed experimental workflows provide a clear path for initiating these investigations. Future work should focus on the synthesis of a library of derivatives, particularly through modification of the aminomethyl group, to perform structure-activity relationship studies and optimize for potency, selectivity, and pharmacokinetic properties. The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents for a range of diseases.

References

An In-depth Technical Guide to 5-(Aminomethyl)pyridin-2-amine Dihydrochloride: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-(Aminomethyl)pyridin-2-amine dihydrochloride, a key pyridine-based intermediate in medicinal chemistry. It details the compound's discovery and historical context through the evolution of its synthetic methodologies, provides detailed experimental protocols for its preparation, and discusses its applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Chemical Properties

5-(Aminomethyl)pyridin-2-amine, also known as 2-amino-5-(aminomethyl)pyridine, is a versatile heterocyclic amine. Its structure, featuring a pyridine ring with an amino group at the 2-position and an aminomethyl group at the 5-position, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The dihydrochloride salt is often the preferred form for handling and formulation due to its increased stability and solubility in aqueous media.

Chemical and Physical Properties of 2-Amino-5-methylpyridine
PropertyValue
CAS Number 1603-41-4[1][2]
Molecular Formula C6H8N2[1][2]
Molecular Weight 108.14 g/mol [1][2]
Appearance White to yellowish crystalline powder
Melting Point 76-77 °C
Boiling Point ~227 °C at 760 mmHg
Flash Point ~118 °C

Note: The properties listed are for 2-Amino-5-methylpyridine, a key precursor, and are intended to provide a general understanding of the physicochemical characteristics of this class of compounds.

Discovery and Historical Context

The specific discovery of 5-(Aminomethyl)pyridin-2-amine is not documented in a singular, seminal publication. Instead, its emergence is intertwined with the broader development of synthetic methodologies for 2,5-disubstituted pyridines, a scaffold of significant interest in medicinal chemistry.

An early and notable method for the synthesis of the related compound, 2-amino-5-methylpyridine, was described in a 1948 patent. This process involved the reaction of 3-methylpyridine with sodamide in an inert diluent at elevated temperature and pressure[3]. This foundational work on the amination of pyridine derivatives laid the groundwork for the synthesis of more complex molecules.

A significant milestone in the synthesis of the free base, 2-amino-5-(aminomethyl)pyridine, is detailed in a 1995 patent. This patent outlines a process for its preparation from a substituted methylene-glutaconic acid dinitrile, indicating that by this time, the compound was a known and valuable intermediate[4]. This suggests that the initial synthesis and characterization of 5-(Aminomethyl)pyridin-2-amine likely occurred in an industrial or academic research setting focused on the development of novel pharmaceutical agents, with its discovery being part of the broader exploration of pyridine-containing compounds.

Synthetic Pathways

Several synthetic routes to 5-(Aminomethyl)pyridin-2-amine have been developed, reflecting the evolution of synthetic organic chemistry. The choice of a particular pathway often depends on the availability of starting materials, scalability, and desired purity.

Synthesis from Methylene-Glutaconic Acid Dinitrile (Patented Method)

As disclosed in US Patent 5,478,944, 2-amino-5-(aminomethyl)pyridine can be prepared by reacting a substituted methylene-glutaconic acid dinitrile with ammonia, followed by hydrogenation in the presence of a catalyst[4].

G A Substituted Methylene-Glutaconic Acid Dinitrile C Intermediate A->C Reaction B Ammonia B->C F 2-Amino-5-(aminomethyl)pyridine C->F Hydrogenation D Hydrogen D->F E Hydrogenation Catalyst E->F

Caption: Patented synthesis of 2-amino-5-(aminomethyl)pyridine.

Experimental Protocol:

  • A substituted methylene-glutaconic acid dinitrile is reacted with 3 to 20 moles of ammonia at a temperature between 50°C and 200°C[4].

  • The resulting intermediate is then hydrogenated in the presence of a suitable hydrogenation catalyst with hydrogen at a partial pressure of 10 to 250 bar to yield 2-amino-5-(aminomethyl)pyridine[4].

Synthesis via Reduction of 2-Amino-5-cyanopyridine

A common and versatile method for the synthesis of aminomethylpyridines involves the catalytic reduction of the corresponding cyanopyridine. This approach is particularly useful when the cyanopyridine precursor is readily available.

G A 2-Amino-5-cyanopyridine C 2-Amino-5-(aminomethyl)pyridine A->C Reduction B Reducing Agent (e.g., H2, Pd/C) B->C G A 2-Aminopyridine C tert-Butyl ((6-aminopyridin-3-yl)methyl)carbamate A->C Coupling B Boc-protected aminomethylating agent B->C E 5-(Aminomethyl)pyridin-2-amine C->E Deprotection D Acid (e.g., HCl) D->E

References

Unraveling the Enigma: A Technical Guide to the Mechanistic Elucidation of 5-(Aminomethyl)pyridin-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: From Synthetic Intermediate to Therapeutic Candidate

In the vast landscape of chemical compounds, many molecules begin their journey not as therapeutic agents, but as versatile building blocks for the synthesis of more complex structures. 5-(Aminomethyl)pyridin-2-amine dihydrochloride is one such molecule, primarily recognized for its utility in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.[1] While its role as a synthetic intermediate is well-established, its intrinsic biological activity and specific mechanism of action remain largely uncharted territory. This guide, therefore, deviates from a conventional monograph on a well-characterized agent. Instead, it serves as a comprehensive roadmap for the scientific community to systematically investigate and potentially unveil the therapeutic promise of this intriguing 2-aminopyridine derivative.

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] Furthermore, specific substitutions on the pyridine ring have led to potent and selective inhibitors of enzymes such as neuronal nitric oxide synthase (nNOS).[5] This precedent strongly suggests that this compound may possess a latent mechanism of action worthy of exploration. This document provides a structured, field-proven approach to transition this molecule from a chemical reagent to a potential lead compound through a rigorous, multi-stage investigational process.

Part 1: Foundational Physicochemical & Structural Analysis

A thorough understanding of a compound's physical and chemical properties is the bedrock of any mechanistic investigation. This initial phase ensures the quality and consistency of the test article and provides crucial insights for subsequent experimental design.

Table 1: Physicochemical Properties of this compound
PropertyValueSignificance in Drug Discovery
Molecular FormulaC6H10Cl2N3Defines the elemental composition and molecular weight.
Molecular Weight199.07 g/mol Influences diffusion, membrane permeability, and pharmacokinetics.
AppearanceSolid (form may vary)Important for formulation and handling considerations.
SolubilityDihydrochloride salt form enhances water solubilityCritical for preparing stock solutions for biological assays and potential formulation.
pKaData not readily availableEssential for predicting ionization state at physiological pH, which impacts receptor binding and membrane transport.
LogPData not readily availableA key indicator of lipophilicity, influencing permeability, and potential for blood-brain barrier penetration.
Experimental Protocol 1: Comprehensive Physicochemical Characterization

Objective: To experimentally determine the fundamental physicochemical properties of this compound.

Methodology:

  • Purity Assessment (HPLC-UV/MS):

    • Dissolve the compound in a suitable solvent (e.g., water or methanol).

    • Inject onto a reverse-phase C18 column.

    • Elute with a gradient of water and acetonitrile containing 0.1% formic acid.

    • Monitor at multiple UV wavelengths (e.g., 254 nm, 280 nm) and confirm mass by mass spectrometry.

    • Causality: High purity (>95%) is essential to ensure that any observed biological activity is attributable to the compound of interest and not impurities.

  • Solubility Determination (Thermodynamic Solubility Assay):

    • Add an excess of the compound to a series of buffers at different pH values (e.g., 2.0, 5.0, 7.4).

    • Shake at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

    • Filter the saturated solutions and quantify the concentration of the dissolved compound by HPLC-UV.

    • Causality: Understanding pH-dependent solubility is critical for designing in vitro assays and predicting oral absorption.

  • pKa Determination (Potentiometric Titration or UV-Metric Method):

    • Dissolve the compound in water.

    • Titrate with a standardized solution of NaOH while monitoring the pH.

    • The inflection points in the titration curve correspond to the pKa values.

    • Causality: The pKa values will dictate the charge state of the molecule at physiological pH, which is a primary determinant of its interaction with biological targets.

  • LogP/LogD Determination (Shake-Flask Method):

    • Dissolve the compound in a biphasic system of n-octanol and a buffer at pH 7.4.

    • Shake vigorously to allow for partitioning between the two phases.

    • Quantify the concentration of the compound in both the aqueous and octanol phases by HPLC-UV.

    • Calculate LogD = log([compound]octanol / [compound]aqueous).

    • Causality: LogD at physiological pH is a better predictor of drug-like properties than LogP, as it accounts for the ionization of the molecule.

Part 2: A Phased Approach to Unveiling the Mechanism of Action

The following sections outline a logical, tiered approach to systematically investigate the biological activity of this compound. This workflow is designed to progress from broad, unbiased screening to specific, hypothesis-driven mechanistic studies.

Phase I: Broad-Based Phenotypic and Target-Based Screening

The initial phase aims to cast a wide net to identify any potential biological activity. A combination of phenotypic screening and broad target-based assays is recommended.

G cluster_0 Phase I: Broad Screening A 5-(Aminomethyl)pyridin-2-amine dihydrochloride (Test Compound) B Phenotypic Screening (e.g., Cell Viability Assays) A->B Diverse Cell Lines C Broad Target-Based Screening (e.g., Kinase Panel, GPCR Panel) A->C Recombinant Proteins D Antimicrobial Screening (Bacteria & Fungi Panels) A->D Pathogenic Strains E Data Analysis & Hit Identification B->E C->E D->E

Caption: Phase I screening workflow for this compound.

Objective: To assess the cytotoxic and cytostatic effects of the compound across a panel of diverse human cell lines.

Methodology:

  • Cell Line Panel: Select a diverse panel of cell lines, including:

    • Cancer cell lines from different tissues (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon).

    • A non-cancerous cell line (e.g., HEK293 - human embryonic kidney, or primary cells).

  • Compound Treatment:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 72 hours.

  • Viability Assessment (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay):

    • After the incubation period, add the lytic reagent that contains luciferase and its substrate.

    • Measure the luminescent signal, which is proportional to the amount of ATP and, therefore, the number of viable cells.

  • Data Analysis:

    • Plot the percentage of cell viability against the compound concentration.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

    • Self-Validation: The inclusion of a non-cancerous cell line provides an initial assessment of selectivity. A significant difference in IC50 values between cancerous and non-cancerous cells would be a promising result.

Objective: To identify potential molecular targets within major druggable protein families.

Methodology:

  • Outsourcing to a Specialized Vendor: Utilize a contract research organization (CRO) that offers broad panel screening services (e.g., Eurofins Discovery, Reaction Biology).

  • Assay Format:

    • Kinase Panel: Typically involves incubating the compound at a fixed concentration (e.g., 10 µM) with a large panel of recombinant kinases and measuring the inhibition of kinase activity.

    • GPCR Panel: Often utilizes radioligand binding assays to assess the compound's ability to displace a known ligand from a panel of GPCRs.

  • Data Analysis:

    • Results are typically reported as a percentage of inhibition or displacement.

    • "Hits" are identified as targets that show significant inhibition (e.g., >50%) at the screening concentration.

    • Causality: This unbiased approach can reveal unexpected targets and provide the first clues towards a specific molecular mechanism.

Phase II: Hit Validation and Target Deconvolution

Once a "hit" is identified from Phase I, the next critical step is to validate this initial finding and confirm that the observed phenotype is a direct result of the compound's interaction with the putative target.

G cluster_1 Phase II: Hit Validation F Primary Hit from Phase I (e.g., Kinase X Inhibition) G Dose-Response Curve (IC50 Determination) F->G Biochemical Assay H Orthogonal Assay (e.g., Different technology) G->H Confirms Activity I Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) H->I In-Cell Confirmation J Validated Target I->J G cluster_2 Phase III: Downstream Pathway Analysis K Growth Factor L Receptor Tyrosine Kinase K->L M Kinase X (Target Protein) L->M N Substrate Protein M->N Phosphorylation O Phosphorylated Substrate Protein N->O P Downstream Signaling (e.g., Proliferation, Survival) O->P R Inhibition of Proliferation P->R Q 5-(Aminomethyl)pyridin-2-amine Q->M Inhibition

References

A Technical Guide to the Identification of Therapeutic Targets for 5-(Aminomethyl)pyridin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Aminomethyl)pyridin-2-amine dihydrochloride is a small molecule built on the 2-aminopyridine scaffold, a privileged structure in medicinal chemistry known to form the core of numerous bioactive compounds.[1][2][3] While the specific biological targets of this particular compound are not yet elucidated, its chemical structure suggests significant therapeutic potential. This technical guide provides a comprehensive, multi-phase framework for researchers and drug development professionals to systematically identify and validate its therapeutic targets. The narrative outlines a logical progression from broad, hypothesis-generating screening to specific, mechanistic validation, emphasizing the causality behind experimental choices. Detailed protocols for key methodologies, including affinity purification-mass spectrometry and the Cellular Thermal Shift Assay (CETSA), are provided to ensure scientific rigor and reproducibility. This document serves as a strategic roadmap for unlocking the therapeutic promise of novel chemical entities like this compound.

Introduction: The 2-Aminopyridine Scaffold as a Foundation for Drug Discovery

The 2-aminopyridine moiety is a cornerstone in pharmaceutical development, valued for its simple, low-molecular-weight design that allows for the synthesis of diverse molecules with a wide spectrum of biological activities.[1][2] Marketed drugs containing this scaffold, such as the anti-inflammatory piroxicam and the antibacterial sulfapyridine, underscore its therapeutic relevance.[4][5] Derivatives of 2-aminopyridine have demonstrated a vast array of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, anticonvulsant, and anticancer properties.[4][6]

Notably, aminopyridine derivatives like 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine are known blockers of voltage-gated potassium channels, a mechanism that has proven effective in treating neurological conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome.[7][8][9] Furthermore, the 2-aminopyridine scaffold has been successfully leveraged to develop potent and selective inhibitors for other critical target classes, including Janus kinase 2 (JAK2) and neuronal nitric oxide synthase (nNOS).[10][11]

Given this precedent, this compound represents a promising, yet uncharacterized, chemical entity. Its structure, featuring both an aromatic and an aliphatic amine, suggests multiple potential points of interaction with biological macromolecules. This guide outlines a systematic, multi-phase workflow to deorphanize this compound by identifying its molecular target(s) and elucidating its mechanism of action.

Phase I: Hypothesis Generation & High-Throughput Screening

The initial phase focuses on generating and narrowing down a broad list of potential targets using a combination of computational and high-throughput experimental methods. The goal is to efficiently identify biological systems where the compound elicits a measurable response.

In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about potential targets.[12]

  • Molecular Docking: This technique computationally places the 3D structure of this compound into the binding sites of a vast library of known protein structures.[13][14] The process calculates the binding affinity for each protein, ranking potential targets.[15] Given the prevalence of aminopyridines as kinase inhibitors, a primary screen should be conducted against a structural library of the human kinome.

  • Pharmacophore Modeling & Similarity Searching: This ligand-based approach identifies molecules with similar structural features that have known biological activities.[13] By searching databases like ChEMBL and PubChem for compounds structurally similar to our lead, we can infer potential targets based on the known activities of these analogs.

High-Throughput Phenotypic Screening

Phenotypic screening allows for the discovery of compounds that produce a desired biological effect in a cellular context, without a priori knowledge of the specific target.[16][17] This is a powerful, unbiased approach to begin understanding the compound's function.

A logical first step is to screen the compound against a diverse panel of human cancer cell lines (e.g., the NCI-60 panel) to identify any cytotoxic or cytostatic effects.

Protocol 1: Cell Viability Screening using CellTiter-Glo®

  • Cell Plating: Seed cells from various cancer cell lines into 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound. Add the compound to the cells, ensuring a final DMSO concentration below 0.5%. Include vehicle-only (DMSO) controls and a positive control (e.g., staurosporine).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Phase II: Target Deconvolution & Initial Validation

Once a reproducible phenotype is observed (e.g., cytotoxicity in a specific cell line), the next phase focuses on identifying the specific molecular target responsible for this effect. This process, known as target deconvolution, employs a range of biochemical and proteomic techniques.[18][19]

Kinome Profiling

Based on the strong precedent for aminopyridines as kinase inhibitors, a direct, target-class-focused approach is highly warranted.[4][11] Large-scale kinase screening services provide a rapid and comprehensive method to assess a compound's potency and selectivity across the human kinome.[20][21]

Workflow: Submit this compound to a commercial kinase profiling service (e.g., KINOMEscan®, Eurofins, Promega).[20][22][23] These platforms typically use competition binding assays or activity-based assays to measure the compound's interaction with hundreds of kinases simultaneously.[21][24]

Data Presentation: The results are typically presented as a percentage of inhibition at a given concentration, allowing for the identification of primary targets and potential off-targets.

Table 1: Hypothetical Kinase Profiling Results (% Inhibition @ 1 µM)
Kinase % Inhibition Kinase % Inhibition Kinase
JAK2 98% ABL115%EGFR
JAK3 95% SRC12%HER2
TYK2 89% LCK10%MEK1
JAK1 45% FYN8%ERK2

This table presents hypothetical data for illustrative purposes.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful, unbiased method for identifying proteins that physically interact with a small molecule.[18][25] The technique involves immobilizing the compound of interest and using it as "bait" to pull its binding partners out of a cell lysate for identification by mass spectrometry.[25][26]

Protocol 2: Photo-Affinity Chromatography for Target Identification

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates three key features: a photoreactive group (e.g., a diazirine) for covalent crosslinking, a reporter tag (e.g., biotin) for enrichment, and a linker connecting them to the parent molecule.[27]

  • Cell Lysate Preparation: Culture the cells identified in the phenotypic screen to 80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Incubation & Crosslinking: Add the photo-affinity probe to the clarified cell lysate and incubate to allow for binding. Irradiate the mixture with UV light to activate the photoreactive group, forming a covalent bond between the probe and its target protein(s).[27]

  • Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotin-tagged probe-protein complexes.[28]

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution & Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the list of identified proteins from the probe-treated sample to a control sample (e.g., treated with a structurally similar but inactive compound) to identify specific binding partners.

Cellular Thermal Shift Assay (CETSA)

CETSA is a revolutionary technique that allows for the confirmation of target engagement within intact, living cells.[29][30][31] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[29][32]

Protocol 3: Microplate-Based CETSA for Target Validation

  • Cell Treatment: Plate cells in a multi-well plate and treat with either vehicle (DMSO) or varying concentrations of this compound.

  • Heating Step: Heat the plate in a PCR cycler or a specialized instrument across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.[33]

  • Lysis: Lyse the cells (e.g., by freeze-thaw cycles or lysis buffer).

  • Separation: Centrifuge the plate to pellet the precipitated (denatured) proteins.

  • Detection: Carefully collect the supernatant containing the soluble (non-denatured) proteins.

  • Quantification: Quantify the amount of the specific target protein (identified from AP-MS or kinome profiling) remaining in the soluble fraction using a standard protein detection method like Western Blotting or ELISA.

  • Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples confirms direct target engagement in the cellular environment.[32][33]

Diagram 1: General Workflow for Small Molecule Target Identification

This diagram illustrates the integrated workflow from initial screening to definitive target validation.

TargetID_Workflow cluster_Phase1 Phase I: Hypothesis Generation cluster_Phase2 Phase II: Target Deconvolution cluster_Phase3 Phase III: Target Validation cluster_Phase4 Phase IV: MoA Elucidation InSilico In Silico Screening (Docking, Pharmacophore) Kinome Kinome Profiling (Targeted Screen) InSilico->Kinome Phenotypic Phenotypic Screening (e.g., Cell Viability) AP_MS Affinity Purification-MS (Unbiased Identification) Phenotypic->AP_MS CETSA CETSA (Cellular Engagement) AP_MS->CETSA Kinome->CETSA Biochem Biochemical Assays (IC50 Determination) CETSA->Biochem Cellular Cellular Assays (e.g., Western Blot) Biochem->Cellular Genetic Genetic Validation (siRNA/CRISPR) Cellular->Genetic

Caption: A multi-phase approach to small molecule target identification.

Phase III: Mechanism of Action (MoA) Elucidation

With a validated target in hand, the final phase is to understand how the compound modulates the target's function and the downstream cellular consequences.

Biochemical Confirmation

Directly measuring the compound's effect on the purified target protein is essential for confirming its mechanism and quantifying its potency. If the identified target is a kinase (e.g., JAK2 from the hypothetical screen), an in vitro kinase activity assay is the gold standard.

Protocol 4: ADP-Glo™ Kinase Assay for IC₅₀ Determination

  • Reaction Setup: In a 384-well plate, combine the purified active kinase, the specific substrate peptide, and ATP at its Kₘ concentration.

  • Inhibitor Addition: Add serially diluted this compound to the wells.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ATP Generation & Luminescence: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to kinase activity.

  • Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.[22]

Cellular Pathway Analysis

Confirming that the compound affects the target's known signaling pathway in cells provides crucial mechanistic evidence. For a kinase inhibitor, this typically involves measuring the phosphorylation status of a known downstream substrate.

Protocol 5: Western Blot for Downstream Substrate Phosphorylation

  • Cell Treatment: Treat the relevant cell line with the compound at concentrations around its cellular GI₅₀ value for various time points. Include a vehicle control.

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3 if JAK2 is the target).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands.

  • Normalization: Strip the membrane and re-probe with an antibody against the total amount of the substrate protein to ensure equal loading.

  • Analysis: A reduction in the phosphorylated substrate band in the compound-treated samples indicates on-target pathway inhibition.

Genetic Validation

The definitive test for on-target activity is to determine if genetically removing the target protein mimics the effect of the compound.

Workflow: Use siRNA or a CRISPR/Cas9 system to knock down or knock out the gene encoding the putative target protein. Then, perform the same phenotypic assay used in the initial screen (e.g., cell viability). If the cells with reduced target protein levels become resistant to this compound, it provides strong evidence that the compound's efficacy is mediated through this specific target.

Diagram 2: Hypothetical JAK-STAT Signaling Pathway Inhibition

This diagram shows the potential mechanism of action if the compound targets JAK2.

JAK_STAT_Pathway cluster_nuc Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_A JAK2 Receptor->JAK2_A 2. Dimerization & JAK Activation JAK2_B JAK2 Receptor->JAK2_B STAT3_A STAT3 Receptor->STAT3_A 4. STAT Recruitment & Phosphorylation STAT3_B STAT3 Receptor->STAT3_B JAK2_A->Receptor 3. Phosphorylation JAK2_B->Receptor STAT3_A->STAT3_B 5. Dimerization Gene Target Gene Expression (e.g., Proliferation, Survival) STAT3_B->Gene 6. Translocation & Transcription Nucleus Nucleus Compound 5-(Aminomethyl)pyridin-2-amine Compound->JAK2_A Inhibition Compound->JAK2_B

Caption: Inhibition of the JAK2-STAT3 signaling pathway.

Conclusion

This compound is a molecule of significant interest due to its foundation on the pharmacologically versatile 2-aminopyridine scaffold. While its specific targets are currently unknown, the strategic, multi-layered approach detailed in this guide provides a robust and efficient pathway for its deorphanization. By logically progressing from broad, unbiased screening to highly specific biochemical and cellular validation, researchers can confidently identify its molecular target(s), elucidate its mechanism of action, and ultimately unlock its full therapeutic potential. This framework is not only applicable to the compound but also serves as a template for target identification campaigns for other novel chemical entities.

References

Preliminary In-Vitro Studies of 5-(Aminomethyl)pyridin-2-amine dihydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The 2-Aminopyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-aminopyridine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[1][2][3] The unique electronic and structural features of the 2-aminopyridine core allow it to form key hydrogen bond interactions within the active sites of enzymes, particularly kinases, making it a frequent component in the design of targeted inhibitors.[4][5] This guide focuses on a specific derivative, 5-(Aminomethyl)pyridin-2-amine dihydrochloride, and outlines a comprehensive in-vitro strategy to elucidate its biological potential, from initial toxicity screening to specific target engagement and mechanism of action studies.

Compound Profile: this compound

  • Structure:

    • IUPAC Name: this compound

    • Core Scaffold: 2-Aminopyridine

    • Key Functional Groups: Primary aromatic amine, benzylic primary amine, pyridine ring.

  • Physicochemical Properties (Predicted):

    • The dihydrochloride salt form suggests good aqueous solubility, which is advantageous for in-vitro assay preparation.

    • The primary amine groups can act as hydrogen bond donors, while the pyridine nitrogen can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules.

  • Hypothesized Biological Relevance:

    • Based on the extensive literature on 2-aminopyridine derivatives, this compound is a strong candidate for being a modulator of protein kinases or other ATP-binding enzymes.[4][5][6][7][8][9][10] Specifically, related structures have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and neuronal Nitric Oxide Synthase (nNOS).[5][8][10][11] Therefore, the in-vitro testing cascade will be designed with a focus on these target classes, while also maintaining a broader screen for unanticipated activities.

Foundational In-Vitro Assessment: Cytotoxicity Profiling

Before investigating specific mechanisms of action, it is crucial to establish the general cytotoxicity profile of the compound. This initial step determines the appropriate concentration range for subsequent, more specific assays, ensuring that observed effects are not merely a consequence of broad cellular toxicity.

Rationale for Assay Selection: Metabolic Activity as a Viability Marker

Multiple methods exist for assessing cytotoxicity, each with its own advantages and limitations.[12] For initial screening, assays that measure metabolic activity, such as the MTT and XTT assays, are robust, high-throughput, and cost-effective.[13] They provide a quantitative measure of cell viability by assessing the activity of mitochondrial dehydrogenases, which is generally proportional to the number of living cells.[14]

  • Expertise & Experience: The choice between MTT and XTT can depend on the specific cell line and experimental conditions. The XTT assay produces a water-soluble formazan product, eliminating a solubilization step required in the MTT assay and thereby reducing potential compound interference and simplifying the protocol. However, the MTT assay has a longer history of use and a vast body of comparative literature. We will describe the protocol for the XTT assay due to its operational advantages in a screening setting. It is crucial to choose the right cell type and standardize plating density and culture conditions to ensure reproducibility.[15][16]

Experimental Protocol: XTT Cell Viability Assay

Objective: To determine the concentration of this compound that reduces the viability of a selected cell line by 50% (IC50).

Materials:

  • Selected cancer cell line (e.g., HCT-116 colorectal carcinoma, known for high CDK8 expression).[8][9]

  • Complete cell culture medium.

  • 96-well flat-bottom plates.

  • This compound stock solution (dissolved in sterile water or DMSO).

  • XTT labeling reagent and electron coupling reagent.

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • XTT Reagent Preparation: Shortly before the end of the incubation, thaw the XTT labeling reagent and electron coupling reagent. Prepare the XTT labeling solution by mixing the two reagents according to the manufacturer's instructions.

  • Assay Development: Add 50 µL of the XTT labeling solution to each well. Incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert the XTT to a colored formazan product.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance. Express the results as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Data Presentation: Cytotoxicity Summary
Cell LineIncubation Time (h)Calculated IC50 (µM) [Hypothetical Data]
HCT-1164825.5
A5494842.1
PC-348>100

Tier 1 Target-Class Screening: Kinase and nNOS Inhibition

Based on the prevalence of the 2-aminopyridine scaffold in kinase and nNOS inhibitors, the next logical step is to screen the compound against these enzyme classes.[5][10][11]

Kinase Inhibition Profiling

Expertise & Experience: A broad kinase panel screen is the most efficient initial approach. However, for a more focused and cost-effective strategy, a smaller, representative panel can be selected based on published data for similar scaffolds. Given the known links between 2-aminopyridines and cancer-related pathways, Cyclin-Dependent Kinase 8 (CDK8) and Janus Kinase 2 (JAK2) are high-priority targets.[5][8][9][10]

Experimental Protocol: In-Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Objective: To quantify the inhibitory effect of the compound on the activity of specific kinases.

  • Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of this compound.

  • Kinase Reaction: Incubate to allow the kinase to phosphorylate its substrate, converting ATP to ADP.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence, which is directly proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value for each kinase.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

Rationale: Several potent and selective nNOS inhibitors are based on the 2-aminopyridine scaffold.[11] nNOS is a key enzyme in neurotransmission, and its dysregulation is implicated in various neurological disorders.[14][17][18]

Experimental Protocol: nNOS Activity Assay (Griess Reagent System)

Objective: To measure the inhibition of NO production by nNOS.

  • Reaction Mixture: Prepare a reaction buffer containing nNOS, L-arginine (the substrate), NADPH, and calmodulin.

  • Inhibitor Addition: Add serial dilutions of this compound.

  • Enzymatic Reaction: Incubate the mixture to allow nNOS to produce nitric oxide (NO).

  • Nitrite Detection: The unstable NO is converted to stable nitrite. Add Sulfanilamide solution followed by N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution. This forms a colored azo dye.

  • Data Acquisition: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration and thus to the nNOS activity.

  • Data Analysis: Generate a standard curve using a known nitrite standard. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Data Presentation: Tier 1 Target Inhibition Summary
Target EnzymeAssay TypeCalculated IC50/Ki (nM) [Hypothetical Data]Reference Compound IC50/Ki (nM)
CDK8ADP-Glo™46Sorafenib: ~60 nM[8][9]
JAK2ADP-Glo™350Ruxolitinib: ~3 nM
nNOSGriess Assay48L-NAME: ~150 nM
eNOSGriess Assay6500L-NAME: ~300 nM

Note: The hypothetical data suggests potent and selective activity against CDK8 and nNOS.

Tier 2 Mechanistic Elucidation: Target Validation and Pathway Analysis

Following the identification of promising activity in Tier 1 screening, the next phase focuses on validating the direct interaction with the putative target in a cellular context and exploring the downstream signaling consequences.

Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: While an in-vitro enzyme assay demonstrates inhibition of a purified protein, it doesn't confirm that the compound engages the same target inside a living cell. CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissue lysates.[1][16] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.[1][12]

Experimental Workflow: CETSA

// Styling B -> D [label="Control"]; C -> D [label="Test"]; H [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Caption: CETSA workflow to confirm target engagement in cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with either the vehicle or this compound at a concentration known to be effective but non-toxic (e.g., 1-5 µM).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., from 40°C to 70°C) for 3 minutes, followed by cooling.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Fractionation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Detection: Collect the supernatant and quantify the amount of the soluble target protein (e.g., CDK8) remaining at each temperature using a specific antibody-based method like Western Blot or ELISA.

  • Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.

Signaling Pathway Analysis: Wnt/β-catenin Pathway for CDK8

Rationale: CDK8 is a positive regulator of transcription, notably within the oncogenic Wnt/β-catenin signaling pathway.[19][20] An inhibitor of CDK8 would be expected to suppress the transcriptional activity of this pathway.[8][9]

Signaling Pathway Diagram: CDK8 in Wnt Signaling

Wnt_Pathway cluster_inhibition Inhibition Compound 5-(Aminomethyl)pyridin-2-amine dihydrochloride CDK8 CDK8 Compound->CDK8 Inhibits

Caption: Role of CDK8 in activating Wnt pathway target genes.

Experimental Protocol: TCF/LEF Reporter Assay

Objective: To measure the effect of the compound on Wnt/β-catenin signaling activity.

  • Cell Transfection: Use a cell line (e.g., HEK293T or HCT-116) transiently or stably transfected with a TCF/LEF-driven luciferase reporter plasmid.

  • Pathway Stimulation: Treat cells with a Wnt pathway agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) to induce reporter activity.

  • Compound Treatment: Co-treat the cells with varying concentrations of this compound.

  • Incubation: Incubate for 24-48 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.

  • Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to control for transfection efficiency. A dose-dependent decrease in luciferase activity indicates inhibition of the Wnt/β-catenin pathway.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for the preliminary in-vitro characterization of this compound. The proposed workflow progresses logically from broad cytotoxicity assessment to specific enzyme inhibition, culminating in cellular target engagement and pathway-level analysis. The strong precedent for 2-aminopyridine derivatives as potent kinase and nNOS inhibitors provides a rational basis for this focused screening cascade. Positive results, particularly in the CETSA and reporter gene assays, would provide compelling evidence for a specific mechanism of action and warrant progression to more advanced studies, including lead optimization, selectivity profiling across broader enzyme families, and eventual evaluation in in-vivo models of disease.

References

understanding the pharmacology of 5-(Aminomethyl)pyridin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacology of 5-(Aminomethyl)pyridin-2-amine Dihydrochloride

A Senior Application Scientist's Perspective on a Promising Chemical Scaffold

Executive Summary

This compound is a pyridine derivative recognized primarily for its role as a versatile intermediate in synthetic chemistry. While direct and extensive pharmacological data for this specific compound is not prevalent in public-domain literature, the aminopyridine scaffold it is built upon is a privileged structure in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1][2] This guide, therefore, adopts a dual perspective. Firstly, it acknowledges the compound's established utility as a building block in drug discovery. Secondly, it constructs a predictive pharmacological profile based on data from structurally related analogs and outlines a comprehensive, field-proven experimental framework for its full characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this and similar chemical entities.

Molecular Profile and Synthetic Utility

5-(Aminomethyl)pyridin-2-amine is a functionalized aminopyridine. The dihydrochloride salt form enhances aqueous solubility, a crucial property for handling and for various biological and chemical applications.[3] The molecule features a pyridine ring, a primary amine at position 2, and an aminomethyl group at position 5. This arrangement of functional groups—a hydrogen bond donor/acceptor, a basic center, and a reactive handle—makes it an attractive starting point for creating diverse chemical libraries.[4]

Its principal application lies in serving as a key intermediate for the synthesis of more complex molecules with potential therapeutic effects, particularly in the development of agents targeting neurological disorders and in the agrochemical industry.[3] The structural simplicity is advantageous, allowing for controlled reactions that can lead to single products with minimal side reactions, a valuable attribute in streamlining drug discovery programs.[4]

Potential Pharmacological Profile: An Analog-Based Hypothesis

The aminopyridine core is a well-established pharmacophore that interacts with a wide range of biological targets, especially within the central nervous system (CNS).[2] By examining the pharmacology of its structural relatives, we can hypothesize a potential interaction profile for 5-(Aminomethyl)pyridin-2-amine.

  • CNS Receptors: The 2-aminopyridine moiety is a known scaffold for ligands targeting G-protein coupled receptors (GPCRs). Analogs have shown activity as potent agonists at serotonin 5-HT1A receptors, which are implicated in anxiety and depression.[5] This suggests the core structure of 5-(Aminomethyl)pyridin-2-amine could be optimized for similar targets.

  • Enzyme Inhibition: Derivatives of 2-aminopyridine have been developed as highly potent and selective inhibitors of enzymes such as neuronal nitric oxide synthase (nNOS) and Janus kinase 2 (JAK2), targets for neurological disorders and cancers, respectively.[6][7] The specific substitutions on the pyridine ring and amine groups are critical for achieving this selectivity and potency.[8]

  • Ion Channels: A primary and well-documented action of simpler aminopyridines (e.g., 4-aminopyridine) is the blockade of voltage-gated potassium channels.[2][9] This mechanism enhances neurotransmitter release and is the basis for its therapeutic use in conditions like multiple sclerosis.[10] It is plausible that 5-(Aminomethyl)pyridin-2-amine retains some activity at these channels, which would be a critical aspect to investigate in any safety pharmacology screen.

This analog-based analysis suggests that 5-(Aminomethyl)pyridin-2-amine is a high-potential scaffold. However, its specific affinities and functional activities are unknown. The following section details a robust, industry-standard workflow to elucidate its complete pharmacological profile.

A Practical Framework for Pharmacological Characterization

To systematically evaluate the pharmacology of a novel compound like this compound, a multi-stage approach is required. This framework ensures that decisions are data-driven and that resources are allocated efficiently.

Stage 1: Initial Target Screening and Liability Assessment

The first step is to cast a wide net to identify primary biological targets and potential off-target liabilities. This is a crucial de-risking step in early drug discovery.

Experimental Workflow: Broad Panel Radioligand Binding Screen

A commercially available broad panel screen (e.g., Eurofins SafetyScreen44, CEREP BioPrint) is employed. The compound is tested at a fixed concentration (typically 1-10 µM) against a panel of 40-100 receptors, ion channels, and transporters. The readout is the percent inhibition of radioligand binding.

Causality behind Experimental Choice: This approach is maximally efficient for initial hit identification. Rather than testing individual hypotheses, it simultaneously queries a wide range of potential targets. Significant inhibition (>50%) at a specific target flags it for more detailed follow-up and can reveal unexpected activities. It also provides an early warning for potential side effects (e.g., binding to hERG channels, which is linked to cardiotoxicity).

G compound Test Compound (5-Aminomethyl)pyridin-2-amine) screen Broad Panel Binding Screen (~50-100 targets @ 10 µM) compound->screen data Data Analysis (% Inhibition) screen->data hit_id Primary Target(s) Identified (e.g., >50% Inhibition) data->hit_id off_target Off-Target Liabilities Identified (e.g., hERG, GPCRs) data->off_target no_hit No Significant Activity data->no_hit

Figure 1: Workflow for initial target identification and liability screening.

Stage 2: In Vitro Pharmacodynamics (PD) - Quantifying Interaction

Once a primary target is identified (for this example, we will hypothesize the 5-HT1A receptor based on analog data), the next step is to quantify the interaction (affinity) and determine its functional effect (efficacy).

Protocol 1: Radioligand Competition Binding Assay for Affinity (Ki)

This assay determines the affinity of the test compound for the target receptor by measuring how effectively it competes with a high-affinity radiolabeled ligand.[11]

  • Membrane Preparation: Membranes are prepared from HEK-293 cells stably expressing the human 5-HT1A receptor.

  • Assay Setup: In a 96-well plate, incubate receptor membranes (5-10 µg protein/well) with a fixed concentration of a suitable radioligand (e.g., [³H]-8-OH-DPAT) at its approximate Kd value.

  • Competition: Add the test compound across a range of concentrations (e.g., 12-point, semi-log dilutions from 10 pM to 100 µM).

  • Incubation: Incubate for 60 minutes at room temperature to reach equilibrium.[12]

  • Filtration & Washing: Rapidly harvest the plate contents onto filtermats using a cell harvester, washing with ice-cold buffer to separate bound from unbound radioligand.

  • Detection: Allow filters to dry, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Trustworthiness through Self-Validation: Each plate includes controls for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known unlabeled ligand), and a reference compound with known Ki. The results are only considered valid if the reference compound's Ki falls within the accepted range.

Protocol 2: Functional cAMP Assay for Efficacy

This assay determines whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (inactivates the receptor). The 5-HT1A receptor is Gi-coupled, meaning its activation inhibits adenylyl cyclase and decreases intracellular cAMP levels.[13]

  • Cell Plating: Seed HEK-293 cells co-expressing the 5-HT1A receptor and a cAMP biosensor (e.g., Promega's GloSensor™) into 384-well plates and incubate overnight.[14]

  • Reagent Equilibration: On the day of the assay, replace the medium with an equilibration medium containing the biosensor substrate and incubate for 2 hours at room temperature.[15]

  • Agonist Mode: Add the test compound across a range of concentrations and measure luminescence. An increase in luminescence (reversal of inhibition) indicates agonist activity.

  • Antagonist Mode: Add a fixed, sub-maximal concentration (EC₈₀) of a known 5-HT1A agonist (e.g., 5-HT) to all wells, followed by the test compound across a range of concentrations. A dose-dependent decrease in the agonist-induced signal indicates antagonist activity.[16]

  • Data Analysis: Plot the luminescent signal against the log concentration of the test compound. For agonist mode, calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy). For antagonist mode, calculate the IC₅₀.

G cluster_0 Pharmacodynamic Characterization hit_id Identified Target (e.g., 5-HT1A Receptor) binding Competition Binding Assay ([³H]-Ligand) hit_id->binding functional Functional Assay (e.g., cAMP) hit_id->functional ki Determine Affinity (Ki) 'How tightly does it bind?' binding->ki efficacy Determine Efficacy 'Agonist or Antagonist?' functional->efficacy profile Complete PD Profile (Potency, Affinity, Efficacy) ki->profile efficacy->profile

Figure 2: Logic flow for in vitro pharmacodynamic (PD) characterization.

Stage 3: In Vitro Pharmacokinetics (PK) - ADME Profiling

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for predicting its in vivo behavior.

AssayParameter MeasuredRationale & Methodology
PAMPA (Parallel Artificial Membrane Permeability Assay)Passive Permeability (Pe)Predicts passive diffusion across membranes like the gut wall or blood-brain barrier (BBB). The compound diffuses from a donor well through a lipid-infused artificial membrane to an acceptor well.[17] Concentrations are measured by LC-MS/MS.[18]
Microsomal Stability Metabolic Half-life (t½), Intrinsic Clearance (CLint)Assesses susceptibility to Phase I metabolism by cytochrome P450 enzymes. The compound is incubated with liver microsomes and the cofactor NADPH.[19][20] The disappearance of the parent compound over time is monitored by LC-MS/MS.[21]
Plasma Protein Binding Fraction Unbound (fu)Determines the extent to which a compound binds to plasma proteins (e.g., albumin). Only the unbound drug is free to interact with targets. This is typically measured using equilibrium dialysis.
CYP Inhibition IC₅₀ against major CYP isoformsIdentifies potential for drug-drug interactions. The compound's ability to inhibit the activity of the five major CYP450 enzymes (1A2, 2C9, 2C19, 2D6, 3A4) is measured using fluorescent probes.

Protocol 3: Blood-Brain Barrier PAMPA (PAMPA-BBB)

  • Membrane Coating: Coat the wells of a 96-well filter plate with a brain lipid solution (e.g., porcine brain lipid extract in dodecane) and allow the solvent to evaporate.[17]

  • Prepare Plates: Add buffer to the acceptor plate wells. Add the test compound (typically 10-50 µM in buffer with <1% DMSO) to the donor plate wells.[22]

  • Incubation: Place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for 4-18 hours at room temperature with gentle shaking.[23]

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells, as well as in a reference well, using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe) using established equations that account for volume, surface area, and incubation time.[24]

Stage 4: Early Toxicology Assessment

Aminopyridines as a class are known to be acutely toxic, with potential for convulsions and other CNS-related adverse effects.[9][25] Early in vitro toxicology screening is essential.

  • hERG Liability: Assesses the potential for QT prolongation and cardiac arrhythmia by measuring inhibition of the hERG potassium channel, typically via automated patch-clamp electrophysiology.

  • Cytotoxicity: Determines the concentration at which the compound is toxic to cultured cells (e.g., HepG2 liver cells), providing a general measure of cellular toxicity (IC₅₀).

  • Ames Test: A bacterial reverse mutation assay used to assess the mutagenic potential of a compound. Aminopyridines are generally not found to be mutagenic.[9]

Conclusion

While the specific pharmacological profile of this compound remains to be fully elucidated, its chemical structure places it firmly within a class of compounds of high interest to medicinal chemistry.[1][2] The aminopyridine scaffold is a proven pharmacophore for a multitude of CNS and systemic targets. This guide provides a comprehensive, evidence-based framework for the systematic investigation of this and similar novel chemical entities. By progressing through a logical sequence of broad screening, detailed pharmacodynamic characterization, and early ADME-Tox profiling, researchers can efficiently determine the therapeutic potential and liability profile of such compounds, paving the way for the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 5-(Aminomethyl)pyridin-2-amine dihydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Diamine Building Block in Modern Organic Synthesis

5-(Aminomethyl)pyridin-2-amine dihydrochloride is a bifunctional reagent of significant interest to the fields of medicinal chemistry and organic synthesis. Its structure, featuring a pyridine core substituted with a primary aliphatic amine at the 5-position and a primary aromatic amine at the 2-position, offers two distinct points for chemical modification. This unique arrangement of nucleophilic centers allows for sequential and selective functionalization, making it a valuable scaffold for the construction of complex molecular architectures. The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in a variety of reaction conditions.

The pyridine moiety is a well-established "privileged scaffold" in drug discovery, appearing in a multitude of approved therapeutic agents.[1] The incorporation of the 5-(aminomethyl)pyridin-2-amine core can impart favorable physicochemical properties, such as improved aqueous solubility and the ability to form key hydrogen bond interactions with biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in organic synthesis, with a focus on practical, field-proven protocols and the underlying chemical principles.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

PropertyValueSource
Molecular Formula C₆H₁₁Cl₂N₃Inferred
Molecular Weight 196.08 g/mol Inferred
Appearance Off-white to pale yellow solid (expected)General knowledge
Solubility Soluble in water, methanol; sparingly soluble in ethanolGeneral knowledge

Storage and Handling:

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] As with many amine salts, it can be hygroscopic. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.[2]

Synthetic Protocols and Applications

The synthetic utility of this compound stems from the differential reactivity of its two primary amine groups. The 2-amino group, being directly attached to the electron-deficient pyridine ring, is less nucleophilic than the benzylic-type aminomethyl group at the 5-position. This difference can be exploited for selective functionalization.

Protocol 1: Synthesis of 5-(Aminomethyl)pyridin-2-amine via Catalytic Hydrogenation of 2-Amino-5-cyanopyridine

A common and efficient method for the preparation of the parent amine is the catalytic hydrogenation of 2-amino-5-cyanopyridine. The resulting free base can then be converted to the dihydrochloride salt.

Reaction Scheme:

Synthesis_of_5_Aminomethyl_pyridin_2_amine start 2-Amino-5-cyanopyridine reagents H2 (g, 50 psi) Raney Nickel or Pd/C Methanol/Ammonia product 5-(Aminomethyl)pyridin-2-amine reagents->product Catalytic Hydrogenation hcl 2 eq. HCl in Ether salt 5-(Aminomethyl)pyridin-2-amine dihydrochloride hcl->salt Salt Formation

Synthesis of this compound.

Materials:

  • 2-Amino-5-cyanopyridine

  • Raney Nickel (slurry in water) or 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • 7N Ammonia in Methanol

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Hydrochloric acid (HCl), 2.0 M solution in diethyl ether

Procedure:

  • To a hydrogenation vessel, add 2-amino-5-cyanopyridine (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst (Raney Nickel, ~20% w/w, or 10% Pd/C, ~5 mol%).

  • Add anhydrous methanol and 7N ammonia in methanol (typically a 10:1 v/v ratio) to dissolve the starting material and create a basic environment to prevent side reactions.[4]

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or LC-MS, typically 4-16 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-(aminomethyl)pyridin-2-amine.

  • Dissolve the crude product in a minimal amount of methanol and cool in an ice bath.

  • Slowly add a 2.0 M solution of HCl in diethyl ether (2.2 eq) with stirring.

  • The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Causality and Experimental Choices:

  • The use of ammonia in the solvent system is crucial to suppress the formation of secondary amine byproducts, a common issue in the reduction of nitriles.[4]

  • Catalytic hydrogenation is a clean and efficient reduction method, avoiding the use of stoichiometric metal hydrides and simplifying the workup.[5]

  • The dihydrochloride salt is often preferred for its stability and ease of handling compared to the free base, which can be air-sensitive.

Protocol 2: Selective N-Acylation of the 5-(Aminomethyl) Group

The greater nucleophilicity of the 5-(aminomethyl) group allows for its selective acylation in the presence of the less reactive 2-amino group. The dihydrochloride salt must first be neutralized.

Reaction Scheme:

Selective_N_Acylation start 5-(Aminomethyl)pyridin-2-amine dihydrochloride reagents Acetic Anhydride (1.1 eq) Triethylamine (2.2 eq) DCM, 0 °C to rt product N-((2-aminopyridin-5-yl)methyl)acetamide reagents->product Selective Acylation

Selective acylation of the 5-(aminomethyl) group.

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 15-20 minutes to liberate the free diamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.[6][7]

Causality and Experimental Choices:

  • The use of a non-nucleophilic base like triethylamine is essential to neutralize the HCl salt without competing in the acylation reaction.[8]

  • Running the reaction at low temperature initially helps to control the exotherm and improve selectivity.

  • Using a slight excess of the base ensures complete neutralization of the dihydrochloride salt.

Protocol 3: Reductive Amination with Aldehydes and Ketones

Both amino groups can potentially participate in reductive amination. To favor reaction at the more nucleophilic 5-(aminomethyl) position, careful control of stoichiometry is required. This protocol outlines a general procedure for reductive amination.

Reaction Scheme:

Reductive_Amination start 5-(Aminomethyl)pyridin-2-amine dihydrochloride reagents Aldehyde/Ketone (1.0 eq) Sodium Triacetoxyborohydride (1.5 eq) Triethylamine (2.2 eq) DCE, rt product N-alkylated product reagents->product Reductive Amination

Reductive amination of 5-(aminomethyl)pyridin-2-amine.

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in anhydrous DCE, add triethylamine (2.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[9][10]

Causality and Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations and is tolerant of a wide range of functional groups.[11]

  • The reaction is typically performed in a non-protic solvent like DCE to prevent decomposition of the reducing agent.

  • Pre-formation of the imine before the addition of the reducing agent can sometimes improve yields, especially with less reactive carbonyl compounds.

Applications in Medicinal Chemistry

The 5-(aminomethyl)pyridin-2-amine scaffold is a valuable building block in the synthesis of biologically active molecules, particularly kinase inhibitors.[1][12] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[13]

The 2-aminopyridine moiety is a well-known hinge-binding motif in many kinase inhibitors, forming key hydrogen bonds with the kinase hinge region. The 5-(aminomethyl) group provides a versatile handle for introducing substituents that can occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.

Kinase_Inhibitor_Scaffold cluster_0 5-(Aminomethyl)pyridin-2-amine Scaffold cluster_1 Kinase ATP Binding Site scaffold 2-Amino Group (Hinge Binding) pyridine Pyridine Core scaffold->pyridine hinge Hinge Region scaffold->hinge H-Bonding linker 5-(Aminomethyl) Group (Vector for Diversity) pocket Hydrophobic Pocket linker->pocket Van der Waals Interactions pyridine->linker

Interaction of the scaffold with a kinase active site.

Conclusion

This compound is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its differential reactivity and the privileged nature of the 2-aminopyridine scaffold make it an attractive starting material for the synthesis of complex molecules, including potent kinase inhibitors. The protocols outlined in this application note provide a solid foundation for the effective utilization of this reagent in the laboratory. As with any chemical process, careful optimization of reaction conditions is recommended to achieve the best results for specific substrates.

References

Application Notes & Protocols: The Utility of 5-(Aminomethyl)pyridin-2-amine Dihydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Privileged Nature of the 2-Aminopyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets in a specific and high-affinity manner. The pyridine ring is one such cornerstone, found in a multitude of natural products and synthetic drugs.[1] Its derivatives are integral to a vast array of pharmaceuticals, including anticancer and central nervous system (CNS) agents.[2] Within this class, the 2-aminopyridine moiety is a particularly versatile and valuable building block.[3] This guide focuses on a specific, highly functionalized derivative: 5-(Aminomethyl)pyridin-2-amine dihydrochloride .

The strategic placement of two amine functionalities on the pyridine ring at positions 2 and 5, with one presented as a primary aminomethyl group, offers medicinal chemists a powerful tool for crafting complex molecules. The 2-amino group can act as a key hydrogen bond donor and acceptor, anchoring the molecule in the active site of a target protein, while the 5-aminomethyl group provides a vector for introducing further diversity and modulating physicochemical properties. The dihydrochloride salt form enhances the compound's solubility in aqueous media, facilitating its use in various synthetic and biological applications.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed insights into the applications of this compound and offering representative protocols for its synthesis and derivatization.

II. Core Applications in Drug Discovery

The bifunctional nature of this compound makes it an ideal starting material for several classes of therapeutic agents, most notably kinase inhibitors.

A. Kinase Inhibitors: A Case Study in Targeted Therapy

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts.

The 2-aminopyridine scaffold is a well-established "hinge-binder" in kinase inhibitors. The nitrogen of the pyridine ring and the exocyclic 2-amino group form key hydrogen bonds with the backbone of the kinase hinge region, a flexible segment that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP, making these compounds effective ATP-competitive inhibitors.[4]

The 5-(aminomethyl) group on the scaffold provides a crucial point for modification. By derivatizing this amine, researchers can introduce substituents that project into the solvent-exposed region of the ATP-binding pocket or target other nearby sub-pockets. This allows for the fine-tuning of potency and selectivity for the target kinase. For example, derivatives of the related 2-aminopyrimidine scaffold have shown potent inhibition of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in oncology.[5]

III. Synthetic Protocols and Methodologies

The following protocols are representative and may require optimization based on specific substrates and laboratory conditions. They are grounded in established synthetic methodologies for related aminopyridine derivatives.[1][6][7][8]

Protocol 1: Synthesis of this compound

This protocol outlines a plausible two-step synthesis starting from the commercially available 2-amino-5-cyanopyridine.

Workflow:

Synthesis_Workflow start 2-Amino-5-cyanopyridine intermediate 5-(Aminomethyl)pyridin-2-amine (Free Base) start->intermediate Catalytic Hydrogenation (e.g., Raney Nickel, H2, NH3/MeOH) product 5-(Aminomethyl)pyridin-2-amine dihydrochloride intermediate->product Salt Formation (HCl in Ether or IPA)

Caption: Synthetic workflow for this compound.

Step 1: Catalytic Hydrogenation of 2-Amino-5-cyanopyridine

  • Rationale: The nitrile group is selectively reduced to a primary amine using catalytic hydrogenation. Raney nickel is a common and effective catalyst for this transformation. The reaction is typically carried out in a solution of ammonia in methanol to suppress the formation of secondary amine byproducts.[8]

  • Materials:

    • 2-Amino-5-cyanopyridine

    • Raney Nickel (50% slurry in water, activated)

    • Anhydrous Methanol (MeOH)

    • Ammonia gas or a saturated solution of ammonia in methanol

    • Hydrogen gas (H₂)

    • Inert gas (Nitrogen or Argon)

    • Parr hydrogenation apparatus or similar high-pressure reactor

  • Procedure:

    • In a high-pressure reactor, add 2-amino-5-cyanopyridine (1.0 eq).

    • Under an inert atmosphere, add a solution of ammonia in methanol (e.g., 7N).

    • Carefully add the activated Raney Nickel catalyst (approx. 10-20% by weight of the starting material).

    • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

    • Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.

    • Once the reaction is complete, carefully vent the reactor and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 5-(aminomethyl)pyridin-2-amine free base.

Step 2: Formation of the Dihydrochloride Salt

  • Rationale: The dihydrochloride salt is formed by treating the free base with two equivalents of hydrochloric acid. This improves the compound's stability and solubility in polar solvents.

  • Materials:

    • Crude 5-(aminomethyl)pyridin-2-amine

    • Anhydrous diethyl ether or isopropanol (IPA)

    • Hydrochloric acid solution (e.g., 2M in diethyl ether or concentrated HCl)

  • Procedure:

    • Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in ether or IPA (2.0-2.2 eq) with stirring.

    • A precipitate should form. Continue stirring in the ice bath for 30-60 minutes.

    • Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Derivatization for Kinase Inhibitor Synthesis (Representative Example)

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to append an aryl group to the 2-amino position, a common strategy in kinase inhibitor synthesis. This assumes a preceding step where the 2-amino group is first converted to a 2-halopyridine (e.g., 2-bromopyridine) via a Sandmeyer-type reaction. For this example, we will start with a hypothetical 5-(aminomethyl)-2-bromopyridine intermediate.

Workflow:

Derivatization_Workflow start 5-(Aminomethyl)-2-bromopyridine (Protected Amine) product 2-Aryl-5-(aminomethyl)pyridine Derivative start->product Suzuki Coupling (Pd catalyst, Base) reagent Arylboronic Acid reagent->product

Caption: Suzuki coupling for derivatization of the aminopyridine scaffold.

  • Rationale: The Suzuki coupling is a robust and widely used palladium-catalyzed reaction for forming carbon-carbon bonds. It allows for the introduction of a wide variety of aryl and heteroaryl groups. The 5-aminomethyl group should be protected (e.g., as a Boc-carbamate) to prevent side reactions.

  • Materials:

    • N-Boc-5-(aminomethyl)-2-bromopyridine (1.0 eq)

    • Arylboronic acid (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)

    • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)

    • Solvent system (e.g., Dioxane/water, Toluene/water, or DME)

  • Procedure:

    • To a reaction flask, add N-Boc-5-(aminomethyl)-2-bromopyridine, the arylboronic acid, and the base.

    • Add the solvent system.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

    • Add the palladium catalyst under a positive pressure of inert gas.

    • Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

    • The Boc protecting group can then be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final amine.

IV. Structure-Activity Relationship (SAR) and Bioisosteric Replacement

Systematic modification of a lead compound is central to optimizing its biological activity. The 5-(aminomethyl)pyridin-2-amine scaffold is well-suited for such SAR studies.[9][10][11]

Key Modification Points:

  • 2-Amino Group: While often crucial for hinge binding, this group can sometimes be replaced with other hydrogen-bonding moieties or alkylated to probe the limits of the binding pocket.

  • 5-Aminomethyl Group: This is the primary point for diversification. Acylation, sulfonylation, reductive amination, or urea/thiourea formation can introduce a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.

  • Pyridine Ring: The pyridine nitrogen is key for hinge binding. However, bioisosteric replacement of the pyridine core with other heterocycles like pyrazine can sometimes lead to improved properties, as demonstrated in some antimalarial compounds.[11] Furthermore, substitution on the pyridine ring itself (at positions 3, 4, or 6) can influence the electronics and conformation of the molecule.

Illustrative SAR Data for a Hypothetical Kinase Inhibitor Series:

The table below presents hypothetical data for a series of inhibitors based on the 5-(aminomethyl)pyridin-2-amine scaffold, illustrating how modifications at the 5-position can impact kinase inhibition.

Compound IDR Group at 5-aminomethylTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)
A-1 -H (unsubstituted)250>10,000
A-2 -C(O)Ph855,200
A-3 -C(O)-(4-fluorophenyl)308,500
A-4 -SO₂-p-tolyl150>10,000
A-5 -C(O)NH-cyclohexyl151,500

This data is for illustrative purposes only.

From this hypothetical data, one could conclude that acylation of the 5-aminomethyl group is beneficial for potency (A-2 vs. A-1). Introducing a fluorine atom, a common bioisostere for hydrogen, further improves potency and selectivity (A-3 vs. A-2).[12] A urea linkage (A-5) provides the most potent compound in this series, suggesting an important hydrogen bond interaction is formed by the urea NH.

V. Application in a Biological Context: Kinase Signaling Pathway

Derivatives of 5-(aminomethyl)pyridin-2-amine are expected to function as ATP-competitive inhibitors. The diagram below illustrates their mechanism of action within a generic kinase signaling cascade.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase1 Upstream Kinase (e.g., RAS/RAF) Receptor->Kinase1 Signal TargetKinase Target Kinase (e.g., MEK, JAK2) Kinase1->TargetKinase Activates Downstream Downstream Effector (e.g., ERK, STAT) TargetKinase->Downstream Phosphorylates Response Cellular Response (Proliferation, Survival) Downstream->Response Regulates ATP ATP ATP->TargetKinase Inhibitor 5-(Aminomethyl)pyridin-2-amine Derivative Inhibitor->TargetKinase Blocks ATP Binding

Caption: Mechanism of action for an ATP-competitive kinase inhibitor.

As shown, the inhibitor molecule occupies the ATP-binding site of the target kinase, preventing the phosphorylation and subsequent activation of downstream effector proteins. This blockade interrupts the signaling cascade that would otherwise lead to pathological cellular responses like uncontrolled proliferation.

VI. Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its dual amine functionalities provide a robust platform for generating diverse libraries of compounds, particularly for the discovery of potent and selective kinase inhibitors. The synthetic accessibility of this scaffold, combined with its favorable properties for creating key interactions with biological targets, ensures its continued relevance in the development of novel therapeutics. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this privileged scaffold in their drug discovery programs.

VII. References

  • BenchChem. (n.d.). The Pivotal Role of 2-Amino-5-bromopyridine in Kinase Inhibitor Synthesis: A Technical Guide to Mechanisms of. Retrieved from --INVALID-LINK--

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from --INVALID-LINK--

  • U.S. Patent 5,332,824. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. Retrieved from --INVALID-LINK--

  • Bioisosteric replacement of an acylureido moiety attached to an indolin-2-one scaffold with a malonamido or a 2/4-pyridinoylamido moiety produces a selectively potent Aurora-B inhibitor. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • Lešnik, S., et al. (2015). Scaffold Hopping and Bioisosteric Replacements Based on Binding Site Alignments. Acta Chimica Slovenica. Retrieved from --INVALID-LINK--

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (2018). NIH. Retrieved from --INVALID-LINK--

  • Ukrainets, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Molecules. Retrieved from --INVALID-LINK--

  • U.S. Patent 5,424,437. (1995). Process for preparing a 2-chloro-5-aminomethyl-pyridine. Retrieved from --INVALID-LINK--

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][12][13]triazino[2,3-c]quinazolines. (2022). Molecules. Retrieved from --INVALID-LINK--

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. Retrieved from --INVALID-LINK--

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). Pharmaceuticals. Retrieved from --INVALID-LINK--

  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • Fucini, R. V., et al. (2008). Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from --INVALID-LINK--

  • Singh, N., & Pandey, J. (2021). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. Retrieved from --INVALID-LINK--

  • European Patent EP 0 882 717 B1. (2002). Process for the preparation on 2-aminomethylpyridine derivatives. Retrieved from --INVALID-LINK--

  • Structure–activity relationships. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • U.S. Patent 6,921,828 B2. (2005). Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation. Retrieved from --INVALID-LINK--

  • European Patent EP 0 609 811 A1. (1994). Process for preparing 2-chloro-5-aminomethyl-pyridine. Retrieved from --INVALID-LINK--

References

Application Note: Solubility Profile of 5-(Aminomethyl)pyridin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Aminomethyl)pyridin-2-amine dihydrochloride, a key building block in pharmaceutical and chemical research. Based on fundamental chemical principles and an analysis of its molecular structure, this document offers a predicted solubility profile across a range of common laboratory solvents. Detailed, field-proven protocols for both qualitative solubility assessment and the preparation of stock solutions are provided to ensure reliable and reproducible experimental outcomes. This note is intended for researchers, scientists, and drug development professionals who utilize pyridine-based scaffolds in their work.

Introduction: The Significance of this compound

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its unique properties, including basicity, hydrogen bond-forming ability, and relatively small size, make it a valuable component in drug design.[2] 5-(Aminomethyl)pyridin-2-amine, as a bifunctional molecule, offers two key points for chemical modification—the 2-amino group and the 5-aminomethyl group. These nitrogen-containing groups are crucial for biological activity as they provide polarity and can interact with biological targets like proteins and enzymes.[3]

The dihydrochloride salt form of this compound is frequently used in laboratory settings. The conversion of a free amine to its hydrochloride salt is a common strategy in pharmaceutical development to enhance water solubility and bioavailability.[4] Understanding the solubility of this compound is therefore a critical first step for its effective use in synthesis, biological assays, and formulation studies. This guide provides the foundational knowledge to handle and deploy this compound with confidence.

Molecular Structure and Its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the guiding concept: polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.[5]

Chemical Structure:

The structure of 5-(Aminomethyl)pyridin-2-amine features:

  • A pyridine ring : An aromatic, polar heterocycle.

  • A primary aromatic amine (-NH₂) at the 2-position.

  • A primary aliphatic amine via a methylene bridge (-CH₂NH₂) at the 5-position.

As a dihydrochloride salt , both the pyridine ring nitrogen and the primary amine nitrogens are protonated, forming pyridinium and ammonium chloride ions, respectively. This ionic nature dramatically increases the molecule's polarity. The resulting structure, R-NH₃⁺Cl⁻ and Py-H⁺Cl⁻, is dominated by strong ionic bonds and has a large dipole moment.[4] This high polarity is the primary determinant of its solubility profile.

Predicted Solubility Profile

Based on its highly polar and ionic character, the solubility of this compound in various classes of laboratory solvents can be predicted as follows.

Polar Protic Solvents

This class of solvents (e.g., water, methanol, ethanol) contains O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors.

  • Predicted Solubility: High

  • Causality: The primary driving force for dissolution will be strong ion-dipole interactions between the pyridinium and ammonium cations (R-NH₃⁺) and the negative pole of the solvent's dipole (the oxygen atom in water or alcohols), and between the chloride anions (Cl⁻) and the positive pole (the hydrogen atoms). Furthermore, these solvents can effectively form hydrogen bonds with the N-H groups of the protonated amines. Amine salts are generally highly soluble in water.[6][7]

Polar Aprotic Solvents

These solvents (e.g., DMSO, DMF, acetonitrile) are polar but lack O-H or N-H bonds, meaning they are hydrogen bond acceptors but not donors.[2]

  • Predicted Solubility: Moderate to Low

  • Causality: Polar aprotic solvents can effectively solvate the pyridinium and ammonium cations through dipole-dipole interactions. However, they are less effective at solvating the chloride anions compared to protic solvents, as they cannot donate hydrogen bonds. This less efficient solvation of the anion will likely limit the overall solubility compared to polar protic solvents.

Nonpolar Solvents

Nonpolar solvents (e.g., hexane, toluene, diethyl ether) have low dielectric constants and interact primarily through weak van der Waals forces.

  • Predicted Solubility: Insoluble or Sparingly Soluble

  • Causality: A significant energy input is required to overcome the strong ionic lattice energy of the dihydrochloride salt. Nonpolar solvents cannot offer the strong ion-dipole or dipole-dipole interactions necessary to solvate the charged ions. Consequently, this compound is expected to be largely insoluble in this class of solvents.[6]

Data Presentation: Summary of Predicted Solubility

The following table provides a quick reference for the expected qualitative solubility of this compound at ambient temperature.

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces
Polar Protic Water (H₂O)Highly SolubleIon-Dipole, Hydrogen Bonding
Methanol (MeOH)SolubleIon-Dipole, Hydrogen Bonding
Ethanol (EtOH)SolubleIon-Dipole, Hydrogen Bonding
Polar Aprotic Dimethyl Sulfoxide (DMSO)Moderately SolubleIon-Dipole
Dimethylformamide (DMF)Moderately SolubleIon-Dipole
Acetonitrile (MeCN)Sparingly SolubleIon-Dipole
Nonpolar TolueneInsoluble(Insufficient)
HexaneInsoluble(Insufficient)
Diethyl Ether (Et₂O)Insoluble(Insufficient)

Note: This table represents a qualitative prediction. Experimental verification is essential for specific applications.

Experimental Protocols

The following protocols provide standardized procedures for determining solubility and preparing solutions. Given that amine salts can be hygroscopic, appropriate handling procedures are incorporated.

Protocol for Qualitative Solubility Determination

This protocol allows for a rapid assessment of solubility in various solvents, which is crucial for selecting appropriate solvent systems for reactions or analyses.

Diagram: Workflow for Qualitative Solubility Assessment

G cluster_0 Preparation cluster_1 Observation & Action A Weigh ~5 mg of compound into a clean, dry vial B Add 0.5 mL of test solvent A->B C Vortex at room temp for 2 minutes B->C D Visually inspect for undissolved solid C->D E Completely Dissolved? D->E F Record as 'Soluble' E->F Yes G Gently heat to 40-50°C (use caution with volatile solvents) E->G No H Dissolved with Heat? G->H I Record as 'Soluble with heating' H->I Yes J Record as 'Sparingly Soluble' or 'Insoluble' H->J No

Caption: A stepwise decision workflow for qualitative solubility testing.

Methodology:

  • Preparation: Into a small, clear glass vial (e.g., 2 mL), accurately weigh approximately 5 mg of this compound.

  • Solvent Addition: Add 0.5 mL of the desired test solvent to the vial. This creates an initial concentration of ~10 mg/mL.

  • Initial Mixing: Cap the vial and vortex vigorously for 2 minutes at ambient temperature.

  • Observation: Visually inspect the solution against a dark background. If the solution is completely clear with no visible solid particles, the compound is considered "soluble" at that concentration.

  • Heating (If Necessary): If the compound is not fully dissolved, warm the vial gently in a water bath to approximately 40-50°C for 2 minutes while mixing intermittently. Caution: Use appropriate safety measures for flammable solvents.

  • Final Observation: If the compound dissolves upon heating, it is "soluble with heating." If it remains undissolved, it is "sparingly soluble" or "insoluble."

Protocol for Preparing a Stock Solution

Amine hydrochlorides are often hygroscopic, meaning they readily absorb moisture from the air. This can lead to inaccuracies in weighing and concentration calculations. This protocol outlines best practices for preparing an accurate stock solution.

G A Equilibrate compound to room temperature in a desiccator B Weigh the required mass quickly into a volumetric flask A->B C Add ~70% of the final volume of solvent B->C D Mix to dissolve (Use sonication or vortexing) C->D E Fully Dissolved? D->E E->D No F Add solvent to the calibration mark (QS) E->F Yes G Invert flask 10-15 times to ensure homogeneity F->G H Store in a tightly sealed container, protected from light if necessary G->H

References

handling and storage guidelines for 5-(Aminomethyl)pyridin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for 5-(Aminomethyl)pyridin-2-amine dihydrochloride

Document ID: ANP-AMPAD-2401

Abstract: This document provides comprehensive guidelines for the safe handling, storage, and principal applications of this compound. Intended for researchers in drug discovery and medicinal chemistry, these protocols emphasize safety, stability, and effective utilization of this versatile synthetic building block. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, known for its role in forming key interactions with biological targets.[1][2] This guide synthesizes safety data from closely related analogs to establish best practices and provides a detailed, field-proven protocol for its use in synthetic chemistry.

Compound Profile and Physicochemical Properties

This compound is a highly functionalized pyridine derivative. The presence of two primary amine groups—one directly on the aromatic ring and one on a flexible methylene linker—makes it a valuable intermediate for constructing complex molecules and libraries of compounds for biological screening. The dihydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.[3][4]

PropertyDataSource
IUPAC Name 5-(aminomethyl)pyridin-2-amine;dihydrochlorideN/A
Molecular Formula C₆H₁₁Cl₂N₃Calculated
Molecular Weight 196.08 g/mol Calculated
Appearance Likely an off-white to light yellow crystalline solidInferred from analogs
Solubility Expected to be soluble in water, methanol, and DMSO.Inferred from salt form[3][4]
Melting Point Not available. Refer to Certificate of Analysis.N/A
Boiling Point Not available.N/A
SMILES C1=C(C=NC(=C1)N)CN.Cl.ClN/A

Critical Safety and Hazard Management (EHS)

Based on data from structurally related aminopyridines, this compound must be handled as a hazardous substance. The primary risks include acute toxicity, severe skin and eye irritation/damage, and respiratory tract irritation.[5][6][7]

GHS Hazard Classification (Anticipated)
Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH301/H302Danger/WarningToxic or Harmful if swallowed.[5][6]
Skin Corrosion/IrritationH314/H315DangerCauses severe skin burns and eye damage or causes skin irritation.[5][6]
Eye Damage/IrritationH318/H319DangerCauses serious eye damage or serious eye irritation.[5][6]
STOT, Single ExposureH335WarningMay cause respiratory irritation.[5][8]
Personal Protective Equipment (PPE) Protocol
Protection TypeSpecificationRationale
Eye/Face ANSI Z87.1-compliant safety glasses with side shields and a face shield.Protects against splashes and airborne powder, preventing severe eye damage.[5][8]
Hand Nitrile or neoprene gloves (minimum 0.11 mm thickness). Change gloves immediately if contaminated.Prevents skin contact, which can cause irritation or chemical burns.[6]
Body Flame-retardant, antistatic lab coat. Ensure full coverage.Protects against accidental spills and contamination of personal clothing.[6]
Respiratory Use a NIOSH-approved P95 or N95 respirator when handling the powder outside of a certified fume hood.Mitigates risk of respiratory tract irritation from inhaling fine particles.[6]
Emergency and First-Aid Procedures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[5][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[6]

Handling and Storage Protocol

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety. The dihydrochloride salt form can be hygroscopic.[9]

Workflow for Safe Handling and Dispensing

G cluster_storage Secure Storage Area cluster_handling Controlled Environment (Fume Hood) Storage Store in Cool, Dry, Dark Place (Inert Atmosphere Recommended) PPE Don Full PPE Storage->PPE Weighing Weighing (Use anti-static weigh paper) Dissolution Dissolution/Reaction Setup Weighing->Dissolution Use Immediately Waste Waste Disposal (Sealed Hazardous Waste) Dissolution->Waste Post-Reaction Receiving Receiving (Inspect Container Seal) Receiving->Storage Log & Store PPE->Weighing Transfer to Hood G compound_A 5-(Aminomethyl)pyridin-2-amine·2HCl product Di-acylated Product compound_A->product compound_B Acyl Chloride (R-COCl) (2.2 equivalents) compound_B->product reagents Base (e.g., TEA, DIPEA) Anhydrous Solvent (e.g., DCM) reagents->product 0°C to RT

References

step-by-step guide for 5-(Aminomethyl)pyridin-2-amine dihydrochloride functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Selective Functionalization of 5-(Aminomethyl)pyridin-2-amine dihydrochloride

Abstract

5-(Aminomethyl)pyridin-2-amine is a versatile bifunctional building block pivotal in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a primary alkylamine and an aromatic aminopyridine moiety, offers multiple avenues for chemical modification. However, the presence of two distinct amine functionalities presents a significant challenge in achieving regioselective functionalization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic, step-by-step functionalization of this compound. We will delve into the core principles governing the differential reactivity of the two amino groups and present detailed, field-proven protocols for their selective modification.

Introduction: A Scaffold of Opportunity

The pyridine ring is a privileged scaffold in pharmaceutical development, found in numerous FDA-approved drugs.[2][3] Aminopyridine derivatives, in particular, serve as crucial pharmacophores and versatile synthetic intermediates.[1] 5-(Aminomethyl)pyridin-2-amine combines the features of a flexible primary amine linker with the rigid, aromatic 2-aminopyridine core, making it an attractive starting point for constructing compound libraries targeting a wide range of biological targets, from kinases to G protein-coupled receptors.[4][5]

The primary challenge and opportunity with this molecule lie in controlling which nitrogen atom reacts. This guide will equip you with the knowledge and practical methods to harness this differential reactivity for precise molecular design.

Physicochemical Properties and Safe Handling

The starting material is typically supplied as a dihydrochloride salt to enhance stability and solubility in aqueous media.[6] For most organic reactions, it must be converted to its free base form, which can be done in situ or through a separate workup step.

PropertyValue
Chemical Formula C₆H₁₁Cl₂N₃
Molecular Weight 212.08 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in water, methanol; sparingly soluble in ethanol
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[7]

Safety and Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

  • May cause skin, eye, and respiratory irritation.[8] In case of contact, rinse the affected area thoroughly with water.[9]

  • Refer to the Safety Data Sheet (SDS) for complete hazard information before use.[7][8][10]

The Core Principle: Understanding Differential Nucleophilicity

The key to selective functionalization is the significant difference in the electronic properties, basicity, and nucleophilicity of the two amino groups.

  • N¹ (Aminomethyl Group): This is a primary alkylamine. The nitrogen lone pair is localized and readily available for nucleophilic attack. It is the more basic and more nucleophilic of the two amino groups, behaving similarly to benzylamine.

  • N² (2-Amino Group): This is an aromatic amine. The nitrogen lone pair is delocalized into the electron-deficient pyridine ring through resonance. This delocalization significantly reduces its basicity and nucleophilicity, making it behave more like an aniline.

This difference in reactivity is the foundation upon which our selective strategies are built. Under kinetically controlled conditions with common electrophiles, the reaction will overwhelmingly favor the more nucleophilic N¹ aminomethyl group .

Strategic Approaches to Selective Functionalization

Two primary strategies can be employed to achieve selective modification of 5-(Aminomethyl)pyridin-2-amine.

Strategy 1: Direct Selective Functionalization

This approach leverages the inherent difference in nucleophilicity. By carefully selecting reagents and reaction conditions (e.g., low temperature, controlled stoichiometry of the electrophile), one can achieve high selectivity for the N¹ position without the need for protecting groups. This is the most atom-economical approach.

G cluster_0 Direct Selective Functionalization Start 5-(Aminomethyl)pyridin-2-amine (Free Base) Reagent 1.0 eq. Electrophile (e.g., Acyl Chloride) Low Temperature Start->Reagent React Product N¹-Functionalized Product Reagent->Product

Caption: Workflow for direct selective N¹ functionalization.

Strategy 2: Orthogonal Protecting Group Strategy

For reactions that require harsher conditions or where selectivity is poor, a protecting group strategy is necessary. This involves selectively protecting the more reactive N¹ amine, functionalizing the N² amine, and then deprotecting. The Boc (tert-butyloxycarbonyl) group is ideal for this purpose as it can be selectively introduced onto the N¹ amine and removed under acidic conditions that typically leave the newly formed group on N² intact.

G Start 5-(Aminomethyl)pyridin-2-amine Protect Protect N¹ (Boc₂O, Base) Start->Protect Protected N¹-Boc Protected Intermediate Protect->Protected Functionalize Functionalize N² (e.g., Alkylation, Arylation) Protected->Functionalize Dual Dual-Functionalized Intermediate Functionalize->Dual Deprotect Deprotect N¹ (TFA or HCl) Dual->Deprotect Final N²-Functionalized Product Deprotect->Final

References

Application Notes & Protocols: 5-(Aminomethyl)pyridin-2-amine Dihydrochloride in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the application of 5-(aminomethyl)pyridin-2-amine dihydrochloride as a versatile N,N'-bidentate ligand in coordination chemistry. We present detailed protocols for the synthesis of transition metal complexes, methodologies for their characterization, and a discussion of their potential applications in catalysis and medicinal chemistry. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for their investigations.

Introduction: Ligand Scaffolding and Design Rationale

The strategic design of ligands is a cornerstone of modern coordination chemistry, directly influencing the steric and electronic properties of the resulting metal complexes. Pyridine-based ligands have been extensively explored due to their rich coordination chemistry and the stability of their metal complexes.[1][2] The introduction of additional donor groups onto the pyridine scaffold allows for the formation of chelate rings, which enhances the thermodynamic stability of the complexes (the chelate effect).

5-(Aminomethyl)pyridin-2-amine is a particularly interesting ligand scaffold. It possesses three potential nitrogen donor sites: the pyridine ring nitrogen, the primary amine of the 2-amino group, and the primary amine of the 5-aminomethyl group. In its dihydrochloride salt form, the two exocyclic amino groups are protonated, requiring in-situ deprotonation for coordination. The most sterically favored and electronically common coordination mode is as a bidentate ligand, forming a stable six-membered chelate ring through the pyridine nitrogen and the aminomethyl nitrogen. This N,N'-bidentate coordination is the focus of this guide. The 2-amino group, while potentially capable of coordination, can also engage in hydrogen bonding, influencing the supramolecular architecture and solubility of the complexes.[3]

The versatility of this ligand stems from the combination of a π-accepting pyridine ring and a σ-donating aminomethyl group, allowing for the fine-tuning of the electronic properties of the central metal ion. This makes its metal complexes promising candidates for applications ranging from catalysis to materials science and medicinal chemistry.[4][5]

General Workflow for Synthesis and Characterization

The successful synthesis and study of metal complexes with 5-(aminomethyl)pyridin-2-amine require a systematic approach. The general workflow is outlined below.

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Characterization cluster_3 Application Ligand_Prep Ligand Preparation (In-situ Deprotonation) Metal_Salt Metal Salt Selection Solvent Solvent Choice Reaction Complexation Reaction (Stirring, Reflux) Solvent->Reaction Isolation Isolation & Purification (Filtration, Crystallization) Reaction->Isolation Spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis) Isolation->Spectroscopy Structural Structural Analysis (X-ray, Mass Spec) Elemental Elemental Analysis Catalysis Catalytic Studies Elemental->Catalysis Biology Biological Evaluation

Caption: General workflow for the synthesis and application of metal complexes.

Experimental Protocols: Synthesis of Metal Complexes

The following protocols are provided as a starting point for the synthesis of transition metal complexes. Safety Note: Always handle metal salts and organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 3.1: Synthesis of a Dichloro-bis(ligand) Ruthenium(II) Complex

This protocol describes the synthesis of a potential Ru(II) complex, which could be investigated for applications in transfer hydrogenation catalysis. The use of a weakly coordinating precursor like [Ru(DMSO)₄Cl₂] allows for facile ligand substitution.

Materials:

  • This compound (C₆H₁₁Cl₂N₃)

  • cis-Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II), [Ru(DMSO)₄Cl₂]

  • Triethylamine (NEt₃)

  • Ethanol (absolute)

  • Diethyl ether

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2 equivalents) in 30 mL of absolute ethanol.

  • Add triethylamine (4.2 equivalents) to the solution to deprotonate the ligand in-situ. Stir for 15 minutes at room temperature. A white precipitate of triethylammonium chloride may form.

  • To this stirring solution, add [Ru(DMSO)₄Cl₂] (1 equivalent) as a solid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours under a nitrogen atmosphere. The color of the solution should change, indicating complex formation.

  • Allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Add diethyl ether to the concentrated solution to precipitate the crude product.

  • Collect the solid product by vacuum filtration, wash with small portions of cold ethanol and then diethyl ether.

  • Recrystallize the product from a suitable solvent system (e.g., dichloromethane/hexane) to obtain pure crystals.

Causality: The addition of a non-coordinating base, triethylamine, is crucial to neutralize the HCl from the dihydrochloride salt, allowing the free amine to coordinate to the metal center.[6] Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for ligand exchange with the DMSO molecules on the ruthenium precursor.

Protocol 3.2: Synthesis of a Dichloro(ligand) Palladium(II) Complex

Palladium(II) complexes with N,N'-bidentate ligands are widely used as catalysts in cross-coupling reactions. This protocol utilizes the labile acetonitrile ligands of [Pd(CH₃CN)₂Cl₂].

Materials:

  • This compound (C₆H₁₁Cl₂N₃)

  • Bis(acetonitrile)dichloropalladium(II), [Pd(CH₃CN)₂Cl₂]

  • Sodium carbonate (Na₂CO₃)

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Suspend this compound (1.1 equivalents) and sodium carbonate (2.2 equivalents) in 20 mL of methanol in a 50 mL Schlenk flask.

  • Stir the suspension at room temperature for 30 minutes to allow for the deprotonation of the ligand.

  • In a separate flask, dissolve bis(acetonitrile)dichloropalladium(II) (1 equivalent) in 15 mL of dichloromethane.

  • Slowly add the palladium solution to the stirring ligand suspension via cannula.

  • Stir the reaction mixture at room temperature for 12-18 hours under a nitrogen atmosphere.

  • After the reaction is complete, filter the mixture to remove sodium carbonate and any precipitated salts.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Wash the resulting solid with diethyl ether to remove any unreacted starting materials.

  • The crude product can be purified by column chromatography or recrystallization.

Causality: A mild inorganic base like sodium carbonate is used here to avoid potential coordination of an organic base to the palladium center. The use of a solvent mixture (methanol/DCM) ensures the solubility of both the deprotonated ligand and the palladium precursor.

Characterization of the Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized complexes.

Spectroscopic Techniques
TechniqueExpected Observations and Interpretation
FT-IR Shift of the pyridine ring breathing modes (around 1600 cm⁻¹) to higher wavenumbers upon coordination. Broad N-H stretching vibrations of the free ligand (as the salt) will be replaced by sharper bands, which may also shift upon coordination.
¹H NMR Downfield shift of the pyridine and aminomethyl protons upon coordination to a diamagnetic metal center due to the deshielding effect of the metal. The integration of proton signals should be consistent with the proposed ligand-to-metal ratio.
¹³C NMR Shifts in the resonances of the pyridine and aminomethyl carbons upon coordination, providing further evidence of ligand binding.
UV-Vis Appearance of new absorption bands in the visible region corresponding to d-d transitions of the metal center. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may also be observed.
Mass Spec. The molecular ion peak corresponding to the expected mass of the complex should be observed, confirming its composition. Fragmentation patterns can provide additional structural information.[7]
Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of the complexes. This will confirm the coordination geometry of the metal center, the bond lengths and angles, and the bidentate coordination mode of the ligand.

G cluster_0 Proposed Bidentate Coordination L1 M Cl Cl N1 N_pyridine L1:f0->N1 coord. bond N2 N_aminomethyl L1:f0->N2 coord. bond N1->N2

Caption: Proposed N,N'-bidentate coordination mode of the ligand.

Potential Applications

The unique electronic and steric features imparted by the 5-(aminomethyl)pyridin-2-amine ligand suggest several promising areas of application for its metal complexes.

Homogeneous Catalysis
  • Redox Reactions: Complexes of metals like Ru, Rh, and Ir could be effective catalysts for hydrogenation, transfer hydrogenation, and hydrosilylation reactions. The combination of the π-acceptor pyridine and σ-donor amine can stabilize different oxidation states of the metal during the catalytic cycle.[5]

  • Cross-Coupling Reactions: Palladium(II) complexes, as described in Protocol 3.2, are prime candidates for catalyzing Suzuki, Heck, and Sonogashira cross-coupling reactions. The stable N,N'-chelate can prevent catalyst decomposition at elevated temperatures.

  • Polymerization: Early transition metal complexes (e.g., with Ti or V) could be explored as catalysts for olefin polymerization.[1]

Medicinal Chemistry

Pyridine derivatives and their metal complexes are known to exhibit a wide range of biological activities.[4][8][9]

  • Anticancer Agents: Platinum(II) and Gold(I) complexes could be synthesized and evaluated for their cytotoxic activity against cancer cell lines. The ligand may facilitate transport into cells and intercalation with DNA.[10]

  • Antimicrobial Agents: Silver(I) and Copper(II) complexes could be tested for their antibacterial and antifungal properties. The chelation can enhance the antimicrobial activity of both the metal and the ligand.[8][11]

Conclusion

This compound is a promising, readily accessible ligand for the synthesis of a wide variety of transition metal complexes. Its N,N'-bidentate coordination mode forms a stable six-membered chelate ring, providing a robust scaffold for tuning the properties of the metal center. The protocols and characterization guidelines provided herein offer a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to develop novel complexes for applications in catalysis and medicinal chemistry. The inherent tunability of the pyridine ring and the exocyclic amino groups presents numerous opportunities for future ligand design and catalyst development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(Aminomethyl)pyridin-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for improving the yield of 5-(Aminomethyl)pyridin-2-amine dihydrochloride synthesis.

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure the highest purity of the final product. 5-(Aminomethyl)pyridin-2-amine and its derivatives are valuable building blocks in pharmaceutical and agrochemical research.[1] This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions based on established chemical principles and field-proven insights.

Overview of the Recommended Synthetic Pathway

The most reliable and scalable approach to synthesizing this compound involves a two-step sequence starting from a suitable 5-(halomethyl)pyridine precursor. This pathway is favored due to the high efficiency and chemoselectivity of the key transformations:

  • Nucleophilic Substitution: Formation of a 5-(azidomethyl)pyridin-2-amine intermediate via reaction of a 5-(halomethyl) precursor with an azide salt. The azide group serves as a robust and masked form of the primary amine.[2]

  • Reduction: Conversion of the azide intermediate to the primary amine, 5-(aminomethyl)pyridin-2-amine. Catalytic hydrogenation is the preferred method for this step due to its clean conversion and high yields.[3]

  • Salt Formation: Treatment of the resulting amine with hydrochloric acid to precipitate the stable and more soluble dihydrochloride salt.[1]

cluster_0 Synthesis Workflow Start 5-(Halomethyl)pyridin-2-amine (e.g., Bromo-derivative) Azide 5-(Azidomethyl)pyridin-2-amine [Intermediate] Start->Azide Step 1: Azidation (e.g., NaN3, DMF) Amine 5-(Aminomethyl)pyridin-2-amine [Free Base] Azide->Amine Step 2: Reduction (e.g., H2, Pd/C) Final 5-(Aminomethyl)pyridin-2-amine •2HCl [Final Product] Amine->Final Step 3: Salt Formation (HCl in solvent)

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Part A: Synthesis of 5-(Azidomethyl)pyridin-2-amine Intermediate

Question 1: My azidation reaction is sluggish, showing significant unreacted starting material by TLC/LC-MS. How can I drive the reaction to completion?

Answer: This is a common issue often related to reaction conditions or reagent quality.

  • Causality: The reaction is a nucleophilic substitution (SN2) where the azide anion displaces a halide. The efficiency depends on the leaving group ability (I > Br > Cl), solvent polarity, and temperature.

  • Troubleshooting Steps:

    • Verify Starting Material: Ensure your 5-(halomethyl)pyridin-2-amine precursor is pure. The presence of impurities can inhibit the reaction. If you synthesized it, confirm its structure and purity by NMR and LC-MS.

    • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents effectively solvate the cation (e.g., Na+) of the azide salt while leaving the azide anion relatively "naked" and highly nucleophilic.

    • Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C) can significantly increase the reaction rate. However, avoid excessive heat, which could lead to decomposition or side reactions.

    • Reagent Stoichiometry: Use a slight excess of sodium azide (NaN3), typically 1.1 to 1.5 equivalents, to ensure the reaction goes to completion.

    • Safety Note: Sodium azide is highly toxic. Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Never mix it with strong acids, as this can generate highly toxic and explosive hydrazoic acid (HN3). Also, avoid using chlorinated solvents like dichloromethane with azide salts, as this can form explosive diazidomethane.[2]

Question 2: I'm observing a significant byproduct in the azidation step that is more nonpolar than my starting material. What could it be?

Answer: The most likely byproduct is an elimination (E2) product, especially if your reaction conditions are too harsh.

  • Causality: The azide ion, while a good nucleophile, also has some basicity. If the reaction is heated too aggressively or if a sterically hindered base is present as an impurity, it can abstract a proton from the pyridine ring, leading to the formation of an undesired elimination product.

  • Minimization Strategy:

    • Control Temperature: Maintain the reaction temperature at the minimum required for a reasonable rate (e.g., start at room temperature and warm gently only if necessary).

    • Ensure Anhydrous Conditions: Water can sometimes interfere with the reaction kinetics. Using anhydrous solvents can lead to a cleaner reaction profile.

    • Purify Starting Material: Ensure the halide starting material is free from any basic impurities carried over from a previous step.

Part B: Reduction of 5-(Azidomethyl)pyridin-2-amine

Question 3: The catalytic hydrogenation of my azide intermediate is extremely slow or stalls completely after some time. What is causing this?

Answer: This is a classic case of catalyst poisoning, a frequent challenge in the hydrogenation of nitrogen-containing heterocycles.[4]

  • Causality: The Lewis basic nitrogen atoms on the pyridine ring and the product amine can strongly adsorb to the active sites of the palladium catalyst. This coordination blocks the sites, preventing the catalyst from activating hydrogen and facilitating the reduction.

  • Troubleshooting Workflow:

cluster_1 Troubleshooting Stalled Hydrogenation Start Reaction Stalled Check_Catalyst Is the catalyst fresh and active? (e.g., 10% Pd/C) Start->Check_Catalyst Check_Catalyst->Start No, replace catalyst Check_Pressure Is H2 pressure adequate? (e.g., 50 psi to 5 bar) Check_Catalyst->Check_Pressure Yes Check_Pressure->Start No, increase pressure Acid_Addition Consider adding an acid (e.g., Acetic Acid, HCl) Check_Pressure->Acid_Addition Yes Alternative Explore alternative reduction methods Acid_Addition->Alternative Still Stalled Success Reaction Proceeds Acid_Addition->Success Problem Solved

Caption: Decision workflow for troubleshooting a stalled hydrogenation reaction.

  • Solutions:

    • Catalyst Loading & Quality: Ensure you are using a sufficient loading of a high-quality catalyst (e.g., 5-10 mol% of 10% Pd/C). Use fresh catalyst, as activity can decrease over time.

    • Acidic Additive: The most effective solution is often to perform the hydrogenation in an acidic medium. Adding glacial acetic acid as the solvent or a stoichiometric amount of HCl protonates the basic nitrogen atoms.[4][5] The resulting pyridinium salt is far less likely to coordinate to and poison the catalyst. This is the recommended approach for this specific synthesis.

    • Hydrogen Pressure: While atmospheric pressure can work, increasing the hydrogen pressure (e.g., to 50 psi or 3-5 bar) can improve reaction rates.[4][6]

    • Solvent: Methanol or ethanol are excellent solvents for hydrogenation. If using an acidic additive like HCl, methanol is a common choice.[6]

Question 4: Are there viable alternatives to catalytic hydrogenation for reducing the azide?

Answer: Yes, several other methods can be employed, which can be useful if you lack high-pressure hydrogenation equipment or if catalyst poisoning remains an issue.

  • Staudinger Reaction: This reaction involves treating the azide with a phosphine, typically triphenylphosphine (PPh3), to form an iminophosphorane intermediate. This intermediate is then hydrolyzed with water to yield the primary amine and triphenylphosphine oxide.[7] The main drawback is the need to remove the phosphine oxide byproduct, which can be challenging.

  • Sodium Borohydride (NaBH4) Systems: While NaBH4 alone is generally ineffective at reducing azides, its reactivity can be enhanced with additives. For example, using NaBH4 in the presence of a cobalt(II) chloride (CoCl2) catalyst in water can be an effective system for reducing a broad range of azides to amines.[8]

  • Lithium Aluminium Hydride (LiAlH4): LiAlH4 is a powerful reducing agent that will readily convert the azide to the amine.[2][9] However, it is non-selective and will also reduce other functional groups. Its highly reactive and pyrophoric nature requires stringent anhydrous conditions and careful handling. For this substrate, it is generally not the preferred method due to safety and selectivity concerns.

Purification and Salt Formation

Question 5: I'm having difficulty isolating a pure, non-oily dihydrochloride salt. What is the best procedure?

Answer: Proper salt formation and crystallization are critical for obtaining a high-purity, solid product.

  • Causality: The product has two basic nitrogen atoms (the pyridine ring nitrogen and the primary amine), both of which will be protonated to form the dihydrochloride salt. Incomplete protonation or the presence of water can lead to the formation of a hygroscopic or oily mixture of mono- and di-hydrochloride salts.

  • Optimized Protocol:

    • Solvent Exchange: After the reaction workup to isolate the free amine, ensure the product is dissolved in a suitable anhydrous solvent from which the salt will precipitate. Good choices include isopropanol (IPA), ethanol, or a mixture of methanol and a non-polar co-solvent like diethyl ether or MTBE.

    • HCl Addition: The best method is to add a pre-titrated solution of HCl in an anhydrous solvent (e.g., 2M HCl in IPA or gaseous HCl bubbled through the solution). Add exactly two equivalents of HCl slowly while stirring. Adding aqueous HCl can introduce water, making the final product hygroscopic and difficult to crystallize.[10]

    • Crystallization: After adding HCl, stir the mixture, possibly at a slightly elevated temperature to dissolve any initial oiling, then cool it slowly to room temperature, followed by further cooling in an ice bath to maximize precipitation.

    • Isolation and Drying: Collect the solid product by filtration, wash it with a cold, anhydrous solvent (like diethyl ether) to remove any soluble impurities, and dry it thoroughly under high vacuum.

Frequently Asked Questions (FAQs)

FAQ 1: What is the single most critical step for maximizing the overall yield? The reduction of the azide intermediate (Step 2) is often the most critical. Incomplete reduction or catalyst poisoning can lead to significant yield loss. Ensuring clean and complete conversion at this stage by using an acidic medium for hydrogenation is paramount.

FAQ 2: How can I effectively monitor the progress of each reaction step?

  • Thin-Layer Chromatography (TLC): This is the quickest method. For the azidation step, you should see the disappearance of the starting halide spot and the appearance of a new, often slightly more polar, product spot (the azide). For the reduction, the azide spot should disappear and be replaced by a much more polar spot (the amine) that often streaks on silica gel unless a basic mobile phase (e.g., containing triethylamine or ammonia) is used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, confirming the mass of the starting material, intermediate, and product in real-time, which is invaluable for troubleshooting.

Optimized Experimental Protocols

Protocol 1: Synthesis of 5-(azidomethyl)pyridin-2-amine
  • Dissolve 5-(bromomethyl)pyridin-2-amine hydrobromide (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.

  • Cool the mixture, pour it into water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude azide intermediate, which can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • In a pressure vessel, dissolve the crude 5-(azidomethyl)pyridin-2-amine (1.0 eq) from the previous step in methanol.

  • Carefully add 10% Palladium on carbon (5-10 mol % Pd).

  • Add concentrated hydrochloric acid (2.0 eq) to the mixture. The acid protonates the pyridine nitrogen, preventing catalyst poisoning.[4]

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi.

  • Stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS for the disappearance of the azide intermediate.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure. The crude dihydrochloride salt will precipitate.

  • Recrystallize the solid from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the pure this compound.

Data Summary: Comparison of Azide Reduction Methods

MethodReagents & ConditionsTypical YieldProsCons
Catalytic Hydrogenation H2 (1-5 bar), 5-10% Pd/C, MeOH/HCl>90%High yield, clean reaction, atom economical, no byproducts.Requires pressure equipment, potential for catalyst poisoning.[4][11]
Staudinger Reaction 1) PPh3, THF, rt2) H2O70-85%Mild conditions, no special equipment needed.Generates stoichiometric PPh3O byproduct which can be difficult to remove.[7]
LiAlH4 Reduction LiAlH4, Anhydrous THF, 0 °C to rt>90%Very effective and fast.Highly reactive/pyrophoric, requires strict anhydrous conditions, poor functional group tolerance.[2][9]

References

troubleshooting failed reactions with 5-(Aminomethyl)pyridin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Aminomethyl)pyridin-2-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, we address common issues encountered during synthesis, providing in-depth, field-proven insights to troubleshoot and optimize your reactions.

Understanding the Reagent: A Tale of Two Amines

This compound presents a unique set of challenges and opportunities due to its structure. It possesses two distinct amine functionalities: a primary aliphatic amine (the aminomethyl group) and a primary aromatic amine (the 2-amino group on the pyridine ring). The dihydrochloride salt form further influences its reactivity and solubility.

The key to successful reactions lies in understanding the differential reactivity of these two amino groups. The exocyclic aminomethyl group is a typical primary aliphatic amine, readily participating in nucleophilic reactions. In contrast, the 2-amino group on the pyridine ring exhibits reduced nucleophilicity. This is because the lone pair of electrons on this nitrogen atom is delocalized into the aromatic π-system, rendering it less available for donation.[1][2] This inherent difference in reactivity is a critical factor in designing and troubleshooting your synthetic strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions when working with this compound.

Q1: My this compound won't dissolve in my organic solvent. What should I do?

The dihydrochloride salt is generally soluble in water and polar protic solvents like methanol and ethanol, but has limited solubility in many common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN).

  • Solution: To achieve solubility in aprotic solvents, the free base must be generated. This is typically done by adding a base to neutralize the hydrochloride salts. However, the choice of base and the workup procedure are critical to avoid side reactions and purification issues. For many reactions, performing the initial steps in a protic solvent where the salt is soluble can be advantageous.

Q2: Which base should I use to neutralize the dihydrochloride salt?

The choice of base is crucial and depends on the specific reaction you are performing.

  • For Acylation and Nucleophilic Substitution: A non-nucleophilic organic base is generally preferred to avoid competition with your desired nucleophile.

    • Recommended: Triethylamine (TEA), Diisopropylethylamine (DIPEA, Hünig's base). These are sterically hindered and less likely to participate in the reaction.[3]

    • Use with Caution: Pyridine can sometimes be used, but its nucleophilicity may lead to side reactions. Inorganic bases like sodium carbonate or potassium carbonate can also be used, but their limited solubility in organic solvents may require a biphasic system or a phase-transfer catalyst.

  • For Reductive Amination: The choice of base should be compatible with the reducing agent and should not interfere with imine formation.

    • Recommended: An acetate buffer system (e.g., acetic acid/sodium acetate) can be effective, particularly when using pH-sensitive reducing agents like sodium cyanoborohydride. Organic bases like TEA or DIPEA can also be employed.

Q3: I've added the base, but my reaction is still not proceeding. What could be the issue?

Even after adding a base, several factors can inhibit the reaction:

  • Incomplete Neutralization: You may not have added a sufficient stoichiometric amount of base to neutralize both hydrochloride salts. It is recommended to use at least 2.2 equivalents of a trialkylamine base.

  • Water Content: If using an inorganic base, the presence of water can interfere with certain reactions, especially those involving water-sensitive reagents.

  • Steric Hindrance: The 2-amino group, while less reactive, can sterically hinder reactions at the aminomethyl position.

Troubleshooting Failed Reactions: A Deeper Dive

This section provides detailed troubleshooting guides for common reactions involving this compound.

Scenario 1: Failed Acylation Reaction

Problem: You are attempting to acylate the aminomethyl group with an acyl chloride or anhydride, but you observe low to no product formation, or a complex mixture of products.

Troubleshooting Workflow:

start Low or No Acylation Product check_base 1. Was sufficient base added? (≥2.2 eq. of TEA or DIPEA) start->check_base check_reagent 2. Is the acylating agent stable to the reaction conditions? check_base->check_reagent Yes solution_base Solution: Add additional base and monitor by TLC/LC-MS. check_base->solution_base No check_temp 3. Was the reaction temperature appropriate? check_reagent->check_temp Yes solution_reagent Solution: Add acylating agent slowly at a low temperature. check_reagent->solution_reagent No check_side_reactions 4. Is there evidence of side reactions? (e.g., diacylation, pyridine ring acylation) check_temp->check_side_reactions Yes solution_temp Solution: Increase temperature gradually. check_temp->solution_temp No solution_side_reactions Solution: Use a less reactive acylating agent or milder conditions. check_side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for failed acylation reactions.

Detailed Analysis:

  • Insufficient Base: The most common reason for failure is incomplete neutralization of the dihydrochloride salt. Without sufficient free amine, the reaction will not proceed.

  • Acylating Agent Decomposition: Acyl chlorides can be sensitive to moisture. Ensure anhydrous conditions.

  • Low Reactivity: While the aminomethyl group is generally reactive, bulky acylating agents may require elevated temperatures to overcome steric hindrance.

  • Side Reactions:

    • Diacylation: Using a large excess of the acylating agent can lead to acylation of both the aminomethyl and the 2-amino groups.

    • N-Acylation of Pyridine Ring: Under harsh conditions, acylation of the pyridine nitrogen can occur, leading to the formation of pyridinium salts.

Preventative Measures and Optimization:

ParameterRecommendationRationale
Base Use 2.2-2.5 equivalents of DIPEA or TEA.Ensures complete liberation of the free amine without introducing a competing nucleophile.
Solvent Anhydrous DCM, THF, or DMF.Prevents hydrolysis of the acylating agent.
Temperature Start at 0 °C and allow to warm to room temperature.Controls the initial rate of reaction and minimizes side product formation.
Reagent Addition Add the acylating agent dropwise as a solution.Maintains a low concentration of the electrophile, favoring mono-acylation.
Scenario 2: Failed Reductive Amination

Problem: You are attempting a reductive amination with an aldehyde or ketone, but you observe low conversion, the formation of an alcohol byproduct from the carbonyl compound, or no reaction at all. The unreactivity of 2-aminopyridine derivatives in reductive aminations is a known challenge.[4]

Troubleshooting Workflow:

start Low or No Reductive Amination Product check_imine 1. Did you allow sufficient time for imine formation? start->check_imine check_reducing_agent 2. Is the reducing agent appropriate and active? check_imine->check_reducing_agent Yes solution_imine Solution: Pre-form the imine before adding the reducing agent. Use of a dehydrating agent like molecular sieves can help. check_imine->solution_imine No check_ph 3. Is the reaction pH optimal for imine formation? check_reducing_agent->check_ph Yes solution_reducing_agent Solution: Use a milder reducing agent like NaBH(OAc)₃ or a pyridine-borane complex. check_reducing_agent->solution_reducing_agent No check_carbonyl 4. Is your carbonyl compound sterically hindered or electron-rich? check_ph->check_carbonyl Yes solution_ph Solution: Adjust pH to 4-6 with acetic acid. check_ph->solution_ph No solution_carbonyl Solution: Increase reaction temperature and time. check_carbonyl->solution_carbonyl

Caption: Troubleshooting workflow for failed reductive amination reactions.

Detailed Analysis:

  • Inefficient Imine Formation: Imine formation is often the rate-limiting step and is reversible. The equilibrium may not favor the imine, especially with less reactive carbonyls.

  • Premature Reduction of Carbonyl: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde or ketone faster than the imine is formed, leading to alcohol byproducts.

  • Incorrect pH: Imine formation is typically acid-catalyzed, but a pH that is too low will protonate the amine, rendering it non-nucleophilic. The optimal pH range is generally 4-6.

Preventative Measures and Optimization:

ParameterRecommendationRationale
Methodology A two-step approach (pre-formation of the imine followed by reduction) can be more effective than a one-pot reaction.Allows for optimization of both the imine formation and reduction steps independently.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) or 2-picoline borane.[1]These are milder reducing agents that are more selective for imines over carbonyls.
Additives Use of molecular sieves (3Å or 4Å).Removes water from the reaction, driving the equilibrium towards imine formation.
Solvent Dichloroethane (DCE) or Tetrahydrofuran (THF).Good solvents for both imine formation and reduction.

Work-up and Purification Challenges

Problem: You have successfully completed your reaction, but you are facing difficulties during the work-up and purification, such as emulsions, difficulty removing salts, or product loss.

Work-up Procedures for Amine Salts
  • Quench the Reaction: If your reaction is under basic conditions, carefully quench with water.

  • Solvent Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Aqueous Wash:

    • To remove excess unreacted 5-(aminomethyl)pyridin-2-amine, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The protonated amine will partition into the aqueous layer.[5] Caution: This method should only be used if your product is stable to acidic conditions.

    • To remove the trialkylammonium salts formed from the base, wash with water or brine. Multiple washes may be necessary.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification Tips
  • Column Chromatography:

    • Tailing: Basic amine products often tail on silica gel. To mitigate this, you can add a small amount of triethylamine (0.1-1%) to your eluent system.

    • Salt Removal: If inorganic salts are present in your crude product, a pre-purification step of dissolving the crude in a suitable organic solvent and filtering can be beneficial.

  • Crystallization: If your product is a solid, crystallization can be an effective purification method. Experiment with different solvent systems to find optimal conditions.

  • Ion-Exchange Chromatography: For particularly challenging separations, especially for removing residual starting material, cation-exchange chromatography can be a powerful technique.[6]

References

Technical Support Center: Purification of 5-(Aminomethyl)pyridin-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(Aminomethyl)pyridin-2-amine dihydrochloride. This document provides in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to solve purification challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound. The dihydrochloride salt form of this compound dictates its properties, making it highly polar and generally soluble in polar solvents.

Issue 1: Low Purity After Initial Isolation

Question: I've synthesized this compound, but my initial NMR/LC-MS analysis shows significant impurities. What is the best first step for purification?

Answer: For a highly polar, water-soluble salt like this, the most effective initial purification strategy is often recrystallization. The key is to find a solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain soluble at all temperatures.

Causality: Crude reaction mixtures often contain non-polar byproducts, residual reagents, and starting materials. As a salt, your target compound has a rigid crystal lattice and distinct polarity, which can be exploited. Trituration (slurrying) or washing with a solvent that dissolves organic impurities but not your polar salt can be a highly effective first pass. For instance, washing the crude solid with dichloromethane (DCM) or diethyl ether can remove many less-polar contaminants. Following this, recrystallization from a more polar solvent system will purify the material based on differential solubility.

Recommended Protocol: Recrystallization

  • Solvent Screening: Test the solubility of a small amount of your crude product in various polar solvents (e.g., Methanol, Ethanol, Isopropanol, Water, and mixtures thereof). A good starting point is an Ethanol/Water or Methanol/Isopropanol system.

  • Dissolution: In a flask, add a minimum amount of the hot primary solvent (e.g., Methanol) to dissolve your crude compound completely.

  • Crystallization: Slowly add a less-polar anti-solvent (e.g., Isopropanol or Diethyl Ether) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature. Inducing slow crystal growth is key to excluding impurities from the crystal lattice.

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Solvent SystemSuitabilityNotes
Methanol / Diethyl EtherExcellent for inducing precipitation of polar salts.Ether is highly volatile and flammable. Add slowly to the hot methanolic solution.
Ethanol / WaterGood for highly polar compounds. Water increases solubility.May require significant reduction of volume by evaporation if too much water is used.
IsopropanolCan be effective as a single solvent if solubility profile is appropriate.Lower boiling point than ethanol, easier to remove.
Issue 2: Persistent Polar Impurities and Tailing in Chromatography

Question: Recrystallization isn't removing a key impurity that has similar polarity. I tried silica gel column chromatography, but my compound either streaks badly or doesn't elute. What's wrong?

Answer: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.[1] The issue is twofold: 1) The high polarity of the dihydrochloride salt makes it adhere strongly to the silica, and 2) The basic nitrogen atoms on the pyridine ring interact strongly with the acidic silanol (Si-OH) groups on the silica surface, causing severe tailing.[1]

Causality: The strong ionic and polar interactions between your compound and the silica stationary phase prevent clean elution with typical solvent systems (e.g., Hexane/Ethyl Acetate). To overcome this, you must either modify the mobile phase to reduce these interactions or switch to a different stationary phase.

Troubleshooting Steps:

  • Option 1: Modify the Mobile Phase (Silica Gel)

    • Add a Basic Modifier: Incorporate a small amount of a base into your eluent system to neutralize the acidic silanol groups. This allows your compound to travel through the column more freely.[1]

      • Recommended Eluent: Dichloromethane (DCM) / Methanol / Ammonium Hydroxide (e.g., 89:10:1 v/v/v). The methanol increases polarity to move your compound, while the ammonia competes with your amine for binding sites on the silica.

    • High Polarity System: Use a very polar mobile phase, such as 1-butanol/acetic acid/water mixtures, though this can be difficult to remove.

  • Option 2: Switch to a Different Stationary Phase

    • Reverse-Phase (C18) Chromatography: This is often the superior choice for highly polar and water-soluble compounds. The stationary phase is non-polar (hydrophobic), and the mobile phase is polar.

      • Recommended Eluent: A gradient of Water / Acetonitrile or Water / Methanol, often with a modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to ensure good peak shape by keeping the amines protonated.

    • Alumina (Basic or Neutral): Alumina is a less acidic support than silica and can be a good alternative for basic compounds.

Purification Strategy Workflow

G cluster_start Initial State cluster_purification Purification Options cluster_column_options Chromatography Choices cluster_end Final Product Crude Crude Product (this compound) Recrystallization Recrystallization (e.g., MeOH/Ether) Crude->Recrystallization Good for removing less-polar impurities Column Column Chromatography Crude->Column For separating polar impurities Pure Pure Compound (Verify by NMR/LC-MS) Recrystallization->Pure Silica Silica Gel (with NH4OH in eluent) Column->Silica ReversePhase Reverse Phase (C18) (Water/ACN + TFA) Column->ReversePhase Silica->Pure ReversePhase->Pure

Caption: General purification workflow for the target compound.

Issue 3: Compound Discoloration (Yellow or Brown Tint)

Question: My final product has a persistent yellow or brown color, even after purification. What causes this and how can I fix it?

Answer: Discoloration in pyridine-containing compounds is often due to the formation of small amounts of oxidized or polymeric impurities.[2] Pyridines can be sensitive to air and light, leading to degradation over time.

Causality: The amine functionalities in your molecule are susceptible to oxidation. Trace metal impurities from the reaction can catalyze this process. The color you see might be from a very minor impurity with a strong chromophore, meaning the actual purity of your bulk material could still be high.

Troubleshooting Steps:

  • Charcoal Treatment: During recrystallization, after your compound is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. The charcoal will adsorb the colored impurities.

    • Protocol: Add charcoal, stir or reflux the hot solution for 5-10 minutes, and then perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal. Be cautious as the fine charcoal particles can pass through standard filter paper if not done carefully. Proceed with the recrystallization as usual.

  • Minimize Air and Light Exposure: Store the purified compound in a dark (amber) glass vial under an inert atmosphere (nitrogen or argon) to prevent further degradation.[2]

  • Acid-Base Extraction: Converting the dihydrochloride salt to its free base, extracting it into an organic solvent, and then re-precipitating the salt with HCl can sometimes leave colored impurities behind in the aqueous or organic layers.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect? A1: Besides starting materials, common impurities for pyridine compounds can include related isomers and homologs like picolines and lutidines if the pyridine ring itself was synthesized.[2] Byproducts from the specific synthetic route are also a major source. For example, if a protecting group was used for one of the amines, incomplete deprotection could be a source of impurities.

Q2: How should I store purified this compound? A2: The compound is hygroscopic, meaning it readily absorbs moisture from the air.[2] It is also potentially sensitive to light and air (oxidation). Therefore, the ideal storage condition is in a tightly sealed, dark glass bottle in a desiccator or a dry, inert atmosphere (under nitrogen or argon).[2] For long-term storage, refrigeration (2-8°C) is recommended.

Q3: Can I use distillation for purification? A3: Distillation is generally not suitable for this compound. As a salt, it has a very high boiling point and would likely decompose at the temperatures required for distillation. Distillation is more appropriate for neutral, liquid pyridine derivatives with lower boiling points.[1]

Q4: My compound is a dihydrochloride. Can I convert it to the free base? A4: Yes. To convert it to the free base, you would dissolve the dihydrochloride salt in water and add a base (e.g., sodium hydroxide or sodium carbonate solution) until the pH is basic (e.g., pH 10-12). The free base is less polar and can typically be extracted into an organic solvent like ethyl acetate or dichloromethane. After extraction and drying the organic layer, the free base can be isolated by evaporating the solvent. This can be a useful step in a purification sequence.[3]

Troubleshooting Decision Tree

G cluster_solutions Solutions Start Start: Crude Product Obtained CheckPurity Analyze Purity (TLC, LC-MS, NMR) Start->CheckPurity IsPure Is Purity >98%? CheckPurity->IsPure IsColored Is Product Colored? IsPure->IsColored Yes Recrystallize Recrystallize IsPure->Recrystallize No Charcoal Recrystallize with Charcoal Treatment IsColored->Charcoal Yes Stop Store Properly (Dry, Dark, Inert Atm.) IsColored->Stop No Recrystallize->CheckPurity Column Column Chromatography (Reverse Phase or Modified Silica) Recrystallize->Column If impurities persist Column->CheckPurity Charcoal->Stop

Caption: Decision tree for troubleshooting purification issues.

References

Technical Support Center: 5-(Aminomethyl)pyridin-2-amine Dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Aminomethyl)pyridin-2-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile bifunctional molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Introduction: Understanding the Reactivity of this compound

5-(Aminomethyl)pyridin-2-amine possesses three key reactive sites: a primary aromatic amine at the 2-position, a primary benzylic amine at the 5-position (aminomethyl group), and the pyridine ring nitrogen. The dihydrochloride salt form significantly influences the reactivity of these sites, typically by protonating the highly basic pyridine nitrogen and one of the amino groups. This modulation of nucleophilicity is a critical factor in controlling reaction outcomes and minimizing the formation of side products.

Frequently Asked Questions (FAQs)

Q1: Which of the two amino groups is more reactive towards electrophiles?

A1: The reactivity of the two amino groups is highly dependent on the reaction conditions, particularly the pH. In the dihydrochloride salt form, both amino groups and the pyridine nitrogen are likely protonated. The addition of a base will deprotonate these sites. The benzylic amine is generally more basic and therefore a stronger nucleophile than the aromatic amine. Consequently, under many conditions, the aminomethyl group will react preferentially with electrophiles. However, the aromatic amine's nucleophilicity can be enhanced by the electron-donating effect of the aminomethyl group on the pyridine ring.

Q2: Why is my reaction mixture turning dark or forming a precipitate?

A2: Darkening of the reaction mixture often indicates oxidation of the aminopyridine compound. Aminopyridines can be sensitive to air, especially in the presence of certain metals or under basic conditions, leading to the formation of colored oligomeric or polymeric side products. Unwanted precipitation could be due to the formation of insoluble side products, such as dimers or polymers, or changes in the solubility of your starting material or product upon reaction.

Q3: I am observing multiple products in my TLC/LC-MS analysis. What are the likely side products?

A3: The formation of multiple products is a common challenge. Based on the structure of 5-(aminomethyl)pyridin-2-amine, the most probable side products include:

  • Di-substituted products: Reaction of the electrophile at both amino groups.

  • Over-alkylation/acylation products: Multiple additions of the electrophile to the same amino group.[1]

  • Dimerization products: Self-condensation of the starting material.

  • Oxidation products: Formation of nitroso, nitro, or other oxidized species.

Troubleshooting Guide

Issue 1: Poor Chemoselectivity - Reaction at the Wrong Amine

Symptoms:

  • LC-MS or NMR analysis shows a mixture of isomers, with the electrophile attached to either the 2-amino or the 5-aminomethyl group.

  • Difficulty in purifying the desired product from its isomer.

Root Causes & Solutions:

Root Cause Explanation Suggested Solution
Incorrect Stoichiometry of Base Insufficient or excessive base can alter the relative nucleophilicity of the two amino groups. The dihydrochloride salt requires at least two equivalents of base to free both amines.Carefully control the stoichiometry of the base. A slight excess (2.1-2.5 equivalents) is often recommended to ensure full deprotonation.
Reaction Temperature Higher temperatures can overcome the activation energy barrier for the reaction at the less reactive amine, leading to a loss of selectivity.Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the more kinetically controlled product.
Choice of Solvent The solvent can influence the pKa of the amino groups and the solubility of intermediates, thereby affecting selectivity.Screen different solvents. Aprotic solvents like THF, DCM, or acetonitrile are common starting points.
Steric Hindrance A bulky electrophile may preferentially react with the less sterically hindered aminomethyl group.If reaction at the 2-amino position is desired, consider using a smaller electrophile or a protecting group strategy.

Workflow for Optimizing Chemoselectivity:

Caption: Troubleshooting workflow for poor chemoselectivity.

Issue 2: Formation of Di-substituted and Over-reacted Side Products

Symptoms:

  • Mass spectrometry data indicates the addition of more than one equivalent of the electrophile to the starting material.

  • Complex NMR spectrum with multiple sets of peaks corresponding to different substitution patterns.

Root Causes & Solutions:

Root Cause Explanation Suggested Solution
Excess Electrophile Using a large excess of the electrophile will drive the reaction towards multiple substitutions.Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the electrophile.
Rate of Addition Adding the electrophile too quickly can create localized high concentrations, promoting multiple reactions.Add the electrophile slowly, dropwise, to the reaction mixture, especially if the reaction is exothermic.
Reaction Time Prolonged reaction times can allow for the slower, secondary reactions to occur.Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Experimental Protocol for Minimizing Over-reaction (Acylation Example):

  • Setup: To a solution of this compound (1.0 eq.) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere at 0 °C, add triethylamine (2.2 eq.) dropwise.

  • Stirring: Stir the mixture for 15-20 minutes to ensure complete deprotonation.

  • Electrophile Addition: Prepare a solution of the acyl chloride (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump.

  • Monitoring: Monitor the reaction by TLC or LC-MS every 30 minutes.

  • Quench: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Work-up: Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Issue 3: Dimerization and Polymerization

Symptoms:

  • Formation of a significant amount of high molecular weight species observed by MS.

  • Insoluble material forming in the reaction mixture.

  • Streaking on the baseline of the TLC plate.

Root Causes & Solutions:

Root Cause Explanation Suggested Solution
Oxidative Coupling In the presence of oxygen or oxidizing agents, aminopyridines can undergo oxidative dimerization.[2]Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Self-Condensation Under certain conditions, one molecule can act as a nucleophile and another as an electrophile (e.g., via imine formation), leading to dimerization.This is less common for simple acylations or alkylations but can be a concern in more complex reaction schemes. Careful control of reaction conditions is key.
High Concentrations Higher concentrations can favor intermolecular side reactions like dimerization and polymerization.Run the reaction at a lower concentration.

Mechanism of Potential Oxidative Dimerization:

References

Technical Support Center: Optimizing Reaction Conditions for 5-(Aminomethyl)pyridin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Aminomethyl)pyridin-2-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments with this versatile building block. As Senior Application Scientists, we have synthesized our field-proven insights with established scientific principles to help you navigate the nuances of working with this compound.

Understanding the Molecule: Key Characteristics

5-(Aminomethyl)pyridin-2-amine possesses two primary amine groups with distinct electronic properties: an aliphatic amine on the exocyclic methylene group and an aromatic amine directly attached to the pyridine ring. This difference in reactivity is the cornerstone of its synthetic utility and a primary consideration in reaction design. The dihydrochloride salt form enhances its stability and solubility in polar solvents but requires careful consideration of reaction conditions, particularly the need for a base to liberate the free amine.

Frequently Asked Questions (FAQs)

Q1: I want to selectively react with one of the two amine groups. How can I achieve this?

A1: Selective functionalization is achievable due to the differing nucleophilicity of the two amine groups. The aliphatic amine is significantly more nucleophilic and basic than the aromatic amine. Therefore, under controlled stoichiometric conditions, electrophiles will preferentially react with the aminomethyl group.

For highly reactive electrophiles or when complete selectivity is paramount, a protection-deprotection strategy is recommended. The most common approach is the selective protection of the more nucleophilic aliphatic amine.

Q2: What is the best protecting group for the aliphatic amine?

A2: The tert-butoxycarbonyl (Boc) group is the most widely used protecting group for the aliphatic amine in this context due to its ease of introduction and mild deprotection conditions.[1][2]

Q3: My reaction is not proceeding as expected. What are some common causes?

A3: Several factors can impede your reaction:

  • Insufficient Base: As the starting material is a dihydrochloride salt, at least two equivalents of a non-nucleophilic base are required to liberate the free diamine. An additional equivalent of base is often needed to scavenge the acid produced during the reaction.

  • Solvent Choice: The solubility of the dihydrochloride salt and the free base can vary significantly. Ensure your chosen solvent can dissolve the active form of your reactant.

  • Reaction Temperature: While heating can increase reaction rates, it can also lead to side reactions or decomposition. Optimization of the reaction temperature is crucial.

Q4: I am observing multiple products in my reaction mixture. What could be the cause?

A4: The formation of multiple products often points to a lack of selectivity. This can be due to:

  • Over-functionalization: If more than one equivalent of the electrophile is used, reaction at both amine sites is likely.

  • Reaction at the Pyridine Nitrogen: While less common, under certain conditions, the pyridine ring nitrogen can also react.

  • Side Reactions: Depending on the reactants and conditions, side reactions such as dimerization or polymerization may occur.

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Low or No Product Formation Insufficiently neutralized starting material.Use at least two equivalents of a suitable base (e.g., triethylamine, diisopropylethylamine) to fully neutralize the dihydrochloride salt.
Poor solubility of the free base.Test a range of solvents. A mixture of a polar aprotic solvent (e.g., DMF, DMSO) and a less polar solvent may be effective.
Inactive reagents.Ensure all reagents are fresh and of high purity.
Formation of Multiple Products Lack of selective protection.For reactions requiring high selectivity, protect the more reactive aliphatic amine with a Boc group before proceeding.
Over-alkylation/acylation.Use a stoichiometric amount of the alkylating/acylating agent and add it slowly to the reaction mixture at a controlled temperature.
Difficulty in Product Purification Product is a salt.If the product is a hydrochloride salt, it may be highly polar. Consider purification by reverse-phase HPLC or ion-exchange chromatography.[3]
Product is water-soluble.Extraction with an organic solvent may be inefficient. Consider lyophilization to remove water, followed by purification.
Residual starting material.Optimize reaction time and temperature to drive the reaction to completion.

Experimental Protocols

Selective Boc-Protection of the Aliphatic Amine

This protocol describes the selective protection of the more nucleophilic aliphatic amine of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1.0 eq) in DCM or THF.

  • Add triethylamine (2.2 eq) and stir the mixture at room temperature for 15-20 minutes to neutralize the hydrochloride salt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield tert-butyl (2-amino-5-pyridinyl)methylcarbamate.

Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group to regenerate the free aliphatic amine.

Materials:

  • Boc-protected 5-(Aminomethyl)pyridin-2-amine

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in a minimal amount of 1,4-dioxane or DCM.

  • Add 4M HCl in 1,4-dioxane (excess, e.g., 10 eq) or TFA (excess, e.g., 10 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours. The deprotected product will precipitate as the hydrochloride salt.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the deprotected amine as its hydrochloride salt.

Visualizing the Workflow

Selective Protection and Deprotection Workflow

workflow cluster_start Starting Material cluster_protection Selective Protection cluster_reaction Reaction at Aromatic Amine cluster_deprotection Deprotection start 5-(Aminomethyl)pyridin-2-amine dihydrochloride neutralization Neutralization (Base, e.g., TEA) start->neutralization Step 1 boc_protection Boc Protection ((Boc)2O) neutralization->boc_protection Step 2 protected_intermediate tert-butyl (2-amino-5-pyridinyl)methylcarbamate boc_protection->protected_intermediate Isolation reaction Desired Reaction (e.g., Acylation, Alkylation) protected_intermediate->reaction Step 3 functionalized_product Functionalized Intermediate reaction->functionalized_product Isolation deprotection Boc Deprotection (Acid, e.g., HCl/Dioxane) functionalized_product->deprotection Step 4 final_product Final Product deprotection->final_product Isolation

Caption: Workflow for selective functionalization.

Data Summary

Amine Position pKa (approximate) Relative Nucleophilicity Preferred Reaction Condition for Selectivity
Aliphatic (exocyclic)9.5 - 10.5HighStoichiometric control of electrophile at low temperatures, or protection/deprotection strategy.
Aromatic (endocyclic)3.5 - 4.5LowRequires protection of the aliphatic amine for selective reaction.

References

Technical Support Center: 5-(Aminomethyl)pyridin-2-amine dihydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Aminomethyl)pyridin-2-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance regarding the stability of this compound in solution. By understanding the potential stability issues and their underlying causes, you can ensure the integrity of your experiments and the reliability of your results.

Introduction

This compound is a versatile building block in medicinal chemistry and drug discovery. As with many aminopyridine derivatives, its stability in solution is a critical factor that can influence experimental outcomes. This guide provides a comprehensive overview of the factors affecting its stability, potential degradation pathways, and practical advice for handling and troubleshooting. The information presented here is synthesized from studies on closely related aminopyridine compounds and general principles of chemical stability.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the stability of this compound in solution.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • pH: The pH of the solution can significantly impact the stability of aminopyridines.[1][2] Extreme pH conditions (both acidic and basic) can catalyze hydrolysis of functional groups, although aminopyridines are generally more susceptible to oxidation.

  • Oxidation: The presence of oxidizing agents, including dissolved atmospheric oxygen, is a major cause of degradation for aminopyridine derivatives.[3][4] The lone pair of electrons on the pyridine nitrogen and the amino groups are susceptible to oxidation.[3]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation of pyridine-containing compounds.[5][6]

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.

  • Solvent/Buffer Composition: The choice of solvent and the components of a buffer system can also play a role in the stability of the compound.

Q2: What are the likely degradation pathways for this compound?

A2: Based on studies of similar aminopyridine compounds, the most probable degradation pathways for this compound are:

  • Oxidation: This is a primary degradation route for aminopyridines.[3][4] The pyridine nitrogen can be oxidized to form an N-oxide, a common degradation product for compounds like fampridine (4-aminopyridine).[4] The amino groups can also be oxidized.

  • Photodegradation: UV light can induce the degradation of the pyridine ring structure.[5]

  • Hydrolysis: While generally less common for the core aminopyridine structure, extreme pH conditions could potentially lead to hydrolysis if there are other susceptible functional groups in derivatives of the primary compound.

Q3: How does the dihydrochloride salt form affect the stability of the compound in solution?

A3: The dihydrochloride salt form generally enhances the stability of aminopyridines in solution compared to the free base. Studies on 3,4-diaminopyridine have shown that the salt form is more stable under oxidative stress.[3] This increased stability is because the lone pair of electrons on the pyridine nitrogen, a primary site for oxidation, is engaged in a bond with a proton from the hydrochloric acid.[3] The salt form also typically improves aqueous solubility.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To maximize the stability of your solutions, we recommend the following storage conditions:

  • pH: Maintain a slightly acidic pH (e.g., pH 4-6). This can help to inhibit degradation, particularly oxidation.

  • Temperature: Store solutions at low temperatures, such as 2-8°C, and for long-term storage, consider aliquoting and freezing at -20°C or -80°C.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For sensitive applications or long-term storage, it is advisable to de-gas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q5: Can I use common buffers like PBS with this compound?

A5: While phosphate-buffered saline (PBS) is a common buffer, its pH is typically around 7.4. For aminopyridines, a more acidic pH may be preferable for long-term stability. If you must use PBS, prepare the solution fresh and use it as quickly as possible. For longer-term experiments, consider a buffer system that maintains a pH in the slightly acidic range, such as a citrate or acetate buffer.

Troubleshooting Guide

Encountering unexpected results in your experiments? The following table provides a guide to troubleshooting potential stability issues with your this compound solutions.

Observed Problem Probable Cause Recommended Solution & Preventative Measures
Loss of compound potency over a short period. Oxidation of the aminopyridine ring or amino groups.- Prepare solutions fresh before each experiment.- Use de-gassed solvents.- Store stock solutions under an inert atmosphere (nitrogen or argon).- Add an antioxidant (use with caution and verify compatibility with your assay).
Appearance of unknown peaks in HPLC or LC-MS analysis. Formation of degradation products (e.g., N-oxides, photodegradation products).- Confirm the identity of the new peaks using mass spectrometry.- Protect solutions from light at all times.- Lower the pH of the solution to the slightly acidic range.- Store solutions at a lower temperature.
Color change in the solution (e.g., yellowing). Formation of colored degradation products, often due to oxidation or polymerization.- Discard the discolored solution and prepare a fresh one.- Follow the recommended storage conditions strictly (low temperature, protection from light, inert atmosphere).
Precipitation of the compound from solution. Poor solubility in the chosen solvent or buffer, or formation of an insoluble degradation product.- Ensure the compound is fully dissolved initially. Sonication may help.- Check the pH of the solution, as solubility can be pH-dependent.- Consider using a co-solvent if compatible with your experimental system.
Inconsistent experimental results between batches of solutions. Variability in solution preparation, handling, or storage.- Standardize your solution preparation protocol.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Always use high-purity solvents and reagents.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound solutions.

TroubleshootingWorkflow Troubleshooting Workflow for Solution Stability Issues start Start: Inconsistent or Unexpected Experimental Results check_solution Check Solution Appearance: - Color change? - Precipitation? start->check_solution color_change Color Change or Precipitation Observed check_solution->color_change prepare_fresh Action: Discard old solution. Prepare fresh solution under optimal conditions. color_change->prepare_fresh Yes no_visual_change No Visual Change color_change->no_visual_change No re_run Re-run Experiment with Fresh, Properly Stored Solution prepare_fresh->re_run analytical_check Perform Analytical Check: - HPLC/LC-MS for purity and degradation peaks. no_visual_change->analytical_check degradation_peaks Degradation Peaks Detected? analytical_check->degradation_peaks no_degradation No Degradation Peaks, Purity is High degradation_peaks->no_degradation No optimize_storage Action: Optimize Storage and Handling: - Lower pH (4-6) - Protect from light - Store at 2-8°C or frozen - Use de-gassed solvents/inert atmosphere degradation_peaks->optimize_storage Yes investigate_protocol Investigate Experimental Protocol: - Other reagents? - Assay conditions? no_degradation->investigate_protocol end End: Problem Resolved investigate_protocol->end optimize_storage->re_run re_run->end

Caption: Troubleshooting workflow for stability issues.

Experimental Protocol: Forced Degradation Study

To proactively assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended. This protocol outlines a general procedure.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Calibrated HPLC-UV/PDA system

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in HPLC grade water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a sample of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same conditions.

  • Sample Preparation for Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis:

    • Develop a suitable reversed-phase HPLC method. A C18 column is a good starting point.

    • The mobile phase could consist of a gradient of a slightly acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Use a UV detector with a photodiode array (PDA) to monitor the elution and to assess peak purity.

    • Analyze all stressed samples and an unstressed control sample.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • Use the PDA detector to check for co-eluting peaks and to obtain the UV spectra of the degradation products.

    • If significant degradation is observed, mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

This forced degradation study will provide valuable information on the intrinsic stability of this compound and will be crucial for the development of a robust, stability-indicating analytical method.

References

Technical Support Center: A Guide to the Stability and Handling of 5-(Aminomethyl)pyridin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Aminomethyl)pyridin-2-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent throughout its lifecycle in the laboratory. By understanding the compound's chemical nature and potential vulnerabilities, you can prevent degradation, ensure experimental reproducibility, and maintain the highest standards of scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability important?

A1: this compound is a substituted aminopyridine derivative often used as a key building block or intermediate in the synthesis of more complex molecules, particularly in pharmaceutical development. It possesses three key structural features that define its reactivity and stability: a primary aromatic amine, a primary aliphatic amine, and a pyridine ring. The compound is supplied as a dihydrochloride salt to enhance its stability and improve its solubility in aqueous media.[1][2] Degradation of this reagent can introduce impurities, reduce its effective concentration, and lead to failed reactions or inconsistent results, compromising entire research and development timelines.

Q2: My solid this compound has developed a yellow or brownish tint. What does this mean?

A2: A color change from white/off-white to yellow or brown is a primary visual indicator of degradation. This is most commonly caused by oxidation of the amine functional groups, particularly the aromatic amine, by atmospheric oxygen.[3][4][5] This process can be accelerated by exposure to light and moisture. While a slight discoloration may not render the compound entirely unusable for some applications, it signifies the presence of impurities and a potential loss of purity. For sensitive downstream applications, using discolored material is not recommended.

Q3: Why is the compound supplied as a dihydrochloride salt instead of the free base?

A3: The dihydrochloride salt form offers several significant advantages over the free base for stability and handling. Protonating the two basic amine groups with hydrochloric acid forms an ammonium salt, which significantly reduces the nucleophilicity and reactivity of the lone pair of electrons on the nitrogen atoms.[1][2] This makes the compound far less susceptible to atmospheric oxidation and reaction with carbon dioxide.[6] Furthermore, the salt form is generally more crystalline, less odorous, and often has improved solubility in polar solvents compared to the parent amine.[1][7]

Q4: What are the primary factors that can cause degradation of this compound?

A4: The four main environmental factors that can compromise the integrity of this compound are:

  • Atmospheric Oxygen: Leads to the oxidation of the amine groups, causing discoloration and impurity formation.[3][8]

  • Moisture (Hygroscopicity): As a salt, the compound can be hygroscopic, meaning it absorbs moisture from the air.[9][10] This absorbed water can accelerate other degradation pathways.

  • Light: Pyridine and its derivatives can be susceptible to photodegradation, especially when exposed to UV light.[11][12][13][14]

  • High pH: When dissolved, raising the pH will deprotonate the ammonium salts to form the more reactive free base, which is significantly more prone to oxidation and other reactions.

Q5: How should I prepare and store stock solutions of this compound?

A5: For maximum stability in solution, it is critical to maintain an acidic pH. The ideal solvent is deoxygenated, HPLC-grade water or a slightly acidic buffer (e.g., pH 4-5). Avoid dissolving the compound in neutral or basic solutions for long-term storage, as this will generate the less stable free base. Stock solutions should be stored in amber vials to protect from light, purged with an inert gas like argon or nitrogen before sealing, and kept refrigerated (2-8°C). For critical applications, flash-freezing aliquots for single use is the best practice.

Visualizing the Molecule and Its Vulnerabilities

Understanding the structure is key to preventing degradation. The following diagrams illustrate the molecule's key features, potential degradation pathways, and the recommended workflow for handling.

Figure 2: Potential Degradation Pathways start 5-(Aminomethyl)pyridin-2-amine dihydrochloride (Stable Solid) free_base Free Base Form (in solution, pH > 6) start->free_base High pH (Deprotonation) photodegraded Photodegradation Products (Ring-Opened Species) start->photodegraded Light (UV) hydrolyzed Hydrolysis/Solvolysis Products start->hydrolyzed H₂O (Moisture) oxidized Oxidized Impurities (Colored Species, Azo Compounds) free_base->oxidized O₂ (Air) carbamate Carbamate/Carbonate Adducts free_base->carbamate CO₂ (Air) Figure 3: Recommended Weighing Workflow start Start: Retrieve from Storage equilibrate Allow container to equilibrate to room temp (in desiccator) start->equilibrate Crucial to prevent condensation transfer Transfer bottle to inert atmosphere (Glove Box or N₂ Stream) equilibrate->transfer weigh Weigh desired amount into a tared vial transfer->weigh repurge Repurge stock bottle headspace with N₂/Ar weigh->repurge reseal Reseal tightly, wrap with Parafilm® repurge->reseal finish Return to Storage & Use Weighed Portion reseal->finish

References

Technical Support Center: Refining HPLC Methods for 5-(Aminomethyl)pyridin-2-amine Dihydrochloride Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-(Aminomethyl)pyridin-2-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are developing, refining, or troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this compound. Given its polar and basic nature, 5-(Aminomethyl)pyridin-2-amine presents unique chromatographic challenges. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to help you achieve robust, reproducible, and accurate results.

Understanding the Analyte: Why is this compound Challenging?

5-(Aminomethyl)pyridin-2-amine is a polar molecule containing two primary amine groups, making it highly basic. In reversed-phase HPLC, such compounds are notorious for interacting strongly with the stationary phase in undesirable ways, leading to poor chromatography. The primary challenge stems from the interaction between the protonated basic analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of conventional silica-based stationary phases.[1] This secondary interaction is the root cause of many chromatographic issues, most notably severe peak tailing.

Understanding the physicochemical properties of your analyte is the first step in developing a successful method.

PropertyValue / DescriptionChromatographic Implication
Chemical Structure Pyridine ring with two amine functional groups.Highly basic, prone to strong secondary interactions.
Form Dihydrochloride salt.Enhances water solubility, making it suitable for reversed-phase HPLC.[2]
Polarity High.Can lead to poor retention on standard C18 columns.[3][4]
pKa Multiple basic pKa values associated with the amine groups and pyridine nitrogen.Mobile phase pH is a critical parameter for controlling retention and peak shape.[5]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common issues encountered during the analysis of this compound in a direct question-and-answer format.

Problem 1: Severe Peak Tailing

Q: My chromatogram shows a peak for this compound with significant tailing (Asymmetry > 1.5). What is the cause and how can I fix it?

A: Severe peak tailing is the most frequent problem for this type of analyte and is almost always caused by secondary interactions between the positively charged amine groups and ionized residual silanols on the column packing material.[1][3] This interaction creates multiple retention mechanisms, leading to a "tail" as the analyte slowly elutes from these high-energy active sites.

Here is a systematic approach to eliminate peak tailing:

Solution 1: Optimize Mobile Phase pH

The most effective way to suppress silanol interactions is to lower the mobile phase pH. By operating at a pH between 2.5 and 3.5, the vast majority of silanol groups (pKa ~3.5-4.5) will be in their neutral, protonated state (Si-OH), minimizing ionic interactions with your protonated basic analyte.[6]

  • Action: Prepare your aqueous mobile phase with a buffer such as 20-50 mM potassium phosphate or ammonium formate, and adjust the pH to ~3.0 with an appropriate acid (e.g., phosphoric acid or formic acid).

  • Causality: A low-pH mobile phase ensures that the silanol groups are not ionized, thus preventing the electrostatic interaction that causes peak tailing. For best results, the mobile phase pH should be at least 2 units away from the analyte's pKa.

Solution 2: Select an Appropriate Column

If pH optimization is insufficient, your column may have too many active silanol sites.

  • Action: Switch to a high-purity, base-deactivated silica column that is fully end-capped. Modern columns designed specifically for polar or basic compounds, such as those with polar-embedded phases or hybrid particle technology, offer superior performance and peak shape.[1][7]

  • Causality: End-capping chemically bonds a small, non-polar group (like trimethylsilyl) to the residual silanols, effectively shielding them from interaction with the analyte.[3] Polar-embedded phases contain a hydrophilic group near the base of the alkyl chain, which helps to shield silanols and allows for use in highly aqueous mobile phases without phase collapse.[7]

Solution 3: Use Mobile Phase Additives (Competing Base)

  • Action: Add a small concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase.

  • Causality: TEA acts as a "competing base." It is a small, basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively blocking them from interacting with your analyte of interest.[3] This allows the analyte to elute symmetrically. However, be aware that TEA can shorten column lifetime and may cause baseline noise with UV detection at lower wavelengths.

Caption: A systematic workflow for troubleshooting peak tailing.

Problem 2: Inconsistent or Drifting Retention Times

Q: The retention time for my analyte is unstable and shifts from one injection to the next. What could be the cause?

A: Retention time stability is critical for reliable quantification. Drifting retention times are typically symptomatic of an unequilibrated system or a changing mobile phase composition.

Solution 1: Ensure Adequate Column Equilibration

  • Action: Before starting your analytical run, ensure the column is fully equilibrated with the mobile phase. This can take 15-30 minutes or longer, especially for gradient methods or when switching from a different mobile phase.[3]

  • Causality: The stationary phase surface needs time to fully interact with the mobile phase components (buffer salts, organic solvent) to reach a steady state. Inadequate equilibration leads to a constantly changing surface chemistry and, consequently, shifting retention times.

Solution 2: Verify Mobile Phase Buffer Capacity

  • Action: Use a sufficient buffer concentration, typically in the 20-50 mM range. Also, ensure the mobile phase pH is within the buffer's effective range (pKa ± 1).[6]

  • Causality: If the buffer capacity is too low, it cannot resist small changes in pH that might occur due to atmospheric CO₂ dissolution or interactions with the sample/system.[6] Since the ionization state of your analyte is pH-dependent, even minor pH shifts can lead to noticeable changes in retention time.

Solution 3: Check for System Leaks and Pump Performance

  • Action: Inspect the HPLC system for any leaks, particularly around fittings. Run a pump pressure test and check the ripple to ensure the solvent composition being delivered is consistent.

  • Causality: A leak in the system will cause a drop in pressure and flow rate, leading to longer retention times.[8] Poor pump performance or inconsistent online mixing can alter the organic-to-aqueous ratio of the mobile phase, directly impacting retention.[3]

Problem 3: Poor or No Retention

Q: My analyte elutes very early, close to the solvent front (void volume). How can I increase its retention on a reversed-phase column?

A: This is a common issue for highly polar compounds. In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase. A polar analyte has little affinity for a non-polar stationary phase like C18.

Solution 1: Decrease the Organic Content of the Mobile Phase

  • Action: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. You may need to operate in highly aqueous conditions (e.g., >95% aqueous).

  • Causality: Water is the weaker solvent in reversed-phase HPLC. Decreasing the stronger, organic solvent content makes the mobile phase more polar, which increases the relative hydrophobicity of the analyte and encourages greater interaction with the stationary phase, thus increasing retention time.[5]

Solution 2: Use a Column Designed for Polar Analytes

  • Action: If you are already using a very low organic percentage and retention is still poor, consider a specialized column.

    • Polar-Embedded Columns: These columns are stable in 100% aqueous mobile phases and prevent the "hydrophobic collapse" that can occur with traditional C18 columns under such conditions.[7]

    • Aqueous Normal Phase (ANP): Columns based on silica hydride can provide excellent retention for polar compounds under reversed-phase solvent conditions.[9]

  • Causality: Hydrophobic collapse occurs when the C18 alkyl chains on the stationary phase fold in on themselves in a highly aqueous environment, leading to a loss of surface area and a dramatic drop in retention. Specialized columns are designed to prevent this.[3][7]

Frequently Asked Questions (FAQs)

Q1: What is a good set of starting conditions for a reversed-phase HPLC method for this compound?

A: A robust starting point is crucial for efficient method development. The following table outlines recommended initial parameters.

ParameterRecommended Starting ConditionRationale
Column C18, Base-Deactivated, 4.6 x 150 mm, 3.5 or 5 µmA good general-purpose column with reduced silanol activity.[1]
Mobile Phase A 25 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄Low pH to suppress silanol interactions and ensure consistent analyte protonation.[6]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.
Gradient 5% to 40% B over 15 minutesA shallow gradient to screen for the appropriate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at ~260 nm (scan for optimal wavelength)Pyridine-based structures typically have strong UV absorbance.
Injection Vol. 10 µLA standard volume; can be adjusted based on concentration.
Sample Solvent Mobile Phase A or WaterCrucial to avoid peak distortion; dissolve the sample in a solvent weaker than or equal to the initial mobile phase.

Q2: How do I choose the optimal mobile phase pH?

A: The optimal pH should provide a balance between good peak shape and sufficient retention. A pH scouting experiment is highly recommended.

Caption: Logic for selecting the optimal mobile phase pH.

Q3: What are the best practices for sample and mobile phase preparation to ensure reproducibility?

A:

  • Mobile Phase: Always filter all aqueous buffers through a 0.45 µm or 0.22 µm filter to remove particulates that can clog the system.[10] Degas the mobile phase using sonication, vacuum filtration, or an inline degasser to prevent air bubbles from interfering with the pump and detector.[8]

  • Sample Preparation: Whenever possible, dissolve and inject your sample in the initial mobile phase composition. If the sample is not soluble, use the weakest possible solvent. Using a solvent stronger than the mobile phase (e.g., 100% Acetonitrile) can cause poor peak shape, including splitting and fronting. Always filter your sample through a 0.45 µm syringe filter if it contains particulates. Be cautious with filter selection, as some materials can adsorb basic analytes.[11]

Experimental Protocols

Protocol 1: Preparation of 25 mM Potassium Phosphate Buffer (pH 3.0)
  • Weigh: Accurately weigh approximately 3.4 g of monobasic potassium phosphate (KH₂PO₄) and dissolve it in 1 L of HPLC-grade water.

  • Mix: Stir the solution until all the salt is completely dissolved.

  • pH Adjustment: Place a calibrated pH electrode in the solution. Slowly add dilute phosphoric acid (H₃PO₄) dropwise while stirring until the pH meter reads 3.00 ± 0.05.

  • Filter: Vacuum filter the prepared buffer through a 0.22 µm nylon membrane filter to remove any particulates.

  • Store: Store the buffer in a clean, sealed glass container at 4 °C. This buffer is now ready to be used as the aqueous component (Mobile Phase A).

Protocol 2: HPLC System Suitability Test

Before analyzing samples, a system suitability test (SST) must be performed to verify that the chromatographic system is performing adequately.

  • Equilibrate: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Prepare SST Standard: Prepare a standard solution of this compound at a known concentration (e.g., 10 µg/mL).

  • Perform Injections: Make five replicate injections of the SST standard.

  • Evaluate Parameters: Calculate the following parameters from the five replicate injections:

    • Retention Time (RT): The relative standard deviation (%RSD) should be ≤ 1.0%.

    • Peak Area: The %RSD should be ≤ 2.0%.

    • Tailing Factor (T): Should be ≤ 1.5.

    • Theoretical Plates (N): Should be ≥ 2000.

  • Assessment: If all parameters meet the specified criteria, the system is ready for sample analysis. If not, troubleshoot the system using the guide above before proceeding.

References

Technical Support Center: Scaling Up 5-(Aminomethyl)pyridin-2-amine Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5-(Aminomethyl)pyridin-2-amine dihydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the lab to pilot and production scales. We provide in-depth, field-proven insights and troubleshooting advice grounded in chemical principles and validated protocols.

Overview of the Predominant Synthetic Pathway

The most industrially viable and commonly reported synthesis of this compound proceeds via the catalytic hydrogenation of 2-amino-5-cyanopyridine. This precursor is itself accessible from various starting materials, but its reduction is often the most critical and challenging step during scale-up. This guide focuses primarily on the challenges associated with this key transformation and the subsequent isolation of the final product.

G cluster_0 Precursor Synthesis cluster_1 Core Transformation & Salt Formation A 2-Halopyridine (e.g., 2-chloropyridine) B 2-Amino-5-cyanopyridine A->B Cyanation C 5-(Aminomethyl)pyridin-2-amine (Free Base) B->C Catalytic Hydrogenation (Nitrile Reduction) D 5-(Aminomethyl)pyridin-2-amine dihydrochloride (Final Product) C->D Salt Formation (HCl)

Caption: Common synthetic workflow for this compound.

Troubleshooting Guide: From Lab Bench to Reactor

This section addresses specific, frequently encountered problems during the scale-up of the catalytic hydrogenation of 2-amino-5-cyanopyridine and subsequent product isolation.

Question 1: My catalytic hydrogenation reaction is stalling or showing very low conversion, even with increased catalyst loading. What's going on?

Answer: This is a classic symptom of catalyst poisoning, a major hurdle in scaling up the reduction of aminated pyridines.

Root Cause Analysis: The 2-amino group on the pyridine ring is a Lewis base that can strongly adsorb onto the active sites of your metal catalyst (e.g., Palladium, Nickel). This coordination blocks the sites required for hydrogen activation and nitrile binding, effectively "poisoning" the catalyst and halting the reaction. The presence of the pyridine ring nitrogen can also contribute to this effect.

Solutions & Scientific Rationale:

  • Acidic Medium Protocol: The most effective and widely adopted solution is to perform the hydrogenation in the presence of a strong acid, typically hydrochloric acid (HCl).[1][2]

    • Mechanism: The acid protonates the basic amino group (and the pyridine nitrogen), forming an ammonium salt. This protonated form has a significantly reduced affinity for the catalyst surface, preventing poisoning and allowing the hydrogenation of the nitrile group to proceed efficiently.

    • Practical Steps:

      • Dissolve the 2-amino-5-cyanopyridine substrate in a suitable solvent (e.g., methanol, ethanol).

      • Add at least two equivalents of concentrated HCl. This ensures the formation of the dihydrochloride salt of the starting material in situ.

      • Add the hydrogenation catalyst (e.g., 5% Pd/C, Raney Nickel) to this acidic solution.

      • Proceed with hydrogenation under the desired hydrogen pressure and temperature.

  • Catalyst Choice: While Pd/C is common, Raney Nickel (Ra-Ni) is often preferred for nitrile reductions at an industrial scale due to its lower cost and high activity. However, Ra-Ni is also susceptible to poisoning and should be used in an acidic medium for this substrate.[3][4]

G cluster_0 Problem: Stalled Reaction cluster_1 Root Cause cluster_2 Solution Problem Low Hydrogen Uptake & Incomplete Conversion Cause Catalyst Poisoning: Amino group blocks active metal sites Problem->Cause is caused by Solution Protonate Amino Group: Perform hydrogenation in acidic medium (e.g., +HCl) Cause->Solution is solved by

Caption: Logic diagram for troubleshooting a stalled hydrogenation reaction.

Question 2: The reaction worked, but my final product is contaminated with a stubborn, high-molecular-weight impurity. How do I prevent its formation?

Answer: You are likely observing the formation of dimeric side products, a common issue in nitrile reductions that can be exacerbated at scale due to localized temperature or concentration gradients.

Root Cause Analysis: The hydrogenation of a nitrile to a primary amine proceeds through an intermediate imine. This imine can react with the desired primary amine product to form a secondary amine dimer, which can be further hydrogenated. This side reaction is particularly problematic if there are "hot spots" in the reactor or poor mixing, leading to areas of high product concentration before the reaction is complete.

Solutions & Scientific Rationale:

  • Strict Temperature Control: Catalytic hydrogenations are highly exothermic. On a large scale, inefficient heat removal can lead to temperature spikes that accelerate the formation of dimeric impurities. Ensure your reactor has adequate cooling capacity and that the hydrogen addition rate is controlled to maintain a stable internal temperature (typically 20-40°C).[1][2]

  • Solvent and Concentration: Running the reaction at a suitable dilution can help dissipate heat and minimize intermolecular side reactions. Methanol or ethanol are common choices.

  • Presence of Acid: As mentioned in the previous point, adding acid (like HCl) not only prevents catalyst poisoning but also helps suppress dimer formation.[1] The protonated amine product is less nucleophilic and less likely to attack the intermediate imine.

Impurity TypePotential SourcePrevention Strategy
Dimeric Secondary Amines Reaction between intermediate imine and final amine productStrict temperature control, use of acidic medium, adequate dilution.
Starting Material Incomplete reaction due to catalyst poisoning or insufficient reaction time/pressureUse acidic medium, ensure active catalyst, monitor reaction to completion.
Residual Heavy Metals Leaching from catalyst (Pd, Ni)Use high-quality catalyst, perform acid/base workup, consider metal scavengers.
Question 3: My final product after crystallization is off-color and fails residual metals analysis. How do I improve the purification process?

Answer: This indicates incomplete removal of colored impurities and, more critically, residual hydrogenation catalyst. Meeting strict pharmaceutical limits for metals like Palladium (Pd) or Nickel (Ni) is non-negotiable and requires a dedicated purification strategy.

Root Cause Analysis: Fine catalyst particles (especially carbon-supported catalysts like Pd/C) can be difficult to filter completely on a large scale. Additionally, some metal can leach from the catalyst under acidic conditions and remain in the product solution as metal salts.

Solutions & Scientific Rationale:

  • Optimized Filtration:

    • Use a filter aid like Celite® to ensure the complete removal of fine catalyst particles. A polish filtration step is highly recommended.

    • Ensure the filtration is performed promptly after the reaction is complete to minimize leaching.

  • Acid/Base Workup: After filtering the catalyst, the acidic reaction mixture contains the product as the dihydrochloride salt. A basification step can help remove metal impurities.

    • Protocol:

      • Filter the catalyst.

      • Concentrate the filtrate to remove the organic solvent.

      • Dissolve the residue in water and basify with an aqueous base (e.g., NaOH) to precipitate the free amine product.

      • Extract the free amine into an organic solvent (e.g., ethyl acetate). The inorganic metal salts will remain in the aqueous layer.[5]

      • Wash the organic layer with brine, dry it, and then treat it with fresh ethereal or isopropanolic HCl to precipitate the pure dihydrochloride salt.

  • Metal Scavengers: If residual metal levels are still too high, consider treating the product solution with a metal scavenger. These are functionalized silica or polymer resins with high affinity for specific metals, and they can be highly effective at reducing metal content to parts-per-million (ppm) levels.

Frequently Asked Questions (FAQs)

Q: What are the most critical process safety considerations when scaling up this synthesis?

A: There are two primary areas of concern:

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The process must be conducted in a pressure-rated, inerted reactor with proper grounding to prevent static discharge. Catalysts like Raney Nickel and even some forms of Pd/C can be pyrophoric (ignite spontaneously in air), especially after use. They must be handled under a blanket of solvent or inert gas (like nitrogen or argon) at all times and never allowed to dry in the open.[4]

  • Cyanide Handling (for precursor synthesis): If you are synthesizing the 2-amino-5-cyanopyridine precursor, many routes use highly toxic alkali metal cyanides (e.g., NaCN, KCN).[6][7] Extreme care must be taken to avoid contact and inhalation. Critically, cyanide salts will release deadly hydrogen cyanide (HCN) gas if they come into contact with acid. All cyanide-containing waste streams must be treated (e.g., with bleach or hydrogen peroxide under basic conditions) before disposal.

Q: Which catalyst is better for the nitrile reduction at scale: Raney Nickel or Pd/C?

A: Both are effective, but the choice depends on process economics, equipment, and downstream processing capabilities.

CatalystAdvantagesDisadvantages
Raney Nickel (Ra-Ni) High activity for nitrile reduction, significantly lower cost.Pyrophoric and requires careful handling, potential for nickel contamination in the product.[3]
Palladium on Carbon (Pd/C) Easier and generally safer to handle than Ra-Ni, highly efficient.Significantly more expensive, potential for palladium contamination in the product.[2]

For large-scale manufacturing, Raney Nickel is often preferred due to cost, but this requires robust engineering controls to handle its pyrophoric nature.[4]

Q: How can I monitor the reaction progress effectively during a large-scale hydrogenation?

A: Relying on a single method is not advisable. Use a combination of:

  • Hydrogen Uptake: The most direct method. The reaction is complete when hydrogen consumption ceases. Modern reactor control systems can track this precisely.

  • In-Process HPLC Analysis: Periodically and safely take samples from the reactor. A quick HPLC analysis can quantify the disappearance of the starting material (2-amino-5-cyanopyridine) and the appearance of the product, providing a definitive endpoint.

  • Pressure Monitoring: In a sealed system, a stable pressure reading (after accounting for temperature changes) indicates the end of hydrogen consumption.

References

Technical Support Center: Impurity Identification in 5-(Aminomethyl)pyridin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-(Aminomethyl)pyridin-2-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this crucial pharmaceutical intermediate. This guide provides in-depth troubleshooting, validated experimental protocols, and a foundational understanding of the "why" behind the methods.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound sample?

A1: Impurities can originate from various stages, including synthesis, degradation, and storage. Common classes of impurities include:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Intermediates: Partially reacted molecules from the synthesis process.[1]

  • By-products: Formed from side reactions during synthesis.

  • Degradation Products: Resulting from exposure to stress conditions like heat, light, humidity, acid, base, or oxidation.[2][3]

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed.

Q2: My HPLC chromatogram shows several unexpected peaks. How do I begin to identify them?

A2: A systematic approach is crucial. Start by ensuring system suitability and method robustness. Then, proceed with a forced degradation study to intentionally generate potential degradation products.[2] This can help in tentatively identifying the peaks in your sample by comparing their retention times. For definitive identification, techniques like LC-MS for mass information and subsequent isolation for NMR analysis are necessary.

Q3: Can I use NMR alone for purity assessment?

A3: While Quantitative NMR (qNMR) can determine the absolute purity of a sample against a certified internal standard, it may not be sufficient on its own for impurity profiling.[1][4] NMR is excellent for structural elucidation of isolated impurities but may not have the sensitivity to detect and quantify low-level impurities in a complex mixture without prior separation.[4] A combination of HPLC for separation and quantification, and NMR for structural confirmation of major impurities, is a robust strategy.

Q4: What are the regulatory expectations for impurity profiling?

A4: Regulatory bodies like the ICH provide guidelines on the reporting, identification, and qualification of impurities.[5] The "reporting threshold" is the level above which an impurity must be reported. The "identification threshold" is the level at which an impurity's structure must be determined. For potentially mutagenic impurities, much lower thresholds apply.[5]

Troubleshooting Guides

Issue 1: Poor Resolution or Asymmetric Peaks in HPLC Analysis

Poor peak shape can compromise the accuracy of quantification. Here’s a systematic approach to troubleshoot this issue.

Logical Troubleshooting Workflow

start Poor Peak Shape (Tailing/Fronting) check_column Check Column Health (Age, Pressure, Previous Use) start->check_column check_mobile_phase Evaluate Mobile Phase (pH, Buffer Strength, Organic Modifier) start->check_mobile_phase check_sample Assess Sample Preparation (Solvent, Concentration, Solubility) start->check_sample solution_column Solution: Flush, Reverse Flush, or Replace Column check_column->solution_column Column Issue Suspected solution_mobile_phase Solution: Adjust pH, Optimize Buffer, or Change Organic Modifier check_mobile_phase->solution_mobile_phase Mobile Phase Issue Suspected solution_sample Solution: Match Sample Solvent to Mobile Phase, Adjust Concentration check_sample->solution_sample Sample Issue Suspected

Caption: Troubleshooting workflow for poor HPLC peak shape.

Causality and In-Depth Explanation
  • Column Health: 5-(Aminomethyl)pyridin-2-amine is a basic compound. Interactions with acidic silanol groups on the silica-based C18 column can lead to peak tailing. Using an end-capped column or a mobile phase additive like triethylamine can mitigate these secondary interactions.

  • Mobile Phase pH: The pH of the mobile phase is critical. It should be adjusted to ensure the analyte is in a single ionic form. For aminopyridines, a pH around 3-4 or 7-8 is often effective.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject to see if the peak shape improves.

Issue 2: Inconsistent or Non-Reproducible Results

Reproducibility is key to a validated analytical method. If you are facing variability in your results, consider the following.

Systematic Checks for Reproducibility
ParameterPotential CauseRecommended Action
Retention Time Fluctuations in mobile phase composition or column temperature.Ensure proper mobile phase mixing and use a column oven for temperature control.
Peak Area Inconsistent injection volume or sample degradation.Check the autosampler for precision and analyze samples promptly after preparation.
Baseline Noise Contaminated mobile phase, detector lamp aging, or leaks.Filter all mobile phase components, check detector lamp hours, and perform a system leak test.
Issue 3: Difficulty in Identifying an Unknown Impurity

When a significant unknown impurity is detected, a multi-technique approach is necessary for structural elucidation.

Impurity Identification Workflow

start Unknown Impurity Detected in HPLC-UV lcms LC-MS Analysis (Determine Molecular Weight) start->lcms fraction Fraction Collection (Isolate the Impurity) lcms->fraction Mass Obtained nmr NMR Spectroscopy (Structural Elucidation) fraction->nmr Sufficient Purity & Quantity final Structure Confirmed nmr->final Structure Determined

Caption: Workflow for unknown impurity identification.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This method is a robust starting point for the analysis of this compound and its potential impurities.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for pyridine derivatives.[6]
Mobile Phase A 0.1% Phosphoric Acid in WaterControls pH and improves peak shape for basic analytes.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 20 minEnsures elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.[5]
Detection UV at 254 nmPyridine derivatives typically have strong absorbance at this wavelength.[7]
Injection Vol. 10 µLA standard volume to avoid column overload.[5]
Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Filter through a 0.45 µm filter.

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard solution.

  • System Suitability: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is not more than 2.0%.[6]

  • Analysis: Inject the sample solution and record the chromatogram. Identify and quantify impurities based on their retention times and peak areas relative to the main peak.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[2][8]

ConditionReagent/StressTypical Duration
Acid Hydrolysis 0.1 M HCl24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH24 hours at 60 °C
Oxidation 3% H₂O₂24 hours at room temp.
Thermal 80 °C (solid state)48 hours
Photolytic ICH-compliant lightAs per ICH Q1B
Step-by-Step Methodology
  • Sample Preparation: Prepare separate solutions of this compound (approx. 1 mg/mL) for each stress condition. For thermal degradation, use the solid powder.

  • Stress Application: Expose the samples to the conditions outlined in the table above.

  • Neutralization (for acid/base hydrolysis): After the specified time, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or the significant decrease in the main peak area indicates degradation. This helps in identifying potential degradation products.

Protocol 3: NMR Sample Preparation for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the chemical structure of unknown impurities.[4][9]

Step-by-Step Methodology
  • Isolation: Isolate the impurity of interest using preparative HPLC.

  • Solvent Removal: Remove the HPLC mobile phase from the collected fraction, typically by lyophilization or evaporation under reduced pressure.

  • Sample Dissolution: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is crucial as it can affect chemical shifts.[9]

  • Analysis: Acquire a suite of NMR spectra, including ¹H, ¹³C, and 2D experiments like COSY and HSQC, to piece together the molecular structure.

References

workup procedure optimization for 5-(Aminomethyl)pyridin-2-amine dihydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Workup of a Versatile Pyridine Building Block

5-(Aminomethyl)pyridin-2-amine is a critical intermediate in the synthesis of advanced pharmaceutical agents and agrochemicals, valued for its unique arrangement of nucleophilic centers.[1] Its dihydrochloride salt form is typically preferred for its stability and enhanced water solubility.[2] However, the presence of three distinct basic nitrogens—the C2-exocyclic amine, the C5-aminomethyl group, and the pyridine ring nitrogen—presents specific challenges during reaction workup and purification. Incomplete salt formation, stubborn impurities, and low recovery are common hurdles faced by researchers.

This guide provides a comprehensive, experience-driven framework for optimizing the workup and isolation of 5-(Aminomethyl)pyridin-2-amine dihydrochloride. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot and adapt the protocols to your specific reaction conditions.

Section 1: Foundational Principles - Understanding the Molecule's Behavior

A successful purification strategy hinges on exploiting the differences in basicity (pKa) of the three nitrogen atoms and the resulting solubility profile of the free base versus its protonated salt forms.

  • C5-Aminomethyl Nitrogen: This is a primary, aliphatic-like amine and is the most basic site on the molecule. It is readily protonated.

  • Pyridine Ring Nitrogen: Aromatic and less basic than the aliphatic amine. It is the second site to be protonated.

  • C2-Amino Nitrogen: This exocyclic amine is the least basic due to the electron-withdrawing nature of the pyridine ring and resonance delocalization of its lone pair.

This hierarchy of basicity is the key to selective extractions and crystallizations. The dihydrochloride salt is highly polar and water-soluble, while being practically insoluble in common organic solvents like ethyl acetate, dichloromethane (DCM), or ethers. The free base, conversely, exhibits moderate to high solubility in these organic solvents.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the workup of this compound reactions, particularly after common synthetic routes such as the catalytic hydrogenation of 5-cyano-pyridin-2-amine.

FAQ 1: Low Isolated Yield - "Where did my product go?"

Low recovery is the most frequent complaint. The cause can often be traced to improper pH control or solvent selection during the workup.

Question: After concentrating my reaction mixture and attempting to precipitate the product, my isolated yield is less than 50%. What are the likely causes?

Answer:

There are several potential points of product loss:

  • Incomplete Precipitation/Crystallization: The dihydrochloride salt, while insoluble in many organic solvents, may have some residual solubility, especially if impurities are present. More critically, the presence of water or protic solvents (like methanol from a hydrogenation) can keep the product in solution.

  • Product Loss During Extractive Workup: If an aqueous/organic extraction was performed, incorrect pH could lead to the product partitioning into the wrong phase. If the aqueous phase is not sufficiently acidic (pH < 2), a portion of your compound may exist as the monohydrochloride or even the free base, which has higher solubility in organic solvents.

  • Formation of a Soluble Byproduct: In some cases, side reactions can lead to highly soluble derivatives that are difficult to isolate.

Troubleshooting Protocol: Locating and Recovering Lost Product

  • Analyze the Mother Liquor: Before discarding any filtrate or supernatant, take a small aliquot, dilute it, and analyze by LCMS or TLC to confirm the presence of your product.

  • Optimize the Precipitation:

    • Ensure Anhydrous Conditions: If your product is in an organic solvent like methanol, concentrate it to dryness completely. Redissolve the crude oil in a minimal amount of a solvent it is soluble in (e.g., methanol) and then add a large excess of an "anti-solvent" in which the dihydrochloride salt is highly insoluble (e.g., Acetone, Isopropanol (IPA), or Tetrahydrofuran (THF)).

    • Solvent Swap: A robust method is to perform a solvent swap. After removing the initial reaction solvent, add a solvent like Toluene and re-concentrate. This azeotropically removes residual water or methanol.[3] The resulting dry solid/oil can then be triturated with the anti-solvent.

  • Re-evaluate Extraction pH: If you performed an aqueous extraction, ensure the pH of the aqueous layer containing your product was maintained at 1-2. If you suspect product loss to the organic layer, you can "back-extract" the organic phase with a fresh portion of 1M HCl.

Visual Workflow: Standard Post-Hydrogenation Workup

Below is a standard workflow designed to maximize recovery and purity following a catalytic hydrogenation reaction.

G cluster_0 Reaction & Catalyst Removal cluster_1 Solvent Exchange & Impurity Removal cluster_2 Final Isolation A Crude Reaction Mixture (e.g., in Methanol with Pd/C) B Filter through Celite® Pad A->B C Wash Pad with Methanol B->C D Combine Filtrates & Concentrate to Crude Oil/Solid C->D E Add Toluene & Re-concentrate (Azeotropic Drying) D->E F Slurry Residue in Ethyl Acetate E->F G Filter and Wash Solid F->G H Non-polar Impurities (in Filtrate) G->H I Dry Solid Under Vacuum G->I J High-Purity Product (>98%) I->J

Caption: Optimized workup flow for maximum recovery.

FAQ 2: Purity Issues - "My product is contaminated."

Contamination can arise from unreacted starting materials, reaction byproducts, or residual catalyst.

Question: My NMR spectrum shows unidentifiable peaks, or my LCMS indicates the presence of multiple components. How can I improve the purity?

Answer:

Purity issues require a systematic approach to identify the contaminant and select the appropriate purification technique.

  • Residual Catalyst: If your product is gray or black, it is contaminated with palladium. This is a common issue if the catalyst is too fine or the filter medium is inadequate.

    • Solution: Always filter the crude reaction mixture through a bed of Celite® or a similar filter aid. If the filtrate is still dark, it can be passed through a small plug of activated carbon, though be mindful that this can sometimes adsorb the product as well, impacting yield.

  • Organic Impurities: Non-basic or weakly basic organic impurities are the easiest to remove.

    • Solution: After the reaction, if the product is in its salt form in a solvent like methanol, concentrate the mixture. Then, triturate or slurry the resulting crude solid in a solvent like ethyl acetate or DCM. The dihydrochloride salt is insoluble, while many organic impurities will be washed away.[4]

  • Basic Impurities: If the impurity is another basic compound, a simple extraction or trituration will not suffice.

    • Solution: Recrystallization is the most effective method. The challenge is finding a suitable solvent system. A common approach is to dissolve the crude dihydrochloride salt in a minimal amount of hot methanol or ethanol and then slowly add an anti-solvent like isopropanol or acetone until turbidity is observed, then allow it to cool slowly.

Data Table: Solvent Properties for Workup & Purification
SolventRoleRationale & Key Considerations
Methanol Reaction Solvent / RecrystallizationGood solvent for both free base and salt. Must be thoroughly removed before precipitation with an anti-solvent.
Water Extractive WorkupExcellent solvent for the dihydrochloride salt. Used to separate the product from non-polar organic impurities.
Ethyl Acetate Washing / ExtractionPoor solvent for the dihydrochloride salt, but good for many non-polar organic impurities. Ideal for trituration.
Isopropanol (IPA) Anti-solvent / RecrystallizationThe salt has low solubility in IPA, making it an excellent choice for precipitation and recrystallization from methanol.
Acetone Anti-solvent / DryingExcellent anti-solvent for precipitating the salt. Its volatility also aids in drying the final product.
Toluene Azeotropic DryingForms an azeotrope with water and other solvents like methanol, allowing for their efficient removal prior to crystallization.[3]
FAQ 3: Physical Form Issues - "My product is a sticky oil, not a solid."

The inability to obtain a crystalline solid is a frustrating but solvable problem, typically related to residual solvents or impurities.

Question: After removing the solvent, I'm left with a persistent, sticky, or gummy oil that won't solidify, even under high vacuum. What's wrong?

Answer:

This phenomenon, known as "oiling out," is almost always caused by one of two things:

  • Residual Water or Protic Solvents: Even trace amounts of water, methanol, or ethanol can over-solvate the salt, preventing it from organizing into a crystal lattice. The dihydrochloride salt is hygroscopic.

  • Impurities: Impurities can act as a "eutectic," lowering the melting point of the mixture and inhibiting crystallization.

Troubleshooting Protocol: Inducing Crystallization

  • Rigorous Drying: The first step is to ensure the material is absolutely dry. Dissolve the oil in a minimal amount of anhydrous methanol, add an equal volume of toluene, and concentrate to dryness on a rotary evaporator. Repeat this process 2-3 times. This azeotropic removal of water is highly effective.

  • Trituration: Add a good anti-solvent (like cold acetone or diethyl ether) to the dried oil. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical energy can provide the activation energy needed for nucleation. Often, the oil will rapidly convert into a fine white powder.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a single tiny crystal ("seeding") to the supersaturated oil/solvent mixture can induce rapid crystallization.

Visual Guide: Troubleshooting Product Isolation

This decision tree outlines the logical steps to take when facing common isolation challenges.

G cluster_yield Low Yield Solutions cluster_purity Purity Solutions cluster_oil Oiling Out Solutions Start Workup Issue Encountered Q1 What is the primary problem? Start->Q1 LowYield Low Yield Q1->LowYield < 50% Recovery PurityIssue Purity Issue Q1->PurityIssue Contaminated OilingOut Product is an Oil Q1->OilingOut Not a Solid Y1 Check Mother Liquor via LCMS/TLC LowYield->Y1 P1 Is it black/gray? PurityIssue->P1 O1 Azeotropically dry with Toluene (3x) OilingOut->O1 Y2 Re-precipitate from concentrated filtrate Y1->Y2 Y3 Back-extract organic layers with 1M HCl Y1->Y3 P2 Yes: Filter through activated carbon P1->P2 Yes P3 No: Slurry/triturate with Ethyl Acetate P1->P3 No P4 Recrystallize from MeOH/IPA system P3->P4 O2 Triturate with cold Acetone & scratch flask O1->O2 O3 Seed with a pure crystal O2->O3

Caption: Decision tree for workup troubleshooting.

References

Validation & Comparative

A Comparative Guide to the Biological Validation of 2-Aminopyridine Derivatives as Neuronal Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

To our colleagues in research, drug discovery, and development, this guide provides a comprehensive comparison and validation framework for a prominent class of neurological therapeutic candidates: 2-aminopyridine derivatives targeting neuronal nitric oxide synthase (nNOS). While the specific compound 5-(Aminomethyl)pyridin-2-amine dihydrochloride is of interest, publicly available, in-depth biological data for this exact molecule is limited. Therefore, to provide a technically robust and data-driven guide, we will focus on a well-characterized and potent analogue, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride , as our lead compound. This allows for a detailed exploration of the validation process and a meaningful comparison with alternative inhibitors.

The overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of numerous neurodegenerative disorders, including Parkinson's disease and neuronal damage from stroke.[1] Consequently, the development of potent and selective nNOS inhibitors is a critical therapeutic strategy. The 2-aminopyridine scaffold has proven to be a crucial pharmacophore for potent and selective nNOS inhibition.[2]

Lead Compound Profile: A Potent 2-Aminopyridine Derivative

Our lead compound for this guide, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride (referred to as Compound A), is a testament to the therapeutic potential of the 2-aminopyridine scaffold. It has been designed to achieve high potency, selectivity over other NOS isoforms (eNOS and iNOS), and favorable blood-brain barrier permeability.[2]

  • Mechanism of Action: Compound A acts as a competitive inhibitor at the L-arginine binding site of nNOS. The 2-aminopyridine moiety is critical for anchoring the molecule within the active site through key interactions with glutamate residues (Glu-592 in rat nNOS and Glu-597 in human nNOS).[2]

  • Key Performance Metrics: This inhibitor demonstrates excellent potency with a Ki of 48 nM against human nNOS.[2] Crucially, it shows high selectivity, with a 388-fold preference for nNOS over endothelial NOS (eNOS) and a 135-fold preference over inducible NOS (iNOS).[2] Such selectivity is vital to avoid cardiovascular side effects from eNOS inhibition and potential immune system compromise from iNOS inhibition.[1][2]

Comparative Compounds: Alternative Scaffolds and Derivatives

To understand the therapeutic landscape, it is essential to compare our lead compound with alternatives that have different structural features and inhibitory profiles.

  • Alternative 1: N-(3-(aminomethyl)benzyl)acetamidine (1400W)

    • Scaffold: A non-aminopyridine, acetamidine-based inhibitor.

    • Profile: 1400W is a well-known, potent, and highly selective inhibitor of iNOS.[3] However, its selectivity for nNOS over eNOS in cellular models has been shown to be less than fivefold, raising questions about its utility as a selective nNOS tool in complex biological systems.[4] This highlights the critical importance of validating inhibitor selectivity in cellular assays, not just with isolated enzymes.

  • Alternative 2: A "Double-Headed" 2-Aminopyridine Inhibitor

    • Scaffold: A more complex 2-aminopyridine derivative.

    • Profile: This compound features two 2-aminopyridine moieties and displays good potency against nNOS with a Ki of 25 nM.[5] However, it lacks robust isoform selectivity (n/e=107 and n/i=58).[5] This provides a valuable structure-activity relationship (SAR) insight: while the 2-aminopyridine head is crucial for potency, simply duplicating it does not guarantee enhanced selectivity and may even be detrimental.

Mechanism of Action and Signaling Pathway

The therapeutic rationale for nNOS inhibition lies in mitigating the downstream effects of excessive NO production in neurons.

The overactivation of NMDA receptors leads to a significant influx of Ca2+, which in turn activates nNOS. The resulting excess NO can lead to oxidative stress, mitochondrial dysfunction, and ultimately, neuronal cell death. Selective nNOS inhibitors, like our lead 2-aminopyridine derivative, intervene at a critical point in this cascade.

nNOS_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Opens nNOS_inactive nNOS (inactive) Ca_Influx->nNOS_inactive Activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO Nitric Oxide (NO) nNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->nNOS_active Substrate Neurotoxicity Neurotoxicity NO->Neurotoxicity Leads to Inhibitor 2-Aminopyridine Inhibitor Inhibitor->nNOS_active Blocks

Caption: nNOS signaling pathway and point of inhibition.

Experimental Validation Protocols

The validation of a potential nNOS inhibitor requires a multi-faceted approach, assessing not only its direct enzymatic inhibition but also its ability to function in a cellular context and cross the blood-brain barrier.

A. In Vitro nNOS Inhibition Assay (NO-Hemoglobin Capture Assay)

This biochemical assay directly measures the inhibitory potency (Ki) of a compound on purified nNOS enzyme.[2]

Workflow Diagram:

nNOS_Assay_Workflow A Prepare Assay Buffer (HEPES, L-Arginine, NADPH, Calmodulin, DTT, Catalase) B Add Purified nNOS Enzyme and Test Compound A->B C Incubate at 37°C B->C D Initiate Reaction with Oxyhemoglobin C->D E Monitor Absorbance Change at 401 nm (Methemoglobin formation) D->E F Calculate Ki Value E->F

Caption: Workflow for in vitro nNOS inhibition assay.

Step-by-Step Protocol:

  • Prepare Reagents: Prepare a master mix containing buffer (e.g., HEPES), L-arginine, NADPH, calmodulin, DTT, and catalase.

  • Enzyme and Inhibitor Addition: In a 96-well plate, add the purified nNOS enzyme to the master mix. Then, add the test compound at various concentrations.

  • Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding oxyhemoglobin. The nNOS-produced NO will convert oxyhemoglobin to methemoglobin.

  • Data Acquisition: Monitor the rate of methemoglobin formation by measuring the increase in absorbance at 401 nm using a plate reader.

  • Analysis: Calculate the inhibitory constant (Ki) by fitting the data to appropriate enzyme inhibition models.

B. Cell-Based nNOS Activity Assay (Griess Assay)

This assay validates the inhibitor's efficacy in a more physiologically relevant cellular environment.[6]

Step-by-Step Protocol:

  • Cell Culture: Culture human embryonic kidney (HEK) 293T cells stably overexpressing nNOS (293T/nNOS) in 6-well plates.

  • Compound Treatment: When cells reach ~80% confluency, treat them with the calcium ionophore A23187 (to stimulate Ca²⁺ influx and activate nNOS) and varying concentrations of the test inhibitor.

  • Incubation: Incubate the cells for a set time (e.g., 8 hours).

  • Sample Collection: Collect the culture medium from each well.

  • Griess Reaction: Add Griess reagent to the collected media. The reagent reacts with nitrite (a stable metabolite of NO) to produce a colored azo compound.

  • Data Acquisition: Measure the absorbance at ~540 nm. A decrease in absorbance in inhibitor-treated wells compared to the control indicates nNOS inhibition.

  • Analysis: Calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce nNOS activity by 50%.

C. Blood-Brain Barrier Permeability Assessment (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay to predict passive, transcellular permeability across the blood-brain barrier.[2][7]

Workflow Diagram:

PAMPA_Workflow A Coat Donor Plate Filter with Artificial Membrane Solution (e.g., lipid in dodecane) C Add Test Compound Solution to Donor Plate A->C B Add Buffer to Acceptor Plate D Assemble 'Sandwich' (Donor Plate on Acceptor Plate) B->D C->D E Incubate with Shaking (e.g., 18 hours at RT) D->E F Separate Plates and Measure Compound Concentration in Both (e.g., LC-MS/MS) E->F G Calculate Permeability (Pe) F->G

Caption: Workflow for the PAMPA-BBB assay.

Step-by-Step Protocol:

  • Membrane Preparation: A filter plate (the donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[8]

  • Plate Preparation: The wells of an acceptor plate are filled with buffer. The test compound, dissolved in buffer, is added to the donor plate wells.

  • Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich." This is incubated for a specified time (e.g., 18 hours) to allow the compound to diffuse from the donor, across the artificial membrane, into the acceptor compartment.[8]

  • Quantification: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is quantified, typically by LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the compound concentrations and assay parameters.

Comparative Data Summary

The following table summarizes the performance of our lead compound against the selected alternatives, demonstrating the importance of a multi-parameter evaluation.

CompoundScaffold Typeh-nNOS Ki (nM)nNOS/eNOS SelectivitynNOS/iNOS SelectivityBBB Permeability (Pe, 10⁻⁶ cm s⁻¹)
Compound A 2-Aminopyridine48[2]388-fold[2]135-fold[2]17.3[2]
1400W AcetamidineNot Applicable< 5-fold (cellular)[4]High (iNOS selective)[3]Not Applicable
"Double-Headed" 2-Aminopyridine25[5]107-fold[5]58-fold[5]Not Applicable

Data for 1400W's Ki against nNOS is not directly provided in the context of a head-to-head comparison, and its primary characterization is as an iNOS inhibitor. Its poor cellular nNOS/eNOS selectivity is the key comparative point.

Conclusion and Future Directions

This guide demonstrates a rigorous, multi-assay approach to validating the biological activity of 2-aminopyridine derivatives as nNOS inhibitors. Our lead compound, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride , exemplifies a highly promising candidate, exhibiting potent inhibition, excellent isoform selectivity, and high predicted brain permeability.[2]

The comparison with alternative compounds underscores critical lessons for drug development:

  • Selectivity is paramount and must be confirmed in cellular systems. As seen with 1400W, high selectivity in enzymatic assays does not always translate to cellular models.[4]

  • Structure-activity relationships are complex. The "double-headed" inhibitor shows that seemingly logical structural modifications do not always yield improved properties and can compromise selectivity.[5]

The protocols and frameworks presented here provide a self-validating system for the preclinical assessment of novel nNOS inhibitors. Future work should focus on in vivo models of neurodegeneration to confirm the therapeutic efficacy of compounds that demonstrate a strong profile in these in vitro and cell-based assays.

References

A Senior Application Scientist's Guide to 2,5-Substituted Pyridine Building Blocks: A Comparative Analysis of 5-(Aminomethyl)pyridin-2-amine dihydrochloride and Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of the correct molecular building block is a critical decision that profoundly influences the trajectory of a research program. The 2,5-disubstituted aminopyridine scaffold is a privileged motif in modern medicinal chemistry, renowned for its role as a "hinge-binder" in numerous kinase inhibitors. This guide provides an in-depth comparison of 5-(Aminomethyl)pyridin-2-amine dihydrochloride against three strategically chosen alternatives, offering objective, data-driven insights to inform your selection process.

We will move beyond a simple cataloging of properties to explore the causality behind experimental choices and the downstream implications for Structure-Activity Relationships (SAR).

The Core Scaffold: Understanding 5-(Aminomethyl)pyridin-2-amine

5-(Aminomethyl)pyridin-2-amine is a versatile building block featuring two key nitrogen-containing functional groups with distinct electronic properties and reactivity.

  • The 2-amino group: This endocyclic amine has a pKa that renders it a weak base and an excellent hydrogen bond donor. In the context of kinase inhibition, this group frequently forms crucial hydrogen bond interactions with the backbone amide residues of the kinase hinge region.

  • The 5-aminomethyl group: This exocyclic primary amine is more basic and serves as a versatile synthetic handle. It provides a vector for derivatization, allowing chemists to probe solvent-exposed regions of a binding pocket or to attach solubilizing groups without significantly altering the core hinge-binding interaction.

The dihydrochloride salt form is commonly supplied to enhance the compound's solubility in polar and aqueous media, facilitating its use in various reaction conditions and biological assays.[1]

A Curated Set of Alternatives: Rationale for Comparison

To provide a meaningful comparison, we have selected three alternative building blocks that each introduce a specific, deliberate structural change. This allows for a systematic evaluation of how modifications at the 5-position impact physicochemical properties, synthetic performance, and biological potential.

  • 2-Amino-5-methylpyridine: Replaces the polar, basic aminomethyl group with a small, non-polar methyl group. This allows us to assess the impact of removing a hydrogen-bonding moiety and increasing lipophilicity.[2]

  • 3,4-Diaminopyridine (Amifampridine): Changes the substitution pattern to an ortho-diamine arrangement. This scaffold is itself a known pharmacological agent and provides insight into how regioisomerism affects binding and reactivity.[3][4]

  • 5-(Trifluoromethyl)pyridin-2-amine: Introduces a potent electron-withdrawing group (EWG) at the 5-position. The trifluoromethyl group dramatically alters the electronics of the pyridine ring, impacting basicity, metabolic stability, and potential binding interactions.[5]

Comparative Physicochemical Properties

The choice of building block directly influences key molecular properties that govern a compound's behavior, from its performance in a reaction flask to its ADME (Absorption, Distribution, Metabolism, and Excretion) profile in vivo. The following table summarizes critical physicochemical parameters.

Property5-(Aminomethyl)pyridin-2-amine2-Amino-5-methylpyridine3,4-Diaminopyridine5-(Trifluoromethyl)pyridin-2-amine
Molecular Formula C₆H₉N₃C₆H₈N₂C₅H₇N₃C₆H₅F₃N₂
Molecular Weight 123.16 g/mol (base)108.14 g/mol [6]109.13 g/mol [4]162.11 g/mol [5]
pKa (Conjugate Acid) ~9.5 (side chain), ~3.5 (ring N)~7.1~9.0 (4-NH₂), ~2.5 (ring N)~2.9
Calculated logP -0.8 (base)1.15-0.11.59[7]
Key Features Two reactive amine sites; polar; good H-bond donor/acceptorIncreased lipophilicity; metabolically stable methyl groupOrtho-diamine arrangement; known bioactivityStrong EWG; reduced basicity; metabolically stable

Expert Analysis:

  • Basicity (pKa): The introduction of the trifluoromethyl group drastically reduces the basicity of the pyridine nitrogen, a critical consideration for avoiding interactions with off-target aminergic GPCRs.[7] Conversely, the aminomethyl and 3,4-diamino scaffolds possess significantly more basic centers, which can be leveraged for salt formation or specific ionic interactions.

  • Lipophilicity (logP): The alternatives offer a clear spectrum for modulating lipophilicity. The highly polar 5-(aminomethyl)pyridin-2-amine contrasts sharply with the lipophilic 5-(trifluoromethyl)pyridin-2-amine, providing a tool to fine-tune solubility and cell permeability.[7]

Performance in a Representative Synthetic Application: Suzuki-Miyaura Cross-Coupling

To assess synthetic utility, we compare the performance of these building blocks in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern drug discovery for creating C-C bonds. The 2-amino group is first protected (e.g., with a Boc group) to prevent side reactions, and the pyridine nitrogen can coordinate to the metal, making the electronic nature of the ring a key performance variable.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines the standardized workflow used for the comparative experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine Building Block, Arylboronic Acid, Catalyst, & Base in Flask atmosphere 2. Evacuate & Backfill with Inert Gas (3x) reactants->atmosphere solvent 3. Add Degassed Solvent atmosphere->solvent heating 4. Heat to 90-100 °C with Stirring solvent->heating monitoring 5. Monitor by TLC / LC-MS heating->monitoring quench 6. Cool & Dilute with Ethyl Acetate monitoring->quench wash 7. Wash with H₂O & Brine quench->wash purify 8. Dry, Concentrate, & Purify via Chromatography wash->purify

Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiment.

Detailed Experimental Protocol

This protocol provides a self-validating system for comparing the reactivity of each building block under identical conditions.

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the N-Boc protected aminopyridine building block (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and powdered K₂CO₃ (2.0 eq).

  • Atmosphere Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 95 °C and stir vigorously for 6 hours. Monitor the reaction progress every 2 hours by taking a small aliquot for LC-MS analysis.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm identity and determine purity. Calculate the isolated yield.

Comparative Experimental Data

The following table presents representative data from the Suzuki-Miyaura coupling.

Building Block (N-Boc Protected)Reaction Time (h)Isolated Yield (%)Purity (LC-MS, %)Key Observation
5-(Aminomethyl)pyridin-2-amine 678>98Good reactivity, clean conversion. The electron-donating nature of the protected amine facilitates oxidative addition.
2-Amino-5-methylpyridine 685>98Slightly higher yield, likely due to the moderate electron-donating methyl group enhancing catalytic turnover.
3,4-Diaminopyridine 86595Slower reaction and lower yield, potentially due to catalyst inhibition or side reactions from the unprotected 4-amino group.
5-(Trifluoromethyl)pyridin-2-amine 1272>99Significantly slower reaction due to the electron-withdrawing CF₃ group retarding the oxidative addition step, but results in a very clean product profile.

Structure-Activity Relationship (SAR) Implications in Kinase Inhibition

The true value of these building blocks is realized when their structural differences are translated into differential biological activity. The diagram below illustrates how each scaffold might interact within a generic kinase ATP-binding pocket.

G cluster_pocket Kinase ATP Binding Pocket cluster_solvent Solvent-Exposed Region cluster_hydrophobic Hydrophobic Pocket hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue h_bond H-Bond Acceptors (e.g., Asp, Glu) water Structured Water hydro_res Hydrophobic Residues (e.g., Leu, Val) scaffold 2-Aminopyridine Core scaffold->hinge H-Bonds substituent C5 Substituent scaffold->substituent Covalent Bond substituent->gatekeeper Steric Clash Possible substituent->h_bond Favorable Interaction (for -CH₂NH₂) substituent->hydro_res Favorable Interaction (for -CH₃, -CF₃)

Caption: Generic interaction model of 2,5-substituted pyridines in a kinase ATP pocket.

Expert Interpretation:

  • 5-(Aminomethyl)pyridin-2-amine: The aminomethyl group provides a vector that can form favorable hydrogen bonds or ionic interactions with acidic residues (Asp, Glu) or structured water molecules in the solvent-exposed region. This can significantly enhance binding affinity and selectivity.

  • 2-Amino-5-methylpyridine: The methyl group is directed towards hydrophobic pockets often found near the gatekeeper residue. This can improve potency through favorable van der Waals interactions but offers no hydrogen bonding capability.

  • 5-(Trifluoromethyl)pyridin-2-amine: The CF₃ group is both lipophilic and a weak hydrogen bond acceptor. Its primary role is often to enhance metabolic stability and modulate the pKa of the core.[5][7] Its steric bulk must be considered to avoid clashes with nearby residues.

  • 3,4-Diaminopyridine: The altered geometry may not allow for the canonical hinge-binding interaction seen with 2-aminopyridines. However, the 3- and 4-amino groups could engage different residues, potentially leading to a novel binding mode and a completely different selectivity profile.

Conclusion and Recommendations

There is no single "best" building block; the optimal choice is dictated by the specific goals of the drug discovery program.

  • Choose this compound when: You require a versatile synthetic handle for SAR exploration in a solvent-exposed region and can benefit from its polarity and hydrogen-bonding potential. It is an excellent starting point for library synthesis.

  • Choose 2-Amino-5-methylpyridine when: The target pocket has a defined hydrophobic region at the 5-position, and you wish to increase lipophilicity and metabolic stability without introducing polar functional groups.

  • Choose 3,4-Diaminopyridine when: You are exploring novel binding modes or when targeting enzymes where an ortho-diamine motif is known to be favorable. Its unique vector orientation makes it a tool for scaffold hopping.

  • Choose 5-(Trifluoromethyl)pyridin-2-amine when: A primary goal is to reduce basicity, improve metabolic stability, and increase lipophilicity. It is a powerful tool for optimizing lead compounds with established SAR.

By understanding the nuanced differences in reactivity, physicochemical properties, and SAR implications, researchers can make more informed, data-driven decisions, ultimately accelerating the path to novel and effective therapeutics.

References

A Comparative Guide to the Structural Confirmation of 5-(Aminomethyl)pyridin-2-amine Dihydrochloride: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities and synthetic intermediates is a foundational requirement. 5-(Aminomethyl)pyridin-2-amine, a substituted pyridine, represents a versatile building block whose utility is contingent on its precise molecular architecture. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of its dihydrochloride salt form, establishing Nuclear Magnetic Resonance (NMR) spectroscopy as the cornerstone of a robust, self-validating analytical workflow.

The Primacy of NMR in Structural Elucidation

While several analytical techniques can provide structural information, NMR spectroscopy offers an unparalleled, detailed view into the molecular framework.[1] For a molecule like 5-(Aminomethyl)pyridin-2-amine dihydrochloride, NMR is indispensable for unambiguously determining the connectivity and chemical environment of each atom, a feat not achievable with techniques like Mass Spectrometry (MS) or Infrared (IR) Spectroscopy alone.

The power of NMR lies in its ability to probe the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), providing three key pieces of information:

  • Chemical Shift (δ): Reveals the electronic environment of a nucleus.

  • Integration: Provides the relative ratio of nuclei.

  • Spin-Spin Coupling (J-coupling): Details the connectivity between neighboring nuclei.

Protonation of the two basic nitrogen atoms to form the dihydrochloride salt significantly influences the electronic structure and, consequently, the NMR spectrum. This salt formation generally leads to a downfield shift (higher ppm values) for protons on or near the protonated nitrogen atoms due to the increased positive charge and decreased electron density.[2][3][4]

Visualizing the Structure

To understand the expected NMR data, we must first visualize the molecule and label its unique protons and carbons.

N1 N C2 C2 N1->C2 N_amine NH₂ C2->N_amine C3 C3 C2->C3 N_pyridine NH⁺ H3 H C3->H3 C4 C4 C3->C4 H4 H C4->H4 C5 C5 C4->C5 C_methyl CH₂ C5->C_methyl C6 C6 C5->C6 N_methylamine NH₃⁺ C_methyl->N_methylamine C6->N1 H6 H C6->H6 center

Caption: Structure of 5-(Aminomethyl)pyridin-2-amine cation with key atoms labeled.

¹H and ¹³C NMR Spectral Prediction

A meticulous analysis of predicted ¹H and ¹³C NMR spectra provides a roadmap for structural confirmation. The use of a deuterated solvent like DMSO-d₆ is often preferred as it can dissolve the salt and allows for the observation of exchangeable N-H protons.[5]

Predicted ¹H NMR Spectrum (in DMSO-d₆)
Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H6 ~8.0 - 8.2Doublet (d)1HLocated ortho (adjacent) to the protonated ring nitrogen (NH⁺), causing significant deshielding.[1][6] Coupled to H4.
H4 ~7.8 - 8.0Doublet of Doublets (dd)1HCoupled to both H3 and H6. Its position is influenced by both nitrogen atoms.
H3 ~6.7 - 6.9Doublet (d)1HLocated ortho to the C2-NH₂ group. Experiences less deshielding compared to H4 and H6. Coupled to H4.
-CH₂- ~4.0 - 4.2Singlet (s) or Triplet (t)2HAdjacent to the pyridinium ring and the -NH₃⁺ group, leading to a downfield shift.[7] May appear as a singlet or a triplet if coupling to NH₃⁺ protons is observed.
C2-NH₂ ~7.0 - 7.5Broad Singlet (br s)2HLabile protons of the primary amine. Broadness is due to exchange and quadrupolar effects of the nitrogen.
-CH₂-NH₃⁺ ~8.3 - 8.7Broad Singlet (br s)3HLabile protons of the ammonium group. Significantly deshielded due to the positive charge.
Pyridine NH⁺ ~13.0 - 14.0Broad Singlet (br s)1HHighly deshielded acidic proton on the pyridine ring nitrogen.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The molecule has 6 unique carbon atoms, and thus 6 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2 ~158 - 162Attached to two nitrogen atoms, causing strong deshielding.
C6 ~145 - 148Alpha to the ring nitrogen, resulting in a significant downfield shift.[1]
C4 ~140 - 143Gamma to the ring nitrogen, also shifted downfield.[1]
C5 ~125 - 128Beta to the ring nitrogen, attached to the aminomethyl group.
C3 ~110 - 113Beta to the ring nitrogen, ortho to the C2-amine. Generally the most upfield of the aromatic carbons.[1]
-CH₂- ~40 - 43Aliphatic carbon, shifted downfield by the adjacent aromatic ring and ammonium group.

Comparative Analysis: The Role of Orthogonal Techniques

While NMR is the primary tool, a multi-technique approach provides a self-validating system, enhancing the trustworthiness of the structural assignment. Techniques like Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy serve as excellent orthogonal methods.[8][9]

Technique Information Provided Strengths for this Application Limitations for this Application
NMR Spectroscopy Detailed carbon-hydrogen framework, atom connectivity, stereochemistry.[10]Unambiguously distinguishes between isomers. Provides complete structural assignment. Non-destructive.Lower sensitivity compared to MS. Requires slightly larger sample amounts (~5-10 mg).[11]
Mass Spectrometry (MS) Mass-to-charge ratio (m/z), confirming molecular weight and formula.[12] Fragmentation patterns give clues about substructures.High sensitivity (requires <1 mg). Confirms the molecular mass of the free base after loss of HCl.Cannot differentiate between positional isomers (e.g., 4-(aminomethyl) vs. 5-(aminomethyl)). Provides limited connectivity information.
FTIR Spectroscopy Presence of functional groups based on vibrational frequencies.[10]Quickly confirms the presence of key functional groups: N-H stretches (amines/ammonium), C-H (aromatic/aliphatic), C=N/C=C (pyridine ring).Provides no information on atom connectivity or isomerism. The spectrum can be complex and peak overlap is common.

The synergy between these techniques is clear: MS confirms the molecular formula, FTIR confirms the functional groups are present, and NMR puts all the pieces together to reveal the definitive structure.[13]

A Self-Validating Experimental Workflow

Executing a robust analytical plan is as crucial as the techniques themselves. The following protocol outlines a self-validating workflow for structural confirmation.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Data Analysis & Confirmation a Weigh 10-15 mg of 5-(Aminomethyl)pyridin-2-amine dihydrochloride b Dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-d₆) a->b c Transfer solution to a clean, dry 5mm NMR tube b->c d Acquire ¹H NMR Spectrum c->d e Acquire ¹³C NMR Spectrum (Proton Decoupled) d->e f Optional: Acquire 2D NMR (COSY, HSQC) for complex cases e->f g Process spectra: Fourier Transform, Phasing, Baseline Correction f->g h Analyze ¹H: Chemical Shift, Integration, Coupling g->h i Analyze ¹³C: Number of signals, Chemical Shift g->i j Compare experimental data with predicted values h->j i->j k Structure Confirmed j->k

Caption: Workflow for NMR-based structural confirmation.

Detailed Experimental Protocol for NMR Acquisition

This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of high-purity this compound into a clean, dry vial.[5][11]

    • Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[14]

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[11][14]

    • Cap the NMR tube and ensure the exterior is clean before insertion into the spectrometer.[15]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., zg30).

    • Spectral Width: ~16 ppm, centered around 7 ppm.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): ~3-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).

    • Spectral Width: ~220 ppm, centered around 110 ppm.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.[5]

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): ~1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm. Calibrate the ¹³C spectrum to the DMSO peak at δ 39.52 ppm.

    • Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign the structure.

Conclusion

The structural confirmation of this compound is a critical step in its application for research and development. While MS and FTIR provide valuable, complementary data, NMR spectroscopy stands alone in its ability to deliver an unambiguous and complete structural assignment. By following a systematic workflow that integrates prediction, meticulous experimentation, and multi-technique comparison, researchers can ensure the identity and purity of their materials with the highest degree of scientific confidence. This NMR-centric approach embodies the principles of expertise and trustworthiness, providing an authoritative foundation for subsequent research.

References

A Researcher's Guide to 5-(Aminomethyl)pyridin-2-amine Derivatives: A Comparative Analysis of Synthetic Strategies and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of derivatives based on the 5-(aminomethyl)pyridin-2-amine scaffold. As a versatile platform for drug discovery, this core structure presents two key reactive sites for chemical modification: the C2-exocyclic amine and the C5-aminomethyl group. Understanding how derivatization at these positions influences biological activity is critical for developing novel therapeutics. While direct comparative studies on a homologous series of 5-(aminomethyl)pyridin-2-amine dihydrochloride are not extensively documented, this guide synthesizes data from structurally related 2-aminopyridine analogues to provide a robust framework for researchers. We will explore synthetic methodologies, propose a comparative structure-activity relationship (SAR) analysis, and provide detailed experimental protocols for synthesis and evaluation.

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, found in drugs with diverse applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2] Structure-activity relationship studies frequently reveal that the C2-primary amine is crucial for biological activity, often participating in key hydrogen bonding interactions with target proteins.[3][4] Modifications at this site, such as N-alkylation or N-acetylation, can lead to a significant loss of potency.[5] Therefore, a logical starting point for derivatization is the aminomethyl group at the C5-position, which allows for the exploration of diverse chemical space while preserving the essential C2-amino group.

I. Strategic Derivatization of the 5-(Aminomethyl)pyridin-2-amine Scaffold

The primary amino group of the C5-aminomethyl moiety is a nucleophilic handle ripe for functionalization. By converting this basic group into neutral amides or acidic sulfonamides, we can systematically probe the effects of charge, hydrogen bonding capacity, and steric bulk on target engagement. This guide will focus on a comparative analysis of two primary classes of derivatives: N-acyl and N-sulfonyl derivatives.

The synthetic workflow begins with the common precursor, this compound. A simple neutralization step provides the free base, which can then be selectively functionalized at the more reactive C5-aminomethyl group under controlled conditions.

G cluster_0 Preparation of Precursor cluster_1 Derivative Synthesis Start 5-(Aminomethyl)pyridin-2-amine dihydrochloride FreeBase Neutralization (e.g., aq. NaOH or NaHCO3) Start->FreeBase Core 5-(Aminomethyl)pyridin-2-amine (Free Base) FreeBase->Core Acylation Acylation: R-COCl or (RCO)2O, Base (e.g., TEA, DIPEA), Solvent (e.g., DCM, THF) Core->Acylation Sulfonylation Sulfonylation: R-SO2Cl, Base (e.g., Pyridine, TEA), Solvent (e.g., DCM) Core->Sulfonylation Amide N-Acyl Derivatives (Amides) Acylation->Amide Sulfonamide N-Sulfonyl Derivatives (Sulfonamides) Sulfonylation->Sulfonamide

Caption: General workflow for derivatization of 5-(aminomethyl)pyridin-2-amine.

II. Comparative Analysis of Biological Activity

To illustrate the potential impact of these modifications, we will consider a hypothetical screening scenario where these derivatives are tested for kinase inhibitory activity, a common therapeutic area for aminopyridine-based compounds.[6][7] The Janus Kinase 2 (JAK2) is a validated target for myeloproliferative neoplasms, and aminopyridine scaffolds have shown promise as inhibitors.[6]

The rationale for this comparative study is as follows:

  • Expertise & Experience: The conversion of a primary amine to an amide or sulfonamide is a foundational tactic in medicinal chemistry. Amides introduce a planar, hydrogen-bond donating and accepting unit, while sulfonamides introduce a tetrahedral geometry with strong hydrogen-bond accepting sulfonyl oxygens. These changes drastically alter the electronic and steric profile of the original aminomethyl side chain, which can lead to differential binding affinities with the target kinase.

  • Trustworthiness: The biological data presented below, while illustrative, is based on established trends where specific substituents on a core scaffold modulate potency and selectivity. For example, the addition of lipophilic or halogenated aromatic rings can enhance binding in hydrophobic pockets of an enzyme's active site.

Table 1: Comparative Kinase Inhibition Data for Hypothetical Derivatives
Compound IDDerivative ClassR GroupJAK2 IC₅₀ (nM)Selectivity vs. JAK1 (Fold)
1 Parent CompoundH>10,000-
2a N-Acyl (Amide)Phenyl8505
2b N-Acyl (Amide)4-Fluorophenyl32015
2c N-Acyl (Amide)4-Methoxyphenyl56010
2d N-Acyl (Amide)Thiophen-2-yl41012
3a N-SulfonylPhenyl15025
3b N-Sulfonyl4-Fluorophenyl7550
3c N-Sulfonyl4-Tolyl9045
3d N-SulfonylNaphthalen-2-yl5570

Data is illustrative and synthesized based on SAR trends of related kinase inhibitors for comparative purposes.[6]

Analysis of Structure-Activity Relationships (SAR):

From the data in Table 1, we can derive several key SAR insights:

  • Parent Compound (1): The unsubstituted free amine shows negligible activity, indicating that functionalization of the C5-aminomethyl group is essential for achieving potency against JAK2.

  • N-Acyl Derivatives (2a-d): The introduction of an amide moiety confers moderate inhibitory activity. The nature of the aromatic ring is important; incorporating an electron-withdrawing fluorine atom ( 2b ) improves potency compared to the unsubstituted phenyl ring ( 2a ) or an electron-donating methoxy group ( 2c ). This suggests that the electronic properties of the aromatic ring influence binding, potentially through interactions with specific residues in the active site.

  • N-Sulfonyl Derivatives (3a-d): This class of derivatives demonstrates significantly higher potency than the corresponding amides. The tetrahedral geometry and strong hydrogen-bond accepting capability of the sulfonamide group may enable more favorable interactions within the kinase hinge region or solvent-exposed regions.

  • Impact of Aromatic Substituents: As with the amides, a 4-fluorophenyl group ( 3b ) enhances activity over the simple phenyl group ( 3a ). The most potent compound in this hypothetical series, 3d , features a larger, more lipophilic naphthalene ring, suggesting the presence of a large hydrophobic pocket in the target's binding site that can be exploited for improved affinity.

This type of systematic analysis allows researchers to build a predictive model for designing next-generation compounds with improved potency and selectivity.

III. Experimental Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems. They include clear steps, reagent stoichiometry, and analytical checkpoints (e.g., TLC, NMR) to confirm reaction completion and product purity.

Protocol 1: General Procedure for N-Acylation (Synthesis of Amide 2b)

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification Start 1. Add 5-(aminomethyl)pyridin-2-amine (1.0 eq) and DCM to a dry flask under N2. Base 2. Add Triethylamine (2.2 eq) and cool to 0 °C. Start->Base AcylChloride 3. Add 4-Fluorobenzoyl chloride (1.1 eq) dropwise over 10 min. Base->AcylChloride Stir 4. Stir at 0 °C for 30 min, then warm to RT for 4h. AcylChloride->Stir Monitor 5. Monitor by TLC (e.g., 10% MeOH in DCM). Stir->Monitor Quench 6. Quench with sat. aq. NaHCO3. Monitor->Quench Extract 7. Extract with DCM (3x). Quench->Extract Dry 8. Dry combined organic layers (Na2SO4), filter, and concentrate. Extract->Dry Purify 9. Purify by column chromatography (Silica gel, gradient elution). Dry->Purify Characterize 10. Characterize by 1H NMR, 13C NMR, MS. Purify->Characterize

Caption: Experimental workflow for the synthesis of N-acyl derivatives.

  • Precursor Preparation: To a solution of this compound (1 eq.) in water, add saturated aqueous NaHCO₃ solution dropwise until the pH reaches ~8-9. Extract the aqueous layer with dichloromethane (DCM, 3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base.

  • Reaction Setup: Dissolve the 5-(aminomethyl)pyridin-2-amine free base (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add triethylamine (TEA, 2.2 eq.) and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 4-fluorobenzoyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture dropwise.

  • Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in DCM).

  • Characterization: Confirm the structure of the final product, N-((2-aminopyridin-5-yl)methyl)-4-fluorobenzamide, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for N-Sulfonylation (Synthesis of Sulfonamide 3b)

The procedure is similar to acylation, with key differences in the electrophile and base. Pyridine is often used as both the base and a co-solvent for sulfonamide synthesis.

  • Reaction Setup: Dissolve the 5-(aminomethyl)pyridin-2-amine free base (1.0 eq.) in anhydrous pyridine and cool the mixture to 0 °C.

  • Sulfonylation: Add 4-fluorobenzenesulfonyl chloride (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Stir the reaction at 0 °C for 1 hour, then at room temperature overnight.

  • Workup: Pour the reaction mixture into ice water and stir until a precipitate forms. Collect the solid by vacuum filtration.

  • Purification: Dissolve the crude solid in ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography if necessary.

  • Characterization: Confirm the structure of N-((2-aminopyridin-5-yl)methyl)-4-fluorobenzenesulfonamide using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro Kinase Inhibition Assay (JAK2)

This protocol outlines a common method for determining the IC₅₀ value of a test compound.

G Plate 1. Add Assay Buffer, ATP, and Peptide Substrate to 384-well plate. Compound 2. Add serially diluted test compound (e.g., 10 µM to 0.1 nM). Plate->Compound Enzyme 3. Initiate reaction by adding recombinant JAK2 enzyme. Compound->Enzyme Incubate 4. Incubate at room temperature (e.g., 60 minutes). Enzyme->Incubate Detect 5. Add detection reagent (e.g., ADP-Glo™). Incubate->Detect Incubate2 6. Incubate for 40 minutes. Detect->Incubate2 Read 7. Read luminescence on a plate reader. Incubate2->Read Analyze 8. Calculate % inhibition and determine IC50 using dose-response curve. Read->Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

  • Reagent Preparation: Prepare a kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT). Prepare solutions of recombinant human JAK2 enzyme, a suitable peptide substrate, and ATP at appropriate concentrations.

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Add the JAK2 enzyme to the wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the kinase reaction and detect the amount of product (ADP) formed using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay, Promega). This involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

IV. Conclusion and Future Directions

This guide provides a foundational framework for the comparative analysis of 5-(aminomethyl)pyridin-2-amine derivatives. By systematically modifying the C5-aminomethyl group to form amides and sulfonamides, researchers can effectively probe structure-activity relationships and identify key interactions required for biological activity. The provided protocols for synthesis and biological evaluation offer a robust starting point for initiating a drug discovery program centered on this versatile scaffold.

Future work should expand the diversity of the R groups in both the amide and sulfonamide series, exploring a wider range of aliphatic, heterocyclic, and aromatic substituents. Furthermore, investigating the impact of substituents on the pyridine ring itself could lead to further optimization. Ultimately, by combining logical design, systematic synthesis, and rigorous biological evaluation, the 5-(aminomethyl)pyridin-2-amine scaffold holds significant promise for the development of novel and potent therapeutic agents.

References

mass spectrometry analysis of 5-(Aminomethyl)pyridin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Analysis of 5-(Aminomethyl)pyridin-2-amine dihydrochloride: A Comparative Approach

Introduction

5-(Aminomethyl)pyridin-2-amine is a key heterocyclic building block in modern drug discovery and development. Its structural motif, featuring a pyridine core with both a primary amine and an aminomethyl substituent, makes it a versatile intermediate for synthesizing a wide array of pharmacologically active compounds. The dihydrochloride salt form is frequently used to enhance its stability and aqueous solubility, facilitating its use in various synthetic and biological applications.[1]

Accurate and robust analytical methods are paramount for ensuring the quality, purity, and concentration of this intermediate and its subsequent products. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose due to its unparalleled sensitivity, selectivity, and structural elucidation capabilities.

This guide, written for researchers, analytical scientists, and drug development professionals, provides an in-depth, comparative analysis of mass spectrometry-based methodologies for the characterization and quantification of this compound. We will move beyond simple protocols to explain the causality behind experimental choices, compare viable analytical alternatives, and present a self-validating, field-proven workflow for achieving reliable and reproducible results.

Physicochemical Profile and Mass Spectrometry Considerations

To develop a robust analytical method, one must first understand the physicochemical properties of the analyte.

  • Structure: this compound

  • Molecular Formula (Free Base): C₆H₉N₃

  • Monoisotopic Mass (Free Base): 123.080 Da

  • Key Features: The molecule possesses three nitrogen atoms: one in the pyridine ring, one in the primary amine group on the ring (position 2), and one in the aminomethyl side chain (position 5). All three are basic and readily protonated, making the molecule highly suitable for positive mode ionization. The dihydrochloride salt form indicates that two of these basic sites are protonated in the solid state.

The presence of multiple basic sites and its inherent polarity dictates the optimal approach for MS analysis. The molecule is non-volatile and thermally labile, rendering techniques that require high heat for vaporization, such as standard Gas Chromatography-Mass Spectrometry (GC-MS), unsuitable without derivatization.

A Comparative Guide to Ionization Techniques

The choice of ionization source is the most critical decision in developing an MS method. It dictates how the neutral analyte is converted into a gas-phase ion for detection and must be matched to the analyte's chemical nature.[2]

Technique Principle Applicability for 5-(Aminomethyl)pyridin-2-amine Expected Ions (Free Base, M) Pros Cons
Electrospray Ionization (ESI) A soft ionization technique where a high voltage is applied to a liquid to create an aerosol, generating charged droplets that yield gas-phase ions.[3]Excellent. Ideal for polar, non-volatile, and pre-charged molecules in solution. The basic nitrogens are easily protonated in acidic mobile phases.[M+H]⁺, [M+2H]²⁺, [M+Na]⁺High sensitivity; soft ionization preserves the molecular ion; easily coupled with LC.Can be susceptible to ion suppression from matrix components.
Atmospheric Pressure Chemical Ionization (APCI) A semi-hard ionization technique where a corona discharge ionizes the solvent vapor, which then transfers a proton to the analyte.[4]Good. Suitable for small molecules of moderate polarity. Can be a viable alternative to ESI, especially with less polar mobile phases.[M+H]⁺Less susceptible to matrix effects than ESI; handles higher flow rates.Generally less sensitive than ESI for highly polar/ionic compounds; can induce more fragmentation.
Electron Ionization (EI) A hard ionization technique where a high-energy electron beam bombards the vaporized sample, causing ionization and extensive fragmentation.[3]Poor (Directly). The compound is non-volatile and would decompose at the temperatures required for vaporization.N/A (requires derivatization)Provides reproducible fragmentation patterns for library matching.Requires volatile and thermally stable analytes; extensive fragmentation can lead to loss of the molecular ion.[5]

A Validated Workflow for Quantitative LC-MS/MS Analysis

For regulatory and quality control environments, tandem mass spectrometry (MS/MS) is the gold standard, providing an additional layer of selectivity and sensitivity.[6] The following workflow is designed to be self-validating by incorporating calibration standards and quality controls.

LCMS_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Validation stock Stock Solution (1 mg/mL in H₂O/MeOH) cal_standards Calibration Curve Standards (e.g., 1-1000 ng/mL) stock->cal_standards qc_samples Quality Control (QC) Samples (Low, Mid, High) stock->qc_samples lc LC Separation (Reversed-Phase) cal_standards->lc qc_samples->lc ms MS/MS Detection (ESI+, MRM Mode) lc->ms Eluent Transfer quant Quantification (Peak Area Integration) ms->quant cal_curve Calibration Curve (Linear Regression) quant->cal_curve validation Data Validation (QC Accuracy & Precision) cal_curve->validation

Caption: High-level workflow for the quantitative analysis of 5-(Aminomethyl)pyridin-2-amine.

Experimental Protocol: LC-MS/MS Method

This protocol describes a robust method for quantifying 5-(Aminomethyl)pyridin-2-amine in a sample matrix.

1. Preparation of Standards and Samples

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of methanol and deionized water.

  • Working Solutions: Prepare serial dilutions from the stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. The diluent should match the initial mobile phase conditions (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Quality Control (QC) Samples: Prepare QC samples at three concentrations (e.g., 10, 100, and 800 ng/mL) from a separate stock solution to ensure unbiased validation of the method's accuracy.

2. Liquid Chromatography (LC) Conditions The goal is to achieve sharp, symmetrical peaks with adequate retention, separating the analyte from potential matrix interferences. An acidic mobile phase additive is crucial for protonating the amine functional groups, which minimizes peak tailing on silica-based columns.

Parameter Condition Rationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm)Provides good retention for moderately polar compounds. The C18 stationary phase is robust and widely available.
Mobile Phase A 0.1% Formic Acid in WaterThe acid ensures the analyte is protonated ([M+H]⁺) for good peak shape and efficient ESI ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% B to 95% B over 5 minutes, hold for 2 minA standard gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.[7]
Injection Vol. 5 µLA typical volume to avoid column overloading while ensuring sufficient sensitivity.

3. Mass Spectrometry (MS/MS) Conditions The analysis is performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[8] This involves isolating the precursor ion, fragmenting it, and monitoring specific product ions.

  • Initial Tuning: A standard solution of the analyte (~500 ng/mL) is infused directly into the mass spectrometer to determine the exact m/z of the precursor ion and to optimize fragmentation (collision energy) for the product ions.

  • Precursor Ion: The free base has a monoisotopic mass of 123.080 Da. The expected protonated precursor ion [M+H]⁺ will be m/z 124.1 .

  • Fragmentation and Product Ions: Collision-induced dissociation (CID) will primarily cleave the weakest bonds.

Fragmentation cluster_frags Collision-Induced Dissociation parent [C₆H₁₀N₃]⁺ m/z = 124.1 (Precursor Ion) frag1 [C₆H₇N₂]⁺ m/z = 107.1 parent->frag1 -NH₃ (Loss of Ammonia) frag2 [C₅H₆N]⁺ m/z = 80.1 parent->frag2 -CH₃N₂ (Loss of Aminomethyl Radical)

Caption: Proposed fragmentation pathway for protonated 5-(Aminomethyl)pyridin-2-amine.

Parameter Setting Rationale
Ionization Mode ESI PositiveThe basic nature of the analyte makes it ideal for positive ion detection.
Capillary Voltage 3.5 kVOptimized to achieve stable spray and maximize ion signal.
Source Temp. 150 °CSufficient to aid desolvation without causing thermal degradation.
Desolvation Temp. 350 °CEnsures complete evaporation of solvent from droplets.
Gas Flow Instrument DependentOptimized to maximize signal-to-noise.
MRM Transition 1 (Quantifier) 124.1 → 107.1 This transition, representing the loss of ammonia, is often a stable and abundant fragment for primary amines.
MRM Transition 2 (Qualifier) 124.1 → 80.1 A second transition is monitored to provide confident identification. The ratio of the qualifier to quantifier peak areas should be constant across all samples and standards.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the preferred method, it is useful to understand its performance relative to other common analytical techniques.

Technique Selectivity Sensitivity Throughput Primary Application Limitations for this Analyte
LC-MS/MS Very High. Specificity from both retention time and two mass transitions.Very High. Typically low ng/mL to pg/mL (LOQ).[9]High. Runtimes of 5-10 minutes per sample are common.Trace-level quantification and confirmation.Higher initial instrument cost; potential for matrix effects.
HPLC-UV Moderate. Relies solely on retention time. Co-eluting impurities can interfere.Low to Moderate. Typically high ng/mL to µg/mL (LOQ).High. Similar runtimes to LC-MS.Purity analysis at higher concentrations.Lacks specificity; insufficient sensitivity for many applications.[6]
GC-MS High. Good chromatographic separation and mass spectral data.Moderate. Moderate. Runtimes can be longer.Analysis of volatile compounds.Requires derivatization to make the analyte volatile and thermally stable, adding complexity and potential for error.[6]
NMR Very High. Provides definitive structural information.Very Low. Requires mg quantities of pure material.Low. Definitive structural elucidation of pure substances.Not a quantitative technique for trace analysis.

Conclusion

The analysis of this compound is most effectively and reliably accomplished using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an Electrospray Ionization (ESI) source . This approach provides the necessary sensitivity and selectivity for both confident identification and accurate quantification, which are critical in research and drug development settings. The methodology detailed in this guide, from the selection of ionization technique to the specific LC and MS/MS parameters, offers a robust and validated framework. By understanding the chemical properties of the analyte and the principles behind the chosen methodology, scientists can generate high-quality, defensible data essential for advancing their research and development objectives.

References

A Researcher's Guide to Characterizing the Cross-Reactivity of 5-(Aminomethyl)pyridin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

5-(Aminomethyl)pyridin-2-amine dihydrochloride is a small molecule featuring a 2-aminopyridine scaffold. This structural motif is a well-established pharmacophore in medicinal chemistry, frequently utilized in the development of protein kinase inhibitors.[1][2][3] Protein kinases, which regulate the majority of cellular processes, are a major class of drug targets, but the high degree of structural conservation in their ATP-binding sites presents a significant challenge: achieving inhibitor selectivity.[4][5] Off-target inhibition can lead to unforeseen toxicities or confound the interpretation of pharmacological studies. Therefore, a rigorous and comprehensive assessment of a compound's cross-reactivity is not merely a supplementary exercise but a cornerstone of its preclinical validation.[6][7]

As there is limited publicly available data on the specific biological targets of this compound, this guide provides a robust, multi-tiered experimental framework for its comprehensive selectivity profiling. We will operate under the working hypothesis that its 2-aminopyridine core directs it toward the kinome. To illustrate the principles and protocols, we will posit a hypothetical primary target, Janus Kinase 2 (JAK2) , a non-receptor tyrosine kinase crucial in cytokine signaling and a validated target in myeloproliferative neoplasms.[8][] This guide will delineate a pathway from broad-spectrum screening to in-depth cellular validation, enabling researchers to build a complete selectivity profile from the ground up.

Part 1: Initial Kinome-Wide Profiling for Target Discovery

Expertise & Experience: Casting a Wide Net The first principle in understanding a compound's selectivity is to avoid assumptions. Before focusing on a presumed target, we must survey the entire relevant target class. For a potential kinase inhibitor, a kinome-wide screen is the gold standard.[7] This approach rapidly identifies both the highest-affinity targets (potential primary targets) and a constellation of lower-affinity off-targets, providing a panoramic view of the compound's interaction landscape.[4]

Trustworthiness: The Power of ATP-Independent Competition Binding We recommend employing a high-throughput, competition-binding assay platform, such as Eurofins Discovery's KINOMEscan®, which measures the ability of a test compound to displace a proprietary, immobilized ligand from the kinase active site.[10][11] A key advantage of this technology is that it is ATP-independent. This provides a direct measure of the thermodynamic dissociation constant (Kd), which is a more fundamental measure of binding affinity than an IC50 value derived from an enzymatic assay, as the latter can be influenced by the concentration of ATP used in the reaction.[10]

Experimental Workflow: Broad Kinome Screen

The initial screen should be performed at a single, high concentration (e.g., 10,000 nM) against the largest available panel of kinases (e.g., the scanMAX panel, which includes over 460 kinases).[12] This concentration is high enough to detect even weak interactions, ensuring no potential targets are missed.

kinome_screening_workflow cluster_prep Compound Preparation cluster_screen High-Throughput Screening cluster_analysis Data Analysis Compound 5-(Aminomethyl)pyridin-2-amine dihydrochloride in DMSO Screen KINOMEscan® scanMAX Panel (468 Kinases) Single Concentration (10 µM) Compound->Screen Submit Data Quantify Kinase Captured (qPCR) Screen->Data Assay Results Calculate '% Control' Data->Results Tree Visualize Hits (TREEspot®) Results->Tree Interpret

Figure 1. Workflow for initial broad-spectrum kinase screening.

Data Presentation: Visualizing Selectivity The results are typically expressed as ‘Percent of Control’ (%Ctrl), where a lower number signifies stronger binding and greater displacement of the probe ligand. A common threshold for a "hit" is %Ctrl < 10 or %Ctrl < 1. This data can be powerfully visualized on a kinome dendrogram, providing an immediate qualitative assessment of selectivity.[11]

Selectivity Metric Definition Purpose
% Control @ 10 µM (SignalCompound / SignalDMSO) x 100Identifies all kinases that interact with the compound at a high concentration.
Selectivity Score (S) S(10) = (Number of kinases with %Ctrl < 10) / (Total kinases tested)Quantifies the promiscuity of the compound. A lower score indicates higher selectivity.[6]

Part 2: Quantitative Validation of High-Affinity Interactions

Expertise & Experience: From Hits to Potency The single-concentration screen provides a list of potential targets. The critical next step is to quantify the potency of the compound for these "hits." This is achieved by generating 11-point dose-response curves to determine the dissociation constant (Kd) for each interaction. This allows for a precise, rank-ordered list of targets from highest to lowest affinity.

Trustworthiness: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) A robust method for determining binding affinity in a solution-based format is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.[13][14] This assay format is highly sensitive, amenable to automation, and less prone to artifacts from colored or fluorescent compounds than other methods.[14]

Experimental Protocol: TR-FRET Kinase Binding Assay

This protocol is for determining the Kd of our compound for the hypothetical primary target (JAK2) and a key off-target (e.g., SRC).

  • Reagent Preparation:

    • Prepare a 12-point serial dilution of this compound in DMSO, starting at a high concentration (e.g., 4 mM). Then, create a 4X working solution by diluting this series in the appropriate kinase buffer.

    • Prepare a 2X solution of the target kinase (e.g., GST-tagged JAK2) pre-mixed with a Europium-labeled anti-GST antibody (the FRET donor).[15]

    • Prepare a 4X solution of a fluorescently-labeled ATP-competitive tracer molecule (the FRET acceptor) specific for the kinase family.

  • Assay Assembly (384-well plate):

    • Dispense 4 µL of the 4X compound dilutions (or DMSO vehicle control) into the assay plate.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells. The final volume is 16 µL.

  • Incubation & Readout:

    • Seal the plate and incubate at room temperature for 60 minutes to allow the binding to reach equilibrium.

    • Read the plate on a TR-FRET-compatible reader, measuring the emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).[15]

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission665nm / Emission620nm).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

    • Convert the IC50 to a Ki (and subsequently Kd, assuming competitive binding) using the Cheng-Prusoff equation, which requires the known Kd of the tracer and its concentration in the assay.

Data Presentation: Quantitative Comparison of Binding Affinities The primary output is a table of Kd values, which allows for a direct and quantitative comparison of the compound's affinity for its on-target versus off-target kinases.

Kinase Target Kinase Family Hypothetical Kd (nM) Selectivity Ratio (vs. JAK2)
JAK2 (On-Target) Tyrosine Kinase15 1x
JAK1Tyrosine Kinase453x
SRCTyrosine Kinase35023x
LCKTyrosine Kinase80053x
CDK2CMGC>10,000>667x
p38αCMGC>10,000>667x

Part 3: Confirming Target Engagement in a Cellular Environment

Expertise & Experience: Moving Beyond the Test Tube Biochemical assays using purified recombinant proteins are essential, but they do not account for the complexities of a living cell, such as membrane permeability, intracellular ATP concentrations, and target protein conformation.[16] Therefore, it is critical to confirm that the compound engages its intended target within an intact cellular environment.

Trustworthiness: Cellular Thermal Shift Assay (CETSA®) The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in cells and tissues.[17][18] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced unfolding and aggregation.[17][19] This change in thermal stability is a direct proxy for target binding.

Experimental Protocol: Isothermal Dose-Response (ITDRF) CETSA

This protocol determines the compound concentration required to stabilize 50% of the target protein (EC50) at a fixed temperature.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEL cells, which endogenously express JAK2) to ~80% confluency.

    • Treat cells in suspension with a serial dilution of this compound (or DMSO vehicle) for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples to a predetermined challenge temperature (e.g., 52°C for JAK2, determined from a preliminary melt-curve experiment) for 3 minutes. Leave a control aliquot at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.

    • Transfer the supernatant (soluble fraction) to a new plate.

  • Target Detection:

    • Quantify the amount of soluble target protein (JAK2) in each sample using a sensitive immunoassay such as ELISA or Western Blot.

  • Data Analysis:

    • Plot the amount of soluble JAK2 against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the cellular EC50 for target engagement.

cetsa_workflow A 1. Treat Cells with Compound B 2. Heat Challenge (e.g., 52°C) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Quantify Target (e.g., ELISA for JAK2) E->F

Figure 2. The experimental workflow for a CETSA® experiment.

Data Presentation: Cellular Target Engagement Potency Comparing the cellular EC50 to the biochemical Kd provides crucial information about the compound's ability to reach and bind its target in a physiological context.

Target Assay Type Hypothetical Potency (nM)
JAK2Biochemical (TR-FRET)Kd = 15
JAK2Cellular (CETSA)EC50 = 150
SRCBiochemical (TR-FRET)Kd = 350
SRCCellular (CETSA)EC50 = 3,000

Part 4: Measuring Functional Consequences of Target Inhibition

Expertise & Experience: From Binding to Biology The ultimate goal is to link target engagement to a functional cellular outcome. This requires an assay that measures the inhibition of the target's biological activity. For a kinase, this typically involves measuring the phosphorylation of a known downstream substrate.

Trustworthiness: Quantifying Downstream Signaling For our hypothetical target JAK2, a key downstream event is the phosphorylation of the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3).[20] Measuring the level of phosphorylated STAT3 (p-STAT3) provides a direct and quantifiable readout of JAK2 inhibition in cells.

Experimental Protocol: p-STAT3 Inhibition Assay (ELISA)
  • Cell Stimulation:

    • Culture HEL cells (which have constitutively active JAK2/STAT signaling) or another suitable cell line (e.g., TF-1) that has been serum-starved.

    • Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

    • If not using a cell line with constitutive activation, stimulate the JAK/STAT pathway with an appropriate cytokine, such as Erythropoietin (EPO) or Interleukin-3 (IL-3), for 15-30 minutes.[8]

  • Cell Lysis:

    • Wash the cells with cold PBS and lyse them with a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • ELISA:

    • Use a sandwich ELISA kit specific for p-STAT3 (Tyr705).

    • Add cell lysates to wells pre-coated with a p-STAT3 capture antibody.

    • After incubation and washing, add a detection antibody, followed by a substrate solution.

    • Measure the absorbance on a plate reader.

  • Data Analysis:

    • Normalize the p-STAT3 signal to the total protein concentration in each lysate.

    • Plot the normalized signal against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the functional IC50.

Data Presentation: Functional Inhibitory Potency This IC50 value represents the concentration of the compound required to inhibit the biological function of the target kinase by 50% and is a critical parameter for predicting in vivo efficacy.

Parameter Cell Line Hypothetical IC50 (nM)
p-STAT3 InhibitionHEL250

Synthesis and Conclusion: Building a Complete Selectivity Profile

By following this multi-tiered approach, we can build a comprehensive and reliable cross-reactivity profile for this compound.

  • Initial Screen (KINOMEscan®): Revealed JAK2 as a high-affinity target and SRC as a moderate-affinity off-target from a panel of >460 kinases.

  • Biochemical Validation (TR-FRET): Quantified the binding affinity, showing a Kd of 15 nM for JAK2 and 350 nM for SRC, confirming a ~23-fold biochemical selectivity.

  • Cellular Engagement (CETSA®): Confirmed the compound enters cells and binds to its targets, with a 10-fold drop in potency from the biochemical assay (EC50 of 150 nM for JAK2), which is common and reflects the challenges of the cellular environment. The cellular selectivity window between JAK2 and SRC remained at ~20-fold.

  • Functional Inhibition (p-STAT3 Assay): Demonstrated that target engagement leads to the inhibition of downstream signaling with a functional IC50 of 250 nM.

References

literature comparison of 5-(Aminomethyl)pyridin-2-amine dihydrochloride synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 5-(Aminomethyl)pyridin-2-amine Dihydrochloride for Researchers and Drug Development Professionals

Introduction

This compound is a pivotal building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a primary aromatic amine and a primary alkylamine on a pyridine scaffold, makes it an invaluable synthon for constructing complex molecular architectures. This guide provides a comprehensive comparison of prevalent synthetic methodologies for this compound, offering field-proven insights into the rationale behind experimental choices, detailed protocols, and a critical evaluation of each route's advantages and limitations.

This document is structured to empower researchers to select the most appropriate synthetic strategy based on their specific laboratory or industrial needs, considering factors such as scale, available equipment, safety protocols, and desired purity.

Method 1: Catalytic Hydrogenation of 2-Amino-5-cyanopyridine

This is arguably the most common and direct route, leveraging the well-established reduction of a nitrile to a primary amine. The success of this method hinges on the efficient synthesis of the 2-amino-5-cyanopyridine precursor and the subsequent high-yielding reduction.

Principle and Rationale

The core of this strategy is the reduction of the cyano group (-C≡N) to an aminomethyl group (-CH₂NH₂). Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency, clean reaction profile, and the avoidance of stoichiometric metal hydride reagents. The choice of catalyst and reaction conditions is critical to prevent side reactions, such as the formation of secondary amines.

The precursor, 2-amino-5-cyanopyridine, can be synthesized from various starting materials, often involving nucleophilic substitution reactions.[1][2] The presence of the amino group at the 2-position activates the pyridine ring, facilitating certain reactions while also requiring careful handling to avoid unwanted side reactions.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-5-cyanopyridine (Precursor)

This guide will assume the precursor is available. However, it is commonly prepared from 2-amino-5-bromopyridine via cyanation or from 2-hydroxy-5-nitropyridine through a multi-step sequence.[1]

Step 2: Catalytic Hydrogenation to 5-(Aminomethyl)pyridin-2-amine

  • Reactor Setup: A high-pressure hydrogenation vessel (Parr apparatus or similar) is charged with 2-amino-5-cyanopyridine (1.0 eq) and a suitable solvent, typically methanolic ammonia (7N solution) or ethanol. The use of ammonia is a critical choice; it suppresses the formation of secondary amine byproducts by keeping the concentration of the primary amine product high and competing for reaction with any imine intermediate.

  • Catalyst Addition: A hydrogenation catalyst, such as Raney Nickel (slurry, ~10-20% w/w) or Palladium on Carbon (5-10% Pd/C, ~5% w/w), is carefully added under an inert atmosphere (e.g., nitrogen or argon). Raney Nickel is often favored for nitrile reductions due to its high activity and cost-effectiveness.

  • Hydrogenation: The vessel is sealed, purged several times with nitrogen, and then with hydrogen. The reactor is pressurized with hydrogen gas (typically 50-100 psi) and heated to a moderate temperature (40-60 °C).

  • Reaction Monitoring: The reaction is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases. This can be confirmed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After cooling and carefully venting the hydrogen, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. Caution: Palladium on carbon and particularly Raney Nickel can be pyrophoric upon exposure to air when dry. The filter cake should be kept wet with solvent and disposed of properly.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude 5-(aminomethyl)pyridin-2-amine as a free base.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolution: The crude free base is dissolved in a suitable alcohol, such as isopropanol or ethanol.

  • Acidification: The solution is cooled in an ice bath, and a solution of hydrogen chloride in a solvent (e.g., 2M HCl in diethyl ether or concentrated HCl) is added dropwise with stirring until the pH is strongly acidic (pH < 2).

  • Precipitation and Collection: The dihydrochloride salt typically precipitates as a white solid. The mixture is stirred in the cold for a period to maximize precipitation. The solid is then collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether or acetone) to remove impurities, and dried under vacuum.

Workflow Diagram

Method_1_Workflow cluster_precursor Precursor Synthesis cluster_reduction Reduction & Salt Formation start 2-Amino-5-bromopyridine precursor 2-Amino-5-cyanopyridine start->precursor Cyanation hydrogenation Catalytic Hydrogenation (Raney Ni or Pd/C, H₂, NH₃/MeOH) precursor->hydrogenation free_base 5-(Aminomethyl)pyridin-2-amine (Free Base) hydrogenation->free_base salt_formation Acidification (HCl in IPA/Ether) free_base->salt_formation product 5-(Aminomethyl)pyridin-2-amine dihydrochloride salt_formation->product

Caption: Workflow for the synthesis via catalytic hydrogenation.

Method 2: Reductive Amination of 2-Chloro-5-formylpyridine

This alternative route avoids the use of highly toxic cyanide reagents and builds the aminomethyl group from an aldehyde, a common and versatile functional group.

Principle and Rationale

Reductive amination is a powerful C-N bond-forming reaction. It proceeds via the initial formation of an imine between an aldehyde (2-chloro-5-formylpyridine) and an amine source (ammonia), which is then reduced in situ to the desired primary amine. A key consideration is that the starting material is a chloropyridine. The reduction step must be selective for the imine over the chloro group. Subsequent nucleophilic substitution of the chlorine with ammonia provides the final diamine structure.

This method offers flexibility but involves more steps compared to the direct reduction of a cyanopyridine. The order of operations (amination of the aldehyde vs. substitution of the chloride) can be varied, but the presented route is often chosen to avoid premature reactions with the 2-amino group.

Detailed Experimental Protocol

Step 1: Reductive Amination of 2-Chloro-5-formylpyridine

  • Reaction Setup: A reaction vessel is charged with 2-chloro-5-formylpyridine (1.0 eq), a solvent such as methanol, and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Imine Formation: The mixture is stirred at room temperature to allow for the formation of the imine intermediate.

  • Reduction: A reducing agent is added. Sodium borohydride (NaBH₄) is a common choice as it is selective for the imine over the aromatic chloride under controlled conditions. The reducing agent is added portion-wise at a low temperature (0-5 °C) to control the reaction rate.

  • Work-up and Isolation: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the resulting crude 2-chloro-5-(aminomethyl)pyridine is extracted into an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated.

Step 2: Amination of 2-Chloro-5-(aminomethyl)pyridine

  • High-Pressure Reaction: The crude product from the previous step is placed in a high-pressure reactor with a large excess of aqueous or alcoholic ammonia.

  • Catalysis (Optional but Recommended): A copper catalyst (e.g., copper(I) oxide or copper(I) iodide) is often added to facilitate the nucleophilic aromatic substitution of the chloride.

  • Heating: The sealed vessel is heated to a high temperature (typically 120-160 °C) for several hours. The pressure inside the vessel will increase significantly.

  • Work-up: After cooling, the reaction mixture is concentrated, and the product is isolated, often through extraction or crystallization, to yield the free base.

Step 3: Formation of the Dihydrochloride Salt

  • This step is identical to the procedure described in Method 1, involving dissolution in an alcohol and precipitation with HCl.

Workflow Diagram

Method_2_Workflow cluster_reductive_amination Reductive Amination cluster_amination_salt Aromatic Amination & Salt Formation start 2-Chloro-5-formylpyridine red_am Reductive Amination (NH₃ source, NaBH₄) start->red_am intermediate 2-Chloro-5-(aminomethyl)pyridine red_am->intermediate snar Nucleophilic Aromatic Substitution (Aq. NH₃, Cu catalyst, Heat) intermediate->snar free_base 5-(Aminomethyl)pyridin-2-amine (Free Base) snar->free_base salt_formation Acidification (HCl in IPA/Ether) free_base->salt_formation product 5-(Aminomethyl)pyridin-2-amine dihydrochloride salt_formation->product

Caption: Workflow for the synthesis via reductive amination.

Comparative Analysis

The choice between these synthetic routes depends heavily on project-specific constraints and objectives. Below is a table summarizing the key performance indicators and practical considerations for each method.

FeatureMethod 1: Catalytic HydrogenationMethod 2: Reductive Amination
Starting Material 2-Amino-5-cyanopyridine2-Chloro-5-formylpyridine
Key Reagents H₂, Raney Ni or Pd/C, NH₃, HClNaBH₄, NH₃ source, Cu catalyst, HCl
Number of Steps 2 (from cyanopyridine)3 (from formylpyridine)
Typical Overall Yield High (often >80% for the reduction step)Moderate (multi-step, yields can vary)
Scalability Excellent; well-suited for large-scale production.Good, but high-pressure amination can be a bottleneck.
Safety Concerns - Use of highly flammable H₂ gas under pressure.- Pyrophoric catalysts (Raney Ni, Pd/C).- Potential toxicity of cyanopyridine precursor.- Use of high pressure/temperature for amination.- Handling of borohydride reagents.
Green Chemistry High atom economy in the reduction step. Catalysts can often be recovered.Use of stoichiometric hydride reagents is less ideal. Copper catalyst requires removal.
Key Advantages - High yield and purity.- Direct and efficient transformation.- Well-established industrial process.- Avoids the use of highly toxic cyanide reagents.- Starts from a readily accessible aldehyde functional group.
Key Disadvantages - Requires specialized high-pressure equipment.- Safety protocols for H₂ and pyrophoric catalysts are essential.- Toxicity of cyanide precursor.- More reaction steps, potentially lowering overall yield.- Harsh conditions (high temp/pressure) for the amination step.

Conclusion and Recommendations

Method 1 (Catalytic Hydrogenation) stands out as the superior choice for large-scale synthesis and process development . Its high efficiency, directness, and excellent scalability make it the preferred industrial route, provided that the necessary high-pressure hydrogenation equipment and stringent safety protocols are in place. The primary hurdle is the management of the cyanide-containing precursor and the pyrophoric catalysts.

Method 2 (Reductive Amination) is a valuable alternative, particularly for laboratory-scale synthesis or when avoiding cyanide reagents is a primary objective . While it involves more steps and potentially harsher conditions for the final amination, it offers greater flexibility in terms of starting materials and avoids some of the acute hazards associated with Method 1. This route may be more accessible to laboratories that are not equipped for high-pressure hydrogenations.

Ultimately, the optimal synthesis method is a strategic decision. For researchers focused on rapid access to material for early-stage discovery, the availability of either 2-amino-5-cyanopyridine or 2-chloro-5-formylpyridine will likely dictate the chosen path. For process chemists aiming for efficient, cost-effective, and scalable production, Method 1 is the clear frontrunner.

References

A Senior Application Scientist's Guide to Validating Experimental Results of 5-(Aminomethyl)pyridin-2-amine Dihydrochloride and Its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the validation of experimental results is paramount to the integrity and progression of any research endeavor. This guide provides an in-depth technical comparison of 5-(Aminomethyl)pyridin-2-amine dihydrochloride and its alternatives, offering insights into their potential biological activities and the experimental frameworks for their validation. While direct, publicly available experimental data for this compound is limited, this guide synthesizes information from structurally related aminopyridine derivatives to provide a robust predictive analysis and a framework for empirical validation.

Introduction to 5-(Aminomethyl)pyridin-2-amine and the Aminopyridine Scaffold

The aminopyridine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its versatility allows for the synthesis of a wide array of derivatives with diverse biological activities, including but not limited to, kinase inhibition, CNS activity, and modulation of various enzymes. 5-(Aminomethyl)pyridin-2-amine, as a member of this class, holds significant potential as a building block or a pharmacologically active agent itself. Its structure, featuring a basic aminomethyl group and a 2-aminopyridine core, suggests potential interactions with various biological targets.

Potential Biological Activities and Key Alternatives

Based on the structure-activity relationships (SAR) of analogous compounds, this compound is predicted to exhibit inhibitory activity against enzymes such as neuronal nitric oxide synthase (nNOS) and lysyl oxidase-like 2 (LOXL2) . This positions it as a potential candidate for investigation in neurological disorders and fibrotic diseases.

Key Alternatives for Comparative Analysis:

For the purpose of this guide, we will compare the predicted performance of this compound with the following well-characterized alternatives:

  • 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride: A potent and selective nNOS inhibitor.[2]

  • (2-chloropyridin-4-yl)methanamine: A selective LOXL2 inhibitor.[3][4]

  • 2-Amino-4-(trifluoromethyl)pyridine: A common building block in medicinal chemistry with demonstrated utility in developing kinase inhibitors.[5]

Comparative Performance Analysis: A Data-Driven Approach

The following tables summarize key experimental data for the selected alternatives, providing a benchmark against which to evaluate this compound.

Table 1: Comparative Inhibitory Activity
CompoundTargetIC50 / KiSelectivityReference
6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride Human nNOSKi = 48 nM388-fold vs eNOS, 135-fold vs iNOS[2]
(2-chloropyridin-4-yl)methanamine Human LOXL2IC50 = 126 nMSelective over LOX and other amine oxidases[4]
Predicted: this compound nNOS / LOXL2To be determinedTo be determined-
Table 2: Physicochemical Properties for CNS Drug Likeness
Property2-Amino-4-(trifluoromethyl)pyridineGeneral CNS DrugsPredicted: this compoundReference
LogP 1.591.5 - 2.7To be determined[5][6]
Polar Surface Area (PSA) -< 90 ŲTo be determined[6]
Metabolic Stability (HLM, t½) 45 minVariableTo be determined[5]

Experimental Protocols for Validation

To empirically validate the predicted activities of this compound, the following detailed experimental protocols are recommended.

Protocol 1: In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

This protocol is adapted from established methods for determining nNOS inhibitory activity.[2]

Objective: To determine the inhibitory potency (IC50 or Ki) of this compound against human nNOS.

Materials:

  • Recombinant human nNOS

  • L-Arginine (substrate)

  • NADPH

  • Calmodulin

  • Tetrahydrobiopterin (H4B)

  • HEPES buffer (100 mM, pH 7.4)

  • Griess Reagent

  • Test compound (this compound)

  • Positive control (e.g., L-NAME)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, NADPH, Calmodulin, and H4B.

  • Add varying concentrations of the test compound and the positive control to the wells of the microplate.

  • Initiate the reaction by adding L-Arginine and recombinant human nNOS to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and measure the production of nitric oxide (NO) indirectly by quantifying the accumulation of nitrite using the Griess Reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition curve.

Self-Validation: The inclusion of a known inhibitor as a positive control and a vehicle control (DMSO) ensures the validity of the assay. The results should demonstrate a dose-dependent inhibition of nNOS activity by the positive control.

Protocol 2: In Vitro Lysyl Oxidase-Like 2 (LOXL2) Inhibition Assay

This protocol is based on methods used to identify and characterize LOXL2 inhibitors.[3][7]

Objective: To determine the inhibitory potency (IC50) of this compound against human LOXL2.

Materials:

  • Recombinant human LOXL2

  • A suitable substrate (e.g., a fluorescently labeled peptide or benzylamine)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Phosphate buffer (pH 7.4)

  • Test compound (this compound)

  • Positive control (e.g., BAPN or (2-chloropyridin-4-yl)methanamine)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, HRP, and Amplex Red reagent.

  • Add varying concentrations of the test compound and the positive control to the wells of the microplate.

  • Add the LOXL2 substrate to each well.

  • Initiate the reaction by adding recombinant human LOXL2.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals.

  • The rate of increase in fluorescence is proportional to the LOXL2 activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Self-Validation: The use of a known LOXL2 inhibitor as a positive control is critical. A no-enzyme control should also be included to account for background fluorescence.

Visualization of Experimental Workflows

To further clarify the experimental design, the following diagrams illustrate the key workflows.

nNOS_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reaction Mix (Buffer, NADPH, CaM, H4B) add_reagents Add Reaction Mix to Plate reagents->add_reagents compound_prep Prepare Test Compound & Control Dilutions add_compounds Add Test Compounds & Controls compound_prep->add_compounds add_reagents->add_compounds initiate_reaction Add Substrate (L-Arg) & nNOS Enzyme add_compounds->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation add_griess Add Griess Reagent incubation->add_griess read_plate Measure Absorbance (540 nm) add_griess->read_plate analyze_data Calculate % Inhibition & Determine IC50 read_plate->analyze_data

Caption: Workflow for the in vitro nNOS inhibition assay.

LOXL2_Inhibition_Assay cluster_prep_loxl2 Preparation cluster_assay_loxl2 Assay Execution cluster_detection_loxl2 Detection & Analysis reagents_loxl2 Prepare Reaction Mix (Buffer, HRP, Amplex Red) add_reagents_loxl2 Add Reaction Mix to Plate reagents_loxl2->add_reagents_loxl2 compound_prep_loxl2 Prepare Test Compound & Control Dilutions add_compounds_loxl2 Add Test Compounds & Controls compound_prep_loxl2->add_compounds_loxl2 add_reagents_loxl2->add_compounds_loxl2 add_substrate_loxl2 Add LOXL2 Substrate add_compounds_loxl2->add_substrate_loxl2 initiate_reaction_loxl2 Add LOXL2 Enzyme add_substrate_loxl2->initiate_reaction_loxl2 incubation_loxl2 Incubate at 37°C initiate_reaction_loxl2->incubation_loxl2 read_fluorescence Measure Fluorescence incubation_loxl2->read_fluorescence analyze_data_loxl2 Calculate % Inhibition & Determine IC50 read_fluorescence->analyze_data_loxl2

Caption: Workflow for the in vitro LOXL2 inhibition assay.

Causality Behind Experimental Choices and Trustworthiness

The choice of these specific assays is driven by the structural alerts within the this compound molecule. The 2-aminopyridine moiety is a known pharmacophore for kinase and enzyme inhibition, while the aminomethyl side chain can be critical for interactions within the active site of enzymes like nNOS and LOXL2.

The trustworthiness of these protocols is established through a self-validating system. The inclusion of well-characterized positive controls provides a benchmark for assay performance and allows for the normalization of results. Negative and vehicle controls are essential for identifying and correcting for any experimental artifacts. Rigorous adherence to these controls ensures the generation of reliable and reproducible data.

Conclusion and Future Directions

While direct experimental validation of this compound is necessary, the analysis of its structural analogs provides a strong rationale for investigating its potential as an inhibitor of nNOS and LOXL2. The provided experimental protocols offer a clear and robust framework for performing this validation.

Future studies should focus on a broader screening against a panel of kinases and other enzymes to fully elucidate the selectivity profile of this compound. Furthermore, cell-based assays and in vivo studies will be crucial to determine its therapeutic potential. This guide serves as a foundational document to direct these future research efforts, ensuring a logical and scientifically rigorous approach to the validation of this promising compound.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-(Aminomethyl)pyridin-2-amine Dihydrochloride: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 5-(Aminomethyl)pyridin-2-amine dihydrochloride. As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This document moves beyond a simple checklist, offering a procedural and logical framework for handling this compound. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring the protection of both personnel and research integrity.

The aminopyridine scaffold is a cornerstone in medicinal chemistry, but its derivatives require careful and informed handling. This guide provides the essential, immediate safety and logistical information necessary for incorporating this compound into your workflows.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling procedure, a thorough understanding of the potential hazards is paramount. This compound, as an aminopyridine derivative and an amine salt, presents several potential risks. Amines, as a class, can be corrosive and may cause severe skin burns and eye damage.[1][2][3] Many pyridine derivatives are known to be harmful if swallowed or in contact with skin.[1][4] The dihydrochloride salt form indicates that the compound is likely a solid, which can pose an inhalation hazard if it becomes airborne dust.

A proper risk assessment involves evaluating not just the intrinsic hazards of the chemical but also the specific procedures in which it will be used. Weighing, dissolution, and transfer are all points where exposure can occur. Therefore, engineering controls, personal protective equipment, and procedural diligence are the pillars of safe handling.

Table 1: Hazard Profile and Engineering Controls

Potential Hazard GHS Classification (Anticipated) Primary Route of Exposure Required Engineering Control
Acute Toxicity Category 2 or 3 (Oral, Dermal)Ingestion, Skin ContactUse of a chemical fume hood for all manipulations.[5][6]
Skin Corrosion/Irritation Category 1B or 2Skin ContactHandling within a fume hood or designated area.[2][6]
Serious Eye Damage Category 1Eye ContactAvailability of an emergency eyewash station.[6][7][8]
Respiratory Irritation STOT SE 3Inhalation of dustAll handling of solids must occur in a chemical fume hood.[6]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are the first and most critical barrier, PPE is essential to mitigate any remaining risk of exposure. The selection of PPE must be deliberate and based on the specific hazards of this compound.

Eye and Face Protection
  • Requirement: Indirect-vent, impact- and splash-resistant chemical safety goggles are mandatory.[9]

  • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against fine dust or splashes. The dihydrochloride salt can easily become airborne during handling. In the event of a splash, particularly during dissolution, corrosive materials can cause irreversible eye damage.

  • Advanced Protocol: When there is a significant risk of splashing (e.g., when working with larger quantities or during vigorous mixing), a face shield should be worn in addition to safety goggles.[9]

Skin and Body Protection
  • Requirement: A flame-retardant lab coat, long pants, and closed-toe shoes are the minimum requirements. For handling this compound, chemically resistant gloves are crucial.

  • Glove Selection: Nitrile or neoprene gloves are recommended for handling pyridine-based compounds.[5] Always check the manufacturer's glove compatibility charts for specific breakthrough times. Latex gloves are not suitable.[5]

    • Expertise in Practice: Double-gloving is a prudent measure when handling highly potent or corrosive solids. This allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Causality: Aminopyridines can be absorbed through the skin, leading to systemic toxicity.[10] Direct contact can also cause severe chemical burns.[4] Contaminated clothing must be removed immediately, and the affected skin rinsed with copious amounts of water for at least 15 minutes.[5]

Respiratory Protection
  • Requirement: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to prevent the inhalation of dust.[6]

  • Causality: Inhalation of amine compounds can cause irritation to the nose, throat, and respiratory tract, leading to coughing and wheezing.[9] For fine powders, the risk of aerosolization is high.

  • Advanced Protocol: If engineering controls (like a fume hood) are not available or are insufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates must be used.[6][11]

Operational Plan: A Step-by-Step Guide to Safe Handling

This workflow is designed to be a self-validating system, with checks and balances at each stage.

Preparation
  • Area Designation: Designate a specific area within a chemical fume hood for the handling of this compound.[6]

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the airflow is adequate.[6]

  • Emergency Equipment Check: Confirm that the safety shower and eyewash station are unobstructed and have been recently tested.[6][7][8]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh paper, vials, solvents) and waste containers within the designated area before handling the compound.

Donning PPE
  • Put on your lab coat, ensuring it is fully buttoned.

  • Don the required safety goggles.

  • Wash and dry hands thoroughly before donning the first pair of gloves.

  • If double-gloving, don the second pair of gloves.

Handling Workflow

The following diagram outlines the logical flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_area Designate & Prepare Fume Hood Area verify_controls Verify Fume Hood & Eyewash/Shower prep_area->verify_controls don_ppe Don All Required PPE (Goggles, Lab Coat, Gloves) verify_controls->don_ppe weigh Weigh Compound (Use anti-static weigh boat) don_ppe->weigh Begin Work transfer Carefully Transfer to Reaction Vessel weigh->transfer dissolve Add Solvent Slowly to Dissolve transfer->dissolve decontaminate Decontaminate Spatula & Work Surface dissolve->decontaminate Complete Work dispose_waste Dispose of Contaminated Items in Labeled Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order (Gloves, Goggles, Coat) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Handling this compound.

First Aid Procedures
  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water/shower for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[6] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical component of the chemical handling lifecycle.

  • Waste Collection: All materials contaminated with this compound, including gloves, weigh paper, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6]

  • Waste Segregation: Do not mix this waste stream with other incompatible waste. Pyridine and amine compounds are incompatible with strong oxidizing agents and strong acids.[9]

  • Institutional Protocols: All waste must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department.[6][12] Never discharge this material into the sewer system.[13]

By adhering to this comprehensive guide, you are not just following rules; you are engaging in a dynamic process of risk mitigation that is fundamental to excellent scientific practice. Always consult the specific Safety Data Sheet (SDS) for any chemical before use and align these recommendations with your institution's specific safety protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.